PI3K-IN-11
Description
Properties
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PI3K-IN-11: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PI3K-IN-11, a potent phosphoinositide 3-kinase (PI3K) inhibitor. This document collates available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action
This compound, also referred to as compound 13 and PX-13-17OH, is a selective inhibitor of the PI3K signaling pathway.[1][2][3] This pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
This compound exerts its inhibitory effect on multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, with nanomolar potency.[1][2] By blocking the activity of these kinases, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in the phosphorylation of Akt and its downstream targets, such as the ribosomal protein S6 kinase (S6K), ultimately results in the inhibition of tumor cell growth and proliferation.
Quantitative Data
The inhibitory activity of this compound against various PI3K isoforms and the downstream mTOR kinase has been quantified, as summarized in the table below.
| Target | IC50 (nM) | Selectivity |
| PI3Kα | 6.4 | >420-fold selective for PI3K over a panel of 20 lipid and protein kinases. |
| PI3Kβ | 13 | |
| PI3Kδ | 11 | |
| PI3Kγ | 8 | |
| mTOR | 2900 |
Table 1: Inhibitory potency (IC50) of this compound against PI3K isoforms and mTOR. Data sourced from MedChemExpress.
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Protocols
While specific, detailed protocols for the characterization of this compound are not publicly available in peer-reviewed literature, this section provides generalized methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
This compound (serially diluted)
-
Microplate reader
Method:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, kinase buffer, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot - General Protocol)
This assay is used to assess the effect of an inhibitor on the phosphorylation of downstream targets in a cellular context.
Materials:
-
PTEN-negative U87MG cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Method:
-
Culture U87MG cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.03 to 1 µg/mL) for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Tumor Xenograft Study (General Protocol)
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U87MG cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Method:
-
Subcutaneously implant U87MG cells mixed with Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2.5 to 10 mg/kg) or vehicle control to the respective groups according to a defined schedule (e.g., daily, intraperitoneally).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the tumor growth curves to evaluate the anti-tumor efficacy.
Caption: Generalized workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent and selective pan-class I PI3K inhibitor that effectively blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor cell growth. The quantitative data and the described cellular and in vivo effects underscore its potential as a valuable research tool and a candidate for further therapeutic development. The generalized experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel PI3K inhibitors. Further studies are warranted to fully elucidate its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential clinical applications.
References
- 1. Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Specificity and Selectivity of a PI3Kα Inhibitor: A Case Study with Alpelisib (BYL719)
For the purposes of this technical guide, the well-characterized PI3Kα inhibitor Alpelisib (BYL719) will be used as a representative molecule to illustrate the principles of target specificity and selectivity, in place of the initially requested "PI3K-IN-11" for which public data is unavailable.
This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of selective PI3Kα inhibitors. It provides a comprehensive overview of the target specificity and selectivity of Alpelisib, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to PI3Kα and Its Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, leading to the constitutive activation of the PI3K/AKT/mTOR pathway.[2] This makes PI3Kα a prime therapeutic target for the development of anti-cancer agents.
Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform of PI3K.[3][4] Its selectivity for PI3Kα over other Class I isoforms (p110β, p110δ, and p110γ) is a key attribute, as it is hypothesized to provide a wider therapeutic window by minimizing off-target effects associated with pan-PI3K inhibition.[2] This guide will delve into the data and methodologies used to characterize the specificity and selectivity of Alpelisib.
Target Specificity and Selectivity Profile
The target specificity of a kinase inhibitor is defined by its potency against the intended target, while its selectivity is determined by its activity against other related and unrelated kinases. The following tables summarize the in vitro inhibitory activity of Alpelisib against the four Class I PI3K isoforms and a selection of other kinases.
Table 1: In Vitro Inhibitory Activity of Alpelisib against Class I PI3K Isoforms
| Target | IC50 (nM) | Reference |
| PI3Kα (p110α) | 5 | |
| PI3Kβ (p110β) | 1200 | |
| PI3Kδ (p110δ) | 290 | |
| PI3Kγ (p110γ) | 250 |
IC50 (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity of Alpelisib against a Broader Kinase Panel
Signaling Pathway
Alpelisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Alpelisib.
Experimental Protocols
The characterization of a PI3K inhibitor's specificity and selectivity involves a series of biochemical and cellular assays. Below are detailed protocols for key experiments.
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the enzymatic activity of PI3Kα by detecting the production of its product, PIP3.
Objective: To determine the in vitro potency (IC50) of a test compound against a specific PI3K isoform.
Materials:
-
Recombinant PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)
-
Test compound (e.g., Alpelisib) dissolved in DMSO
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled GST-GRP1-PH domain, and biotin-PIP3)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant PI3Kα enzyme, and the PIP2 substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the HTRF detection reagents. Incubate to allow for the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-AKT (Ser473)
This assay assesses the ability of an inhibitor to block PI3K signaling in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Objective: To determine the cellular potency of a test compound in inhibiting the PI3K/AKT pathway.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Test compound (e.g., Alpelisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-AKT (Ser473). Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal. Plot the normalized values against the inhibitor concentration to determine the IC50 in the cellular context.
Cellular Assay: Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the anti-proliferative effect of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test compound (e.g., Alpelisib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the specificity and selectivity of a novel PI3K inhibitor.
Conclusion
The comprehensive characterization of a PI3K inhibitor's target specificity and selectivity is paramount for its successful development as a therapeutic agent. Through a combination of biochemical and cellular assays, as detailed in this guide using Alpelisib as a representative example, researchers can build a robust profile of a compound's potency, isoform selectivity, and cellular activity. This in-depth understanding is crucial for predicting clinical efficacy and potential off-target liabilities, ultimately guiding the rational design and application of next-generation PI3K-targeted therapies.
References
The Downstream Signaling Effects of PI3K-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-11, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Also known as PX-13-17OH, this small molecule demonstrates significant activity against all Class I PI3K isoforms, playing a critical role in the modulation of key cellular processes including cell survival, proliferation, and apoptosis. This document summarizes the available quantitative data on its biological activity, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of a multitude of cellular functions and is one of the most frequently dysregulated pathways in human cancer.[1] Activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This secondary messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a wide array of substrates to promote cell growth, proliferation, and survival.[1]
This compound (PX-13-17OH) is a potent, ATP-competitive pan-Class I PI3K inhibitor. Its ability to target all four Class I isoforms (α, β, γ, δ) makes it a valuable tool for investigating the broad consequences of PI3K pathway inhibition and a potential therapeutic agent. This guide will explore the downstream consequences of this compound treatment, focusing on its impact on the Akt/mTOR pathway, cell cycle progression, and the induction of apoptosis.
Target Selectivity and Potency
This compound exhibits high potency against all four Class I PI3K isoforms with selectivity over the mammalian target of rapamycin (mTOR). The half-maximal inhibitory concentrations (IC50) for the kinase activity of each isoform are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 6.4 |
| PI3Kβ | 13 |
| PI3Kγ | 8 |
| PI3Kδ | 11 |
| mTOR | 2900 |
Downstream Signaling Effects
The primary downstream effect of this compound is the inhibition of the PI3K/Akt/mTOR signaling cascade. This is evidenced by a reduction in the phosphorylation of key downstream effectors, Akt and the ribosomal protein S6 kinase (S6K).
Inhibition of Akt and S6K Phosphorylation
Inhibition of PI3K by this compound prevents the generation of PIP3, thereby blocking the recruitment and subsequent phosphorylation of Akt at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). This leads to the inactivation of Akt and the subsequent dephosphorylation of its downstream targets. One of the key downstream pathways affected is the mTORC1 pathway, which controls protein synthesis and cell growth. A reliable indicator of mTORC1 activity is the phosphorylation of S6 Kinase (S6K), which is also inhibited by this compound.
Signaling Pathway: this compound Inhibition of the PI3K/Akt/mTOR Axis
Caption: this compound inhibits PI3K, blocking the Akt/mTOR pathway.
Cellular Effects
The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into significant cellular consequences, primarily impacting cell cycle progression and apoptosis.
Cell Cycle Arrest
PI3K inhibitors are known to induce cell cycle arrest, often in the G1 phase.[3] This is a consequence of the downstream effects of Akt inhibition, which include the stabilization of cell cycle inhibitors like p27Kip1 and the downregulation of cyclins such as Cyclin D1. By arresting the cell cycle, this compound can halt the proliferation of cancer cells.
Induction of Apoptosis
A critical outcome of potent PI3K inhibition is the induction of apoptosis, or programmed cell death.[4] The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by regulating the expression of Bcl-2 family members. By inhibiting this survival signaling, this compound can shift the balance towards apoptosis, leading to the elimination of cancer cells. The induction of apoptosis by PI3K inhibitors can be rapid, with markers like cleaved caspase-3 and PARP being detected shortly after treatment.
Logical Flow: Cellular Consequences of this compound
Caption: this compound leads to cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the downstream effects of PI3K inhibitors like this compound.
Western Blotting for Phospho-Akt and Phospho-S6K
This protocol is used to quantitatively assess the inhibition of the PI3K pathway.
-
Cell Treatment: Plate cells (e.g., U87MG) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.
Cell Viability Assay (MTT or Crystal Violet)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Staining:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Crystal Violet Assay: Fix the cells with methanol and stain with 0.5% crystal violet solution. Wash and solubilize the dye.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound or vehicle control for a desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound or vehicle control for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Workflow: In Vitro Characterization of this compound
Caption: A typical workflow for studying this compound's cellular effects.
Conclusion
This compound is a potent pan-Class I PI3K inhibitor that effectively blocks the PI3K/Akt/mTOR signaling pathway. Its downstream effects include the inhibition of Akt and S6K phosphorylation, leading to cell cycle arrest and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other PI3K inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Policing Cancer: Vitamin D Arrests the Cell Cycle [mdpi.com]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI3K Inhibition in Apoptosis and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology drug discovery. This technical guide provides an in-depth overview of the role of PI3K inhibitors in modulating apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
While this guide focuses on the general effects of PI3K inhibition, it is important to note that the specific compound "PI3K-IN-11" did not yield specific public data in our search. Therefore, the information presented herein is based on the well-characterized effects of other PI3K inhibitors and the established understanding of the PI3K pathway. The principles and methodologies described are broadly applicable to the study of any novel PI3K inhibitor.
The PI3K Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a key signaling network that promotes cell survival and proliferation. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
Activated AKT, in turn, phosphorylates a wide range of substrates that regulate apoptosis and the cell cycle. Key downstream effects of AKT activation include:
-
Inhibition of Apoptosis: AKT can phosphorylate and inactivate pro-apoptotic proteins such as BAD and Forkhead box O (FOXO) transcription factors, thereby preventing the initiation of the apoptotic cascade.
-
Promotion of Cell Cycle Progression: AKT can promote cell cycle entry and progression by phosphorylating and inactivating cell cycle inhibitors like p21Waf1/Cip1 and p27Kip1, and by activating positive regulators of the cell cycle such as cyclin D1.
Given its central role in promoting cell survival and proliferation, inhibition of the PI3K pathway represents a rational therapeutic strategy to induce apoptosis and cell cycle arrest in cancer cells.
Impact of PI3K Inhibition on Apoptosis
Inhibition of the PI3K pathway can trigger apoptosis in cancer cells, although the extent of this effect can be cell-type and context-dependent. By blocking the survival signals mediated by AKT, PI3K inhibitors can lead to the activation of the intrinsic apoptotic pathway.
Quantitative Data on Apoptosis Induction by PI3K Inhibitors
The following table summarizes representative quantitative data on the pro-apoptotic effects of PI3K inhibitors in various cancer cell lines.
| Cell Line | Inhibitor | Concentration | Treatment Duration | Apoptosis Assay | % Apoptotic Cells (Treated vs. Control) | Reference |
| HCT116 (Colon Cancer) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | 50 nM | 24 h | Hoechst 33342 Staining | Increased apoptosis observed | |
| MDA-MB-468 (Breast Cancer) | Sanguinarine (targets PI3K/AKT pathway) | 2.6 µM (IC50) | 24 h | Annexin V/PI Staining | Significant increase in apoptotic cells | |
| RM9-Luc-PSA (Prostate Cancer) | Nitroxoline | 1, 5, 10 µM | 48 h | Western Blot (Cleaved Caspase-3) | Dose-dependent increase in cleaved caspase-3 | |
| HK-2 (Kidney Cells) | Cisplatin (induces PI3K/AKT pathway) + ASFEE | 200, 800 µg/mL | - | Flow Cytometry | Decrease in apoptosis from ~50% to 28.5% and 14.9% |
Impact of PI3K Inhibition on the Cell Cycle
A common outcome of PI3K inhibition is the induction of cell cycle arrest, primarily at the G1/S transition. This is a direct consequence of blocking the proliferative signals that drive cells through the cell cycle.
Quantitative Data on Cell Cycle Arrest Induced by PI3K Inhibitors
The following table presents representative quantitative data on the effects of PI3K inhibitors on cell cycle distribution.
| Cell Line | Inhibitor | Concentration | Treatment Duration | Cell Cycle Phase Arrest | % Cells in Arrested Phase (Treated vs. Control) | Reference |
| SV-HUC-1 (Uroepithelial Cells) | LY294002 | - | - | G1/S | Reversed Benzidine-mediated proliferation | |
| MCF-7 (Breast Cancer) | Tanshinone I | - | - | S Phase | S phase arrest observed | |
| MDA-MB-453 (Breast Cancer) | Tanshinone I | - | - | S Phase | S phase arrest observed |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Assessing PI3K Inhibitor Effects.
Caption: Logical Relationship of PI3K Inhibition to Apoptosis and Cell Cycle Arrest.
Detailed Experimental Protocols
Western Blot Analysis for PI3K Pathway Proteins and Apoptosis Markers
Objective: To qualitatively and semi-quantitatively measure the levels of key proteins in the PI3K pathway (e.g., p-AKT, total AKT) and apoptosis markers (e.g., cleaved caspase-3, Bcl-2 family proteins).
Materials:
-
Cancer cell lines of interest
-
PI3K inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PI3K inhibitor and a vehicle control for the desired time period.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a PI3K inhibitor.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including supernatant for apoptotic cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately after incubation.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Inhibition of the PI3K signaling pathway is a validated and promising strategy in cancer therapy. By blocking the pro-survival and pro-proliferative signals mediated by this pathway, PI3K inhibitors can effectively induce apoptosis and cell cycle arrest in malignant cells. The technical guide provided here offers a comprehensive overview of the mechanisms involved, supported by representative data and detailed experimental protocols. While specific data for "this compound" remains elusive in the public domain, the methodologies and principles outlined are universally applicable for the preclinical evaluation of any novel PI3K inhibitor, enabling researchers to thoroughly characterize its effects on apoptosis and the cell cycle. Further investigation into the specific molecular interactions and off-target effects of any new inhibitor is crucial for its development as a potential therapeutic agent.
References
The Impact of PI3K Inhibition on the Tumor Microenvironment: A Technical Overview
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[1][3] Beyond its direct effects on tumor cells, the PI3K pathway plays a pivotal role in shaping the tumor microenvironment (TME), influencing angiogenesis, and modulating the anti-tumor immune response.[4] This technical guide delves into the mechanisms by which PI3K inhibitors remodel the TME, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
The PI3K Signaling Pathway and its Role in Cancer
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ). Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and the mammalian target of rapamycin (mTOR). This signaling cascade promotes cancer cell survival, proliferation, and resistance to therapy. Different PI3K isoforms have distinct expression patterns and roles; for instance, p110α and p110β are ubiquitously expressed, while p110δ and p110γ are primarily found in leukocytes.
Modulation of the Tumor Microenvironment by PI3K Inhibitors
PI3K inhibitors can significantly alter the TME by impacting both immune and non-immune cell populations, as well as angiogenesis.
Effects on Immune Cells
The TME is often characterized by an immunosuppressive landscape that hinders effective anti-tumor immunity. PI3K inhibitors can reprogram this environment to be more favorable for an immune attack.
-
Myeloid Cells: Activation of the PI3K pathway in tumor cells can lead to the recruitment of immunosuppressive myeloid cells. Specifically, PI3K gain-of-function mutations have been shown to promote the infiltration of Ccr2-expressing monocytic cells, which inhibit CD8+ T cell expansion and limit the efficacy of immune checkpoint blockade. Inhibition of PI3Kγ, which is expressed in myeloid cells, can have anti-angiogenic effects by targeting tumor-associated myeloid cells.
-
T Cells: The PI3Kδ isoform is crucial for the function of regulatory T cells (Tregs), an immunosuppressive T cell subset. Inhibition of PI3Kδ can impair Treg function and enhance anti-tumor T-cell responses. Combining a class I PI3K inhibitor with a Toll-like receptor (TLR) agonist has been shown to increase the accumulation of polyfunctional T cells that secrete multiple effector cytokines, including IFN-γ and IL-17, leading to tumor regression.
-
Dendritic Cells (DCs): Inhibition of PI3K in DCs can suppress the production of immunosuppressive cytokines like IL-10 and TGF-β, while preserving or enhancing the secretion of pro-inflammatory cytokines such as IL-12.
Quantitative Effects of PI3K Inhibition on the TME
| Component of TME | PI3K Inhibitor | Model System | Key Quantitative Finding | Reference |
| Immune Cell Infiltration | Pan-PI3K inhibitor (BKM120) | MMTV-PyMT mouse mammary tumors | Significant reduction in tumor growth and lung metastases. | |
| Immune Cell Infiltration | Class I PI3K inhibitor + Flagellin | Murine tumor models | Increased accumulation of polyfunctional T cells secreting IFN-γ, IL-17, and IL-2. | |
| Myeloid Cell Recruitment | PI3K gain-of-function tumors | Mouse syngeneic tumor models | Predominance of CD45+ CD11b+ Ccr2hi myeloid cells in the TME. | |
| Cytokine Production | PI3K inhibitors | In vitro human and mouse DCs | Suppression of IL-10 and TGF-β production. |
Effects on Angiogenesis
The PI3K pathway is also involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PI3Kγ has been implicated in regulating tumor neovascularization. Inhibition of PI3Kγ can exert anti-angiogenic effects, in part by targeting tumor-associated myeloid cells.
Experimental Protocols for Studying PI3K Inhibitor Effects on the TME
A variety of experimental techniques are employed to elucidate the impact of PI3K inhibitors on the TME.
In Vitro Assays
-
Cell Culture and Treatment: Tumor cell lines and primary immune cells (e.g., T cells, macrophages, dendritic cells) are cultured in appropriate media. Cells are treated with varying concentrations of the PI3K inhibitor or vehicle control for specified durations.
-
Cytokine Profiling: Supernatants from cell cultures are collected, and cytokine levels (e.g., IL-10, TGF-β, IL-12, IFN-γ) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays (e.g., Luminex).
-
T Cell Proliferation and Function Assays: T cell proliferation can be measured by CFSE dilution assays using flow cytometry. T cell effector function can be assessed by measuring cytokine production (intracellular cytokine staining) or cytotoxic activity against tumor cells (e.g., chromium release assay).
In Vivo Models
-
Syngeneic Tumor Models: Tumor cells are implanted into immunocompetent mice of the same genetic background. Once tumors are established, mice are treated with the PI3K inhibitor, vehicle control, and/or other therapies (e.g., checkpoint inhibitors). Tumor growth is monitored over time.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumors are harvested, fixed, and sectioned. IHC or IF is used to stain for specific cell markers to identify and quantify the infiltration of different immune cell populations (e.g., CD4+, CD8+, F4/80+, Gr-1+) within the tumor.
-
Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to analyze the composition and phenotype of immune cell infiltrates in detail.
References
- 1. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Representative PI3K Inhibitor in Oncology Research
An important note regarding the specific agent "PI3K-IN-11": A comprehensive search for a specific molecule designated "this compound" did not yield dedicated research articles, quantitative data, or detailed experimental protocols under this identifier. It is possible that this is an internal, pre-clinical, or less commonly used name for a PI3K inhibitor.
Therefore, to fulfill the request for an in-depth technical guide, this document will focus on a well-characterized and clinically evaluated pan-Class I PI3K inhibitor, Buparlisib (BKM120) , as a representative example. The information presented is synthesized from various studies on Buparlisib and other relevant PI3K inhibitors, providing a thorough overview of the methodologies and expected outcomes when studying such an agent in breast cancer, lung cancer, and leukemia.
This guide provides a detailed overview of the role and analysis of a representative pan-PI3K inhibitor, Buparlisib (BKM120), in the context of breast cancer, lung cancer, and leukemia. It is intended for researchers, scientists, and professionals in drug development.
Introduction to PI3K Signaling in Cancer
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3] The pathway is frequently hyperactivated in a wide range of human cancers due to genetic mutations in key components like PIK3CA (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.[1][4] This aberrant activation makes the PI3K pathway a prime target for cancer therapy.
Buparlisib (BKM120) is an oral, potent, and reversible pan-Class I PI3K inhibitor that targets all four Class I isoforms (p110α, β, δ, and γ). Its ability to cross the blood-brain barrier has also made it a subject of interest in brain cancers.
Efficacy in Specific Cancer Types: Quantitative Data
The anti-tumor effects of PI3K inhibitors like Buparlisib have been quantified in numerous preclinical studies across various cancer types.
Table 1: In Vitro Efficacy of Buparlisib (BKM120) in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | ~1.0 | |
| H460 | Large Cell Lung Carcinoma | Wild-Type | Wild-Type | Not Specified | |
| T-47D | Breast Cancer | H1047R Mutant | Wild-Type | Not Specified | |
| MCF7 | Breast Cancer | E545K Mutant | Wild-Type | Not Specified | |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | Not Specified |
Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The table reflects the cell lines tested and their genetic background where specified.
Table 2: In Vivo Efficacy of Buparlisib (BKM120) in Xenograft Models
| Cancer Model | Treatment | Outcome | Reference |
| Human Tumor Xenografts | Buparlisib (tolerated doses) | Significant antitumor activity | |
| Breast Cancer Xenograft | AZD8835 (PI3Kα/δ inhibitor) | Better anti-tumor efficacy with intermittent dosing | |
| NSCLC Murine Xenograft | PI-103 (dual PI3K-mTOR inhibitor) + Gefitinib | Halted tumor growth |
Signaling Pathways and Mechanism of Action
PI3K inhibitors exert their effects by blocking the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors like AKT and mTOR.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a PI3K inhibitor's efficacy.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., Buparlisib) for 48-72 hours.
-
Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan crystals.
-
Signal Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
Western Blotting for PI3K Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Pre-treat cells with various concentrations of the PI3K inhibitor for 1-2 hours, followed by stimulation with a growth factor (e.g., EGF or insulin) for a short period (5-30 minutes) to activate the pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: A representative experimental workflow for evaluating a PI3K inhibitor.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of a PI3K inhibitor.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into control and treatment groups. Administer the PI3K inhibitor (e.g., Buparlisib) via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) to assess pathway inhibition in the tumor tissue.
Logical Relationships in PI3K Inhibitor Action
The decision to use a PI3K inhibitor and its subsequent effects can be represented as a logical flow.
Caption: Logical flow from biomarker assessment to the cellular effects of PI3K inhibition.
Conclusion
PI3K inhibitors like Buparlisib represent a significant therapeutic strategy in cancers with a dependency on the PI3K signaling pathway. A thorough understanding of their mechanism of action, combined with robust preclinical evaluation using the detailed experimental protocols outlined in this guide, is essential for their successful clinical development and application. The quantitative data derived from these studies are critical for determining optimal dosing strategies and identifying patient populations most likely to benefit from this targeted therapy.
References
PI3K-IN-11 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-11, also known as PI3K/mTOR Inhibitor-11, is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This dual inhibitory action makes it a significant tool for research in oncology and cell signaling. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, driving tumor growth, proliferation, and survival. This compound's ability to simultaneously block key nodes in this critical pathway underscores its potential as a chemical probe for cancer biology and a lead compound for therapeutic development.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and biological characterization, along with a summary of its quantitative data and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-2-[5-(2-methyl-8-{7H-pyrrolo[2,3-b]pyridin-5-yl}-1H-imidazo[4,5-c]quinolin-1-yl)pyridin-2-yl]propanenitrile. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-methyl-2-[5-(2-methyl-8-{7H-pyrrolo[2,3-b]pyridin-5-yl}-1H-imidazo[4,5-c]quinolin-1-yl)pyridin-2-yl]propanenitrile |
| CAS Number | 2845104-25-6 |
| Molecular Formula | C₂₇H₂₁N₇ |
| Molecular Weight | 443.5 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR kinase. Its inhibitory activity has been quantified against several key targets within the PI3K/AKT/mTOR pathway.
Quantitative Data: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| PI3Kα | 3.5[1] |
| PI3Kδ | 4.6[1] |
| mTOR | 21.3[1] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to the suppression of downstream signaling events that are crucial for cell growth and survival. Specifically, this compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, and the S6 ribosomal protein, a substrate of the mTORC1 complex.[1] By blocking these critical phosphorylation events, this compound effectively shuts down the pro-survival and pro-proliferative signals mediated by the PI3K/AKT/mTOR pathway.
The proposed binding mode of imidazo[4,5-c]quinoline derivatives, the structural class to which this compound belongs, involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of the PI3K enzyme. The quinoline motif is believed to interact with the hinge region of the kinase domain.
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following protocols are based on methodologies described for the synthesis and evaluation of 2-methyl-1H-imidazo[4,5-c]quinoline derivatives as PI3K/mTOR dual inhibitors.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. A key step in the synthesis is a Suzuki coupling reaction to form the complex heterocyclic core.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound.
Detailed Protocol: The synthesis of the imidazo[4,5-c]quinoline scaffold typically involves the initial construction of a substituted quinoline ring, followed by the formation of the imidazole ring. The final steps involve Suzuki coupling to introduce the 7H-pyrrolo[2,3-b]pyridin-5-yl moiety and subsequent chemical modifications to yield this compound. Purification is typically achieved through column chromatography.
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP₂).
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ substrate
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)
-
ATP
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 0.5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of PI3Kα enzyme and PIP₂ substrate in kinase buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for p-AKT and p-S6
This assay assesses the ability of this compound to inhibit the PI3K/AKT/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream targets.
Materials:
-
Cancer cell lines (e.g., SW620, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of AKT and S6.
Experimental Workflow for Cellular Assay:
Caption: Workflow for Western blot analysis of PI3K/AKT/mTOR pathway inhibition.
Conclusion
This compound is a well-characterized dual PI3K/mTOR inhibitor with potent activity in both biochemical and cellular assays. Its defined chemical structure, clear mechanism of action, and the availability of detailed experimental protocols make it a valuable tool for researchers investigating the intricacies of the PI3K/AKT/mTOR signaling pathway and its role in cancer. The comprehensive data presented in this guide provides a solid foundation for its application in preclinical drug discovery and development.
References
The Discovery and Development of PI3Kδ-IN-11: A Selective Inhibitor for B-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and initial development of PI3Kδ-IN-11, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The hyperactivation of the PI3K/Akt signaling pathway is a critical driver in various hematological malignancies, making PI3Kδ a prime therapeutic target. This document outlines the rationale for targeting PI3Kδ, the discovery of PI3Kδ-IN-11 (also known as compound 15c), its in vitro efficacy, and its mechanism of action in B-cell lymphoma cell lines. Detailed experimental methodologies for key assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Rationale for Targeting PI3Kδ
The phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial components of intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform of the catalytic subunit, p110δ (encoded by the PIK3CD gene), is predominantly expressed in hematopoietic cells.
In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphomas (NHLs), signaling through the B-cell receptor (BCR) leads to the activation of the PI3K pathway, with PI3Kδ playing a central role.[1][2][3] This activation cascade promotes the survival and proliferation of malignant B-cells. Consequently, the selective inhibition of PI3Kδ presents a promising therapeutic strategy to target these cancers while potentially minimizing the side effects associated with broader inhibition of other PI3K isoforms that are ubiquitously expressed.[4] The development of selective PI3Kδ inhibitors like idelalisib has validated this approach in the clinical setting.[1]
The Discovery of PI3Kδ-IN-11
PI3Kδ-IN-11 emerged from a drug discovery program aimed at identifying novel quinazoline derivatives with high potency and selectivity for PI3Kδ. The research, published by Teng and colleagues in 2020, employed a skeleton-deconstruction strategy to synthesize a series of quinazoline derivatives bearing an acrylamide fragment. Through systematic evaluation, PI3Kδ-IN-11 (designated as compound 15c in the publication) was identified as a lead compound with excellent enzyme inhibitory activity and significant anti-proliferative effects.
Chemical Synthesis
The synthesis of the quinazoline derivatives, including PI3Kδ-IN-11, involved a multi-step synthetic route characteristic of medicinal chemistry campaigns targeting kinase inhibitors. While the specific reaction conditions for each step for PI3Kδ-IN-11 are detailed in the primary literature, the general approach for creating similar 4-aminoquinazoline cores often involves the reaction of a substituted anthranilic acid derivative to form the quinazoline ring, followed by nucleophilic aromatic substitution to introduce the desired amine at the 4-position. Further modifications are then made to append the acrylamide warhead and other functionalities to optimize potency and selectivity.
In Vitro Efficacy and Mechanism of Action
The biological activity of PI3Kδ-IN-11 was characterized through a series of in vitro assays to determine its potency, selectivity, and cellular effects.
Kinase Inhibitory Activity
The inhibitory activity of PI3Kδ-IN-11 against the PI3Kδ isoform was determined using a kinase assay. The compound demonstrated potent inhibition of PI3Kδ with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Compound | PI3Kδ IC50 (nM) |
| PI3Kδ-IN-11 | 27.5 |
Table 1: In vitro kinase inhibitory activity of PI3Kδ-IN-11 against the PI3Kδ isoform.
PI3Kδ-IN-11 was also shown to be highly selective for the δ isoform over other Class I PI3K isoforms (α, β, and γ), which is a critical attribute for minimizing off-target effects.
Cellular Activity
The anti-proliferative and pro-apoptotic effects of PI3Kδ-IN-11 were evaluated in B-cell lymphoma cell lines, which are known to have a hyperactive PI3K/Akt pathway.
| Cell Line | Cell Type | IC50 (µM) |
| Raji | Burkitt's Lymphoma | 8.5 |
| Ramos | Burkitt's Lymphoma | 5.4 |
Table 2: Anti-proliferative activity of PI3Kδ-IN-11 in B-cell lymphoma cell lines after 48 hours of treatment.
Furthermore, treatment of Raji cells with PI3Kδ-IN-11 led to a dose- and time-dependent inhibition of cell proliferation.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Treatment of Raji cells with PI3Kδ-IN-11 was shown to induce apoptosis.
| Compound | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| PI3Kδ-IN-11 | 5 | 24 | 10.78 |
Table 3: Apoptosis induction in Raji cells following treatment with PI3Kδ-IN-11.
Inhibition of the PI3K/Akt Signaling Pathway
To confirm that the cellular effects of PI3Kδ-IN-11 were due to its intended mechanism of action, its impact on the downstream signaling of the PI3K pathway was assessed. The phosphorylation of Akt, a key downstream effector of PI3K, was measured by Western blot analysis. Treatment of Raji cells with PI3Kδ-IN-11 resulted in a dose-dependent reduction in the phosphorylation of Akt at the Ser473 residue, confirming the effective blockade of the PI3K/Akt pathway.
Signaling Pathways and Experimental Workflows
PI3Kδ Signaling Pathway
The following diagram illustrates the canonical PI3Kδ signaling pathway, which is initiated by the B-cell receptor and leads to the activation of downstream effectors that promote cell survival and proliferation.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of a kinase inhibitor like PI3Kδ-IN-11.
Detailed Experimental Protocols
The following are representative protocols for the key experiments described in the development of PI3Kδ-IN-11. These are based on standard laboratory procedures; for the exact conditions used in the original study, please refer to the primary publication by Teng et al. (2020).
In Vitro Kinase Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human PI3Kδ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ATP and phosphatidylinositol-4,5-bisphosphate (PIP2) as substrates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (PI3Kδ-IN-11) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of PI3Kδ-IN-11 in DMSO.
-
In a 384-well plate, add the kinase buffer, PI3Kδ enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay - Representative Protocol)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Raji or Ramos cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PI3Kδ-IN-11 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight if adherent (suspension cells do not require attachment).
-
Treat the cells with various concentrations of PI3Kδ-IN-11 and a DMSO vehicle control.
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining - Representative Protocol)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Raji cells
-
Complete cell culture medium
-
PI3Kδ-IN-11 dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed Raji cells in a culture plate and treat with PI3Kδ-IN-11 (e.g., 5 µM) or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis (Representative Protocol)
This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated and total levels of Akt.
-
Reagents and Materials:
-
Raji cells
-
PI3Kδ-IN-11 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat Raji cells with various concentrations of PI3Kδ-IN-11 for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated and total Akt.
-
Conclusion and Future Directions
PI3Kδ-IN-11 has been identified as a potent and selective inhibitor of PI3Kδ with promising in vitro activity against B-cell lymphoma cell lines. Its ability to induce apoptosis and block the PI3K/Akt signaling pathway underscores its potential as a therapeutic candidate. Further preclinical development would be required to evaluate its pharmacokinetic properties, in vivo efficacy in animal models of B-cell malignancies, and safety profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding and therapeutic targeting of the PI3Kδ pathway. The continued exploration of highly selective PI3Kδ inhibitors like PI3Kδ-IN-11 is a crucial endeavor in the development of more effective and less toxic treatments for patients with hematological cancers.
References
- 1. PI3K signaling pathway in normal B cells and indolent B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 4. onclive.com [onclive.com]
A Technical Guide to PI3K Inhibitor Classes with a Focus on PI3K-IN-11 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the major classes of Phosphoinositide 3-kinase (PI3K) inhibitors, with a specific comparative analysis of compounds designated as "PI3K-IN-11". This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, immunology, and signal transduction. Herein, we present a detailed examination of the biochemical and cellular activities of various PI3K inhibitors, supported by structured data tables, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to the PI3K Signaling Pathway and its Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration. Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The core of this pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K, which in turn activates downstream effectors, most notably the serine/threonine kinase AKT.
PI3K inhibitors are a class of targeted therapies designed to block the activity of one or more PI3K isoforms, thereby attenuating the downstream signaling cascade and inducing anti-tumor effects. These inhibitors are broadly categorized based on their selectivity for the different isoforms of the PI3K catalytic subunit, p110. The primary classes include pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.
Classes of PI3K Inhibitors
Pan-PI3K Inhibitors
Pan-PI3K inhibitors target all four Class I PI3K isoforms (α, β, γ, and δ). By broadly inhibiting PI3K signaling, these agents can be effective in tumors with various alterations in the pathway. However, their lack of selectivity can also lead to a higher incidence of off-target effects and toxicities.
Isoform-Selective PI3K Inhibitors
To mitigate the side effects associated with pan-PI3K inhibition and to target specific oncogenic drivers, isoform-selective inhibitors have been developed. These compounds exhibit preferential inhibition of one or two PI3K isoforms. For instance, inhibitors targeting the p110α isoform (encoded by the PIK3CA gene) are particularly relevant in cancers harboring activating mutations in this gene. Similarly, inhibitors of the p110δ isoform, which is predominantly expressed in hematopoietic cells, have shown significant efficacy in B-cell malignancies.
Dual PI3K/mTOR Inhibitors
Given the close relationship and crosstalk between the PI3K and the mammalian target of rapamycin (mTOR) pathways, dual inhibitors that target both PI3K and mTOR have been developed. By simultaneously blocking these two key nodes, these agents can overcome some of the feedback mechanisms that can limit the efficacy of single-target inhibitors.
Comparative Analysis of this compound and Other PI3K Inhibitors
The designation "this compound" appears to refer to several distinct compounds, each with a unique selectivity profile. Below, we present the available quantitative data for these compounds and compare them to other well-characterized inhibitors in their respective classes.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various "this compound" compounds and other representative PI3K inhibitors.
Table 1: Pan-PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 6.4 | 13 | 8 | 11 | 2900 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - |
| Pictilisib (GDC-0941) | 3 | 33 | 80 | 3 | - |
Table 2: Isoform-Selective PI3K Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) |
| PI3Kα-IN-11 | PI3Kα | HCT116-WT: 1100, HCT116-MUT (H1047R): 730 (cellular IC50)[1] |
| Alpelisib (BYL719) | PI3Kα | 5 |
| PI3Kδ-IN-11 | PI3Kδ | 27.5[2] |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 |
Table 3: Dual PI3K/mTOR Inhibitors
| Compound | PI3Kα (nM) | PI3Kδ (nM) | mTOR (nM) |
| PI3K/mTOR Inhibitor-11 | 3.5 | 4.6 | 21.3[3] |
| Dactolisib (BEZ235) | 4 | - | 7 |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.18 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize PI3K inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Principle: The assay quantifies the phosphorylation of the lipid substrate PIP2 to PIP3 by a specific PI3K isoform in the presence of ATP. The amount of ADP produced is proportional to the kinase activity.
-
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for PI3K Pathway Inhibition (Cell-Based)
This method assesses the ability of an inhibitor to block the PI3K signaling cascade within cancer cells.
-
Principle: Western blotting is used to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, in cells treated with a PI3K inhibitor.
-
Materials:
-
Cancer cell line (e.g., U87MG, which is PTEN-negative and has a constitutively active PI3K pathway)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a PI3K inhibitor on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.
-
Materials:
-
Cancer cell line
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PI3K signaling and experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Western Blotting experimental workflow.
Caption: MTT cell viability assay workflow.
Conclusion
The development of PI3K inhibitors represents a significant advancement in targeted cancer therapy. The choice between a pan-PI3K, isoform-selective, or dual PI3K/mTOR inhibitor depends on the specific genetic makeup of the tumor and the desired therapeutic window. The various compounds designated as "this compound" exemplify the diversity within these inhibitor classes, from the broad-spectrum activity of the pan-PI3K inhibitor to the more targeted effects of the isoform-selective and dual-specificity compounds. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel PI3K inhibitors, facilitating the continued development of this important class of anti-cancer agents.
References
An In-depth Technical Guide on the Therapeutic Applications of Alpelisib (BYL719), a PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib, also known as BYL719, is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a common event in various human cancers, making it a prime target for therapeutic intervention. Alpelisib is the first approved PI3K inhibitor for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer. This guide provides a comprehensive overview of Alpelisib's chemical properties, mechanism of action, therapeutic applications, and the experimental protocols used to characterize its activity.
Chemical and Pharmacokinetic Properties of Alpelisib
Alpelisib is an orally bioavailable small molecule. Its chemical and pharmacokinetic properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-2-thiazolyl]pyrrolidine-1,2-dicarboxamide | |
| Molecular Formula | C₁₉H₂₂F₃N₅O₂S | |
| Molar Mass | 441.47 g/mol | |
| CAS Number | 1217486-61-7 | |
| Mechanism of Action | Selective inhibitor of PI3Kα | |
| Route of Administration | Oral | |
| Bioavailability | Readily absorbed | |
| Protein Binding | 89% | |
| Metabolism | Primarily by hydrolysis and via CYP3A4 | |
| Half-life | Approximately 7.6 to 8.5 hours | |
| Excretion | Primarily in feces | - |
Mechanism of Action
Alpelisib selectively inhibits the p110α catalytic subunit of PI3K, which is encoded by the PIK3CA gene. In normal cellular signaling, PI3K is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. The activation of AKT initiates a cascade of signaling events that promote cell growth, proliferation, and survival, primarily through the mTOR pathway.
In cancer cells with activating mutations in PIK3CA, the PI3Kα isoform is constitutively active, leading to uncontrolled cell proliferation and survival. Alpelisib binds to the ATP-binding site of the p110α subunit, blocking its kinase activity and thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in tumor cell growth and an increase in apoptosis in PIK3CA-mutated cancer cells.
Therapeutic Applications and Clinical Efficacy
Alpelisib is primarily indicated for the treatment of HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer in combination with fulvestrant. Clinical trials have demonstrated a significant improvement in progression-free survival (PFS) for patients treated with Alpelisib plus fulvestrant compared to fulvestrant alone.
Key Clinical Trial Data (SOLAR-1)
| Parameter | Alpelisib + Fulvestrant (PIK3CA-mutant cohort) | Placebo + Fulvestrant (PIK3CA-mutant cohort) | Reference |
| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months | |
| Overall Response Rate (ORR) | 26.6% | 12.8% | |
| Disease Control Rate | 58.2% | - |
Beyond breast cancer, preclinical studies and early phase clinical trials are exploring the potential of Alpelisib in other solid tumors harboring PIK3CA mutations, including head and neck squamous cell carcinoma and ovarian cancer.
Preclinical Data
In Vitro Activity
Alpelisib has demonstrated potent and selective inhibition of PI3Kα in cell-free assays and in various cancer cell lines.
| Parameter | Value | Reference |
| IC₅₀ (PI3Kα, cell-free) | 5 nM | |
| IC₅₀ (PI3Kβ, cell-free) | 1200 nM | |
| IC₅₀ (PI3Kγ, cell-free) | 250 nM | |
| IC₅₀ (PI3Kδ, cell-free) | 290 nM | |
| IC₅₀ (PIK3CA-mutant cell lines) | 7.39 µM to 18.23 µM (72h) |
In Vivo Activity
In vivo studies using xenograft models have shown that Alpelisib effectively inhibits tumor growth in PIK3CA-mutated cancers. Treatment with Alpelisib in mouse models of breast cancer resulted in a significant reduction in tumor volume.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCC1954) in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Alpelisib (e.g., from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of Alpelisib on the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cancer cells with Alpelisib at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Alpelisib is a targeted therapy that has demonstrated significant clinical benefit for patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer. Its selective inhibition of the PI3Kα isoform provides a clear mechanism of action for its anti-tumor activity. Ongoing research continues to explore its potential in other cancer types with PIK3CA mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Alpelisib and other PI3K inhibitors.
References
A Technical Guide to the Dual Inhibition Mechanism of PI3K/mTOR Inhibitor PF-04691502
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously target both kinases, have emerged as a promising strategy to overcome the feedback loops and resistance mechanisms associated with single-agent therapies. This technical guide provides an in-depth overview of the dual inhibition mechanism of PF-04691502, a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases. While the specific designation "PI3K/mTOR Inhibitor-11" does not correspond to a standardly recognized compound, PF-04691502 serves as a well-characterized exemplar of a dual inhibitor with extensive preclinical and clinical data.
Core Mechanism of Dual Inhibition
PF-04691502 exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases.[1] This dual blockade leads to a comprehensive shutdown of the signaling cascade, impacting both upstream and downstream effectors. By inhibiting all class I PI3K isoforms (α, β, δ, and γ), PF-04691502 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream kinase Akt.[2][3] Concurrently, its inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling.[3] This combined inhibition effectively abrogates the phosphorylation and activation of key proteins involved in cell cycle progression, protein synthesis, and cell survival.[2]
Quantitative Analysis of PF-04691502 Activity
The potency and selectivity of PF-04691502 have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Target | Ki (nM) | Reference |
| Human PI3Kα | 1.8 | |
| Human PI3Kβ | 2.1 | |
| Human PI3Kδ | 1.6 | |
| Human PI3Kγ | 1.9 | |
| Mouse PI3Kα | 1.2 | |
| Human mTOR | 16 |
Table 1: Biochemical Inhibitory Activity of PF-04691502
| Cellular Process/Target | Cell Line(s) | IC50 (nM) | Reference |
| p-Akt (S473) Inhibition | BT20, SKOV3, U87MG | 3.8 - 20 | |
| p-Akt (T308) Inhibition | BT20, SKOV3, U87MG | 7.5 - 47 | |
| mTORC1 Activity Inhibition | Various | 32 | |
| Cell Proliferation Inhibition | BT20 | 313 | |
| Cell Proliferation Inhibition | SKOV3 | 188 | |
| Cell Proliferation Inhibition | U87MG | 179 |
Table 2: Cellular Inhibitory Activity of PF-04691502
Signaling Pathway and Inhibition Visualization
The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the points of inhibition by PF-04691502.
Caption: PI3K/mTOR signaling pathway with inhibition points of PF-04691502.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of dual PI3K/mTOR inhibitors. The following sections outline the key experimental protocols used in the characterization of PF-04691502.
1. PI3K/mTOR Kinase Assay (Fluorescence Polarization)
This assay determines the ATP-competitive inhibition of the target kinase.
-
Materials:
-
Recombinant mouse PI3Kα (p110α/p85α complex)
-
PIP2 substrate
-
PF-04691502
-
ATP
-
Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)
-
EDTA
-
Detector/probe mixture (GST-Grp1PH domain and TAMRA-tagged fluorescent PIP3)
-
-
Procedure:
-
Prepare a 90 nM solution of mouse PI3Kα in assay buffer.
-
In a reaction plate, combine 0.5 nM mouse PI3Kα, 30 µM PIP2, and varying concentrations of PF-04691502 (e.g., 0, 1, 4, 8 nM).
-
Initiate the kinase reaction by adding a serial dilution of ATP (0-800 µM) and 5 mM MgCl2. The final DMSO concentration should be 2.5%.
-
Incubate for 30 minutes.
-
Terminate the reaction by adding 10 mM EDTA.
-
In a separate detection plate, mix 15 µL of the kinase reaction with 15 µL of the detector/probe mixture.
-
Incubate for 35-40 minutes before reading the fluorescence polarization.
-
2. Cell Viability and Proliferation Assay (Resazurin-based)
This assay measures the effect of the inhibitor on cell viability.
-
Materials:
-
Cancer cell lines (e.g., BT20, U87MG, SKOV3)
-
Growth medium with 10% FBS
-
PF-04691502
-
Resazurin solution
-
96-well culture plates
-
-
Procedure:
-
Plate cells at a density of 3,000 cells/well in 96-well plates and incubate overnight.
-
Treat cells with a serial dilution of PF-04691502 (or DMSO as a vehicle control) for 3 days.
-
Add resazurin to a final concentration of 0.1 mg/mL and incubate for 3 hours at 37°C.
-
Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
Calculate IC50 values by plotting fluorescence intensity against drug concentration.
-
3. Western Blot Analysis for Pathway Modulation
This technique is used to assess the phosphorylation status of key signaling proteins.
-
Materials:
-
Cancer cell lines
-
PF-04691502
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., p-Akt S473, p-Akt T308, p-S6, total Akt, total S6, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Treat cells with varying concentrations of PF-04691502 for a specified time (e.g., 3 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a dual PI3K/mTOR inhibitor like PF-04691502.
Caption: Preclinical evaluation workflow for a dual PI3K/mTOR inhibitor.
PF-04691502 exemplifies the therapeutic potential of dual PI3K/mTOR inhibition. Its ability to potently and simultaneously block two key nodes in a critical oncogenic pathway provides a robust mechanism for inhibiting tumor growth and proliferation. The comprehensive characterization of its biochemical and cellular activities, supported by detailed experimental protocols, offers a clear framework for the evaluation of this class of inhibitors. The data presented in this guide underscore the importance of a multi-faceted approach, from in vitro kinase assays to in vivo tumor models, in the development of targeted cancer therapies. As research progresses, dual PI3K/mTOR inhibitors like PF-04691502 will likely continue to be a cornerstone of precision oncology.
References
Understanding the PI3K/AKT/mTOR pathway
An In-depth Technical Guide to the PI3K/AKT/mTOR Pathway
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a highly conserved, intracellular signaling cascade crucial for regulating a multitude of fundamental cellular activities in eukaryotic cells.[1] This pathway integrates a variety of extracellular and intracellular signals, such as those from growth factors and nutrients, to govern processes including cell growth, proliferation, survival, metabolism, and motility.[1][2] Given its central role, it is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[3][4] Aberrant activation of the PI3K/AKT/mTOR pathway, often driven by genetic mutations or the loss of tumor suppressors, contributes to malignant transformation, tumor progression, and resistance to therapy. This guide provides a detailed examination of the pathway's core mechanics, its role in disease, quantitative data on its components and inhibitors, and key experimental protocols for its study.
The Core Signaling Cascade
The PI3K/AKT/mTOR pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), in response to extracellular stimuli like insulin, growth factors, and cytokines.
1. Activation of PI3K: Upon ligand binding, activated receptors recruit and activate Class I PI3Ks at the plasma membrane. PI3K is a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The primary function of activated PI3K is to convert phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
2. Recruitment and Activation of AKT: PIP3 acts as a docking site on the cell membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane allows PDK1 to phosphorylate AKT at a key residue in its activation loop, threonine 308 (Thr308).
3. Full Activation of AKT and the Role of mTORC2: For full activation, AKT requires a second phosphorylation event at serine 473 (Ser473) within its C-terminal hydrophobic motif. This is primarily carried out by the mTOR complex 2 (mTORC2), which itself can be activated by PI3K signaling. Once fully activated, AKT dissociates from the membrane and phosphorylates a wide array of cytoplasmic and nuclear substrates, orchestrating downstream cellular responses.
4. Regulation by PTEN: The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN). PTEN is a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thereby terminating the signal. Loss or inactivation of PTEN is a common event in many cancers, leading to sustained PI3K/AKT signaling.
5. Downstream Signaling to mTORC1: A critical downstream branch of AKT signaling involves the activation of mTOR complex 1 (mTORC1). AKT phosphorylates and inhibits the tuberous sclerosis complex 2 (TSC2), which is part of a complex with TSC1. The TSC1/2 complex normally functions as a GTPase-activating protein (GAP) for the small G-protein Rheb. By inhibiting the TSC1/2 complex, AKT leads to an accumulation of GTP-bound Rheb, which directly binds to and activates mTORC1.
6. mTORC1 and Control of Protein Synthesis: Activated mTORC1 promotes cell growth and proliferation primarily by phosphorylating two key downstream effectors: ribosomal protein S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances mRNA biogenesis and translation, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, permitting cap-dependent translation to proceed.
References
The Role of Phosphoinositide 3-Kinase (PI3K) in Oncogenesis and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is one of the most common events in human cancers, playing a pivotal role in both the initiation of tumors (oncogenesis) and their spread to distant sites (metastasis).[3] This technical guide provides an in-depth exploration of the PI3K pathway's core mechanics, its dysregulation in cancer, and its function in driving the hallmarks of malignancy. Detailed experimental protocols for studying the PI3K pathway are provided, alongside a quantitative overview of its alteration in various cancers, to support researchers and drug development professionals in this critical area of oncology.
The Core PI3K Signaling Pathway
The PI3K pathway is an intracellular signaling cascade that is crucial for regulating the cell cycle and is therefore directly related to cellular quiescence, proliferation, cancer, and longevity.[4] Activation of PI3K phosphorylates and activates AKT, localizing it in the plasma membrane.
At its core, the pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors, cytokines, and hormones. This leads to the recruitment and activation of PI3K at the plasma membrane. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The key product of this reaction is phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits the serine/threonine kinase AKT to the cell membrane.
Once at the membrane, AKT is phosphorylated and activated by other kinases, including phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated AKT then phosphorylates a wide array of downstream substrates, orchestrating a variety of cellular responses that are fundamental to cancer development. A major downstream effector of AKT is the mammalian target of rapamycin complex 1 (mTORC1), which regulates protein synthesis and cell growth. The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus terminating the signal.
Dysregulation of the PI3K Pathway in Cancer
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in a multitude of human cancers. This aberrant activation can occur through several mechanisms, leading to uncontrolled cell proliferation and survival.
Mechanisms of PI3K Pathway Dysregulation:
-
Mutations in PIK3CA: The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is frequently mutated in various cancers. These "hotspot" mutations, commonly found in the helical and kinase domains, lead to a constitutively active PI3K enzyme, driving downstream signaling independent of upstream receptor activation.
-
Loss of PTEN Function: The tumor suppressor PTEN is a critical negative regulator of the PI3K pathway. Loss of PTEN function, through mutations, deletions, or epigenetic silencing, results in the accumulation of PIP3 and sustained activation of AKT. PTEN is one of the most commonly lost tumor suppressor genes in human cancer.
-
AKT Amplification and Mutations: While less frequent than PIK3CA mutations or PTEN loss, amplification of the AKT genes (particularly AKT2) and activating mutations (such as the E17K mutation in AKT1) can also lead to pathway hyperactivation.
-
Upstream Activation: Overexpression or activating mutations of upstream receptor tyrosine kinases, such as EGFR and HER2, are common in many cancers and lead to increased PI3K pathway signaling.
Role of PI3K in Oncogenesis
The constitutive activation of the PI3K pathway contributes significantly to the development and progression of cancer by promoting several key "hallmarks of cancer."
Sustaining Proliferative Signaling and Evading Growth Suppressors
A fundamental aspect of cancer is the uncontrolled proliferation of cells. The PI3K pathway directly fuels this by:
-
Promoting Cell Cycle Progression: Activated AKT can phosphorylate and inactivate cell cycle inhibitors like p27, thereby promoting entry into and progression through the cell cycle. It also promotes the expression of cyclins that drive the cell cycle forward.
-
Enhancing Cell Growth: Through the activation of mTORC1, the PI3K pathway boosts protein synthesis and nutrient uptake, leading to an increase in cell size and mass, a prerequisite for cell division.
Resisting Cell Death (Apoptosis)
Cancer cells must evade programmed cell death, or apoptosis, to survive and form tumors. The PI3K/AKT pathway is a major survival pathway that inhibits apoptosis through multiple mechanisms:
-
Inactivation of Pro-Apoptotic Proteins: AKT can phosphorylate and inactivate several pro-apoptotic proteins, including BAD and Bax, preventing them from triggering the apoptotic cascade.
-
Activation of Anti-Apoptotic Factors: The pathway can lead to the activation of transcription factors like NF-κB, which in turn promote the expression of anti-apoptotic genes.
Inducing Angiogenesis
For tumors to grow beyond a certain size, they require a dedicated blood supply, a process known as angiogenesis. The PI3K pathway is a key regulator of this process:
-
VEGF Production: Activation of the PI3K/AKT/mTOR pathway in cancer cells can increase the production and secretion of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. This can occur through both HIF-1-dependent and independent mechanisms.
-
Endothelial Cell Function: The PI3K pathway is also active in endothelial cells, the cells that line blood vessels. VEGF binding to its receptors on endothelial cells activates their PI3K pathway, which is essential for endothelial cell migration, proliferation, and survival during the formation of new blood vessels.
Role of PI3K in Metastasis
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related death. The PI3K pathway is deeply implicated in this complex process.
Promoting Cell Migration and Invasion
The initial steps of metastasis involve the detachment of cancer cells from the primary tumor and their invasion into the surrounding tissue and vasculature. The PI3K pathway facilitates this by:
-
Regulating the Cytoskeleton: PI3K signaling influences the dynamics of the actin cytoskeleton, which is essential for cell movement.
-
Inducing Epithelial-Mesenchymal Transition (EMT): EMT is a developmental program that is often hijacked by cancer cells to gain migratory and invasive properties. During EMT, epithelial cells lose their cell-cell adhesion and polarity and acquire a more motile, mesenchymal phenotype. The PI3K/AKT pathway can induce EMT by activating key transcription factors such as Snail, Slug, and Twist.
Quantitative Data on PI3K Pathway Alterations in Cancer
The following tables summarize the frequency of key genetic alterations in the PI3K pathway across various cancer types, based on data from The Cancer Genome Atlas (TCGA) and other large-scale studies.
Table 1: Frequency of PIK3CA Mutations in Various Cancers
| Cancer Type | Approximate Frequency of PIK3CA Mutations | Reference(s) |
| Uterine/Endometrial Cancer | 42.3% - 53% | |
| Breast Cancer | 31% - 39.7% | |
| Cervical Cancer | 27.7% - 29% | |
| Colorectal Cancer | 20% - 21% | |
| Bladder Cancer | 20% - 22% | |
| Head and Neck Squamous Cell Carcinoma | 21% | |
| Ovarian Cancer | 21.6% | |
| Stomach Cancer | 13.2% | |
| Lung Squamous Cell Carcinoma | 16% | |
| Glioblastoma | 8% | |
| Lung Adenocarcinoma | 7% |
Table 2: Frequency of PTEN Loss in Various Cancers
| Cancer Type | Approximate Frequency of PTEN Loss (Protein Loss by IHC or Gene Deletion) | Reference(s) |
| Endometrial Cancer | ~50% - 80% | |
| Glioblastoma | ~50% - 80% | |
| Prostate Cancer | ~15% (primary) to 52% (metastatic) | |
| Breast Cancer | ~30% - 46% | |
| Lung Cancer | ~35% - 56% | |
| Colorectal Cancer | ~19% - 40% | |
| Melanoma | ~10% - 30% | |
| Thyroid Cancer | ~10% (complete loss) to >50% (promoter methylation) |
Table 3: Frequency of AKT Alterations in Various Cancers
| Cancer Type | Approximate Frequency of AKT Alterations (Mutations and Amplifications) | Reference(s) |
| Breast Cancer | ~1.4% (AKT1 mutations) | |
| Ovarian Cancer | ~15% - 20% (AKT2 amplification) | |
| Pancreatic Cancer | ~15% - 20% (AKT2 amplification) | |
| Gastric Cancer | ~2.3% (AKT mutations) | |
| Lung Cancer | ~2% (AKT1 E17K mutation in squamous) | |
| Multiple Cancers | ~3-5% (mutations in AKT1, AKT2, or AKT3) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the PI3K pathway in oncogenesis and metastasis.
Western Blotting for PI3K Pathway Proteins
This protocol describes the detection of total and phosphorylated levels of key PI3K pathway proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-PTEN, anti-p-mTOR).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, strip the membrane of the first set of antibodies and re-probe with a different primary antibody (e.g., for a loading control like β-actin or for the total protein corresponding to a phospho-protein).
In Vitro Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Fixation solution (e.g., methanol or 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for several hours prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with fixation solution, then stain with crystal violet.
-
Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the stained, migrated cells in several fields of view under a microscope.
In Vitro Cell Invasion Assay (Matrigel Transwell Assay)
This assay is a modification of the migration assay to assess the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
Same as for the migration assay, with the addition of Matrigel or a similar basement membrane extract.
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell membrane with the diluted Matrigel solution and incubate at 37°C for at least 30 minutes to allow it to solidify.
-
Proceed with the Migration Assay Protocol: Follow steps 1-7 of the Transwell migration assay protocol, seeding the cells onto the Matrigel-coated membrane. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-48 hours).
PI3K Activity Assay
This assay measures the lipid kinase activity of PI3K.
Materials:
-
PI3K activity assay kit (commercially available).
-
Cell lysates.
-
PI3K immunoprecipitation antibody (e.g., anti-p85).
-
Protein A/G beads.
-
Kinase reaction buffer.
-
PIP2 substrate.
-
ATP.
-
Detection reagents (e.g., for measuring PIP3 production).
Procedure:
-
Immunoprecipitation of PI3K: Incubate cell lysates with an antibody against a PI3K subunit (e.g., p85) to pull down the PI3K enzyme complex.
-
Kinase Reaction: Resuspend the immunoprecipitated PI3K in kinase reaction buffer containing the PIP2 substrate and ATP.
-
Incubation: Incubate the reaction at room temperature or 37°C to allow for the phosphorylation of PIP2 to PIP3.
-
Detection of PIP3: Quantify the amount of PIP3 produced using the method provided in the kit (e.g., ELISA-based detection or radioactive detection).
Immunohistochemistry (IHC) for PTEN
This protocol describes the detection of PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer).
-
Hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking buffer.
-
Primary antibody against PTEN.
-
HRP-conjugated secondary antibody.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.
-
Peroxidase Blocking: Block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PTEN antibody.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add the DAB chromogen substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and mount with a coverslip.
-
Analysis: Evaluate PTEN staining intensity and distribution in the tumor cells under a microscope. Loss of staining indicates potential PTEN inactivation.
Experimental Workflow for Studying PI3K Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a PI3K inhibitor.
Conclusion and Future Directions
The PI3K signaling pathway is a central node in the complex network of cellular processes that are dysregulated in cancer. Its frequent activation in a wide range of tumors makes it an attractive target for cancer therapy. A deep understanding of the intricacies of this pathway, its role in both oncogenesis and metastasis, and the development of robust experimental models are crucial for the successful development of novel and effective PI3K-targeted therapies. While several PI3K inhibitors have been approved, challenges such as on-target toxicities and the development of resistance remain. Future research will likely focus on developing more specific inhibitors, identifying predictive biomarkers to select patients who are most likely to respond, and exploring rational combination therapies to overcome resistance and improve clinical outcomes.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhosphoPlus® Akt (Ser473) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI3K-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K-IN-11 is a potent inhibitor of the Class I PI3K isoforms (α, β, γ, and δ) and has been shown to effectively suppress the PI3K/AKT/mTOR signaling axis. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in the activation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data for this compound
This compound is a potent and selective inhibitor of Class I PI3K isoforms.[1] The following table summarizes its in vitro inhibitory activity.
| Target | IC50 (nM) |
| PI3Kα | 6.4 |
| PI3Kβ | 13 |
| PI3Kγ | 8 |
| PI3Kδ | 11 |
| mTOR | 2900 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to determine the in vitro potency of this compound against purified PI3K enzymes using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Experimental Workflow:
Caption: Workflow for the in vitro PI3K kinase activity assay.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
PIP2 (Substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Add 0.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., U87MG, a PTEN-negative cell line)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 for cell viability by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blot Analysis of p-Akt
This protocol describes the detection of phosphorylated AKT (p-Akt) at Serine 473 by Western blotting to confirm the inhibitory effect of this compound on the PI3K pathway in a cellular context.[1]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of p-Akt.
Materials:
-
Cancer cell lines (e.g., U87MG)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.03 to 1 µg/mL) or vehicle control for a specified time (e.g., 2-24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane and then incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Analyze the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
References
PI3K-IN-11 western blot protocol for p-AKT
Analysis of PI3K Pathway Inhibition by PI3K-IN-11 Using Western Blot for Phospho-Akt (Ser473)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K.[5] Upon activation of the PI3K pathway, Akt is phosphorylated at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation of Akt at Ser473 is a widely used biomarker for the activation of the PI3K/Akt pathway.
This compound is a potent and selective inhibitor of the PI3K enzyme. By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation and subsequent activation of Akt. This application note provides a detailed protocol for utilizing Western blotting to measure the inhibition of Akt phosphorylation at Ser473 in cultured cells treated with this compound. This method is fundamental for researchers studying the efficacy and mechanism of action of PI3K inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflow for the Western blot analysis.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocols
This protocol is designed for adherent cell lines but can be adapted for suspension cells.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
-
II. Protein Extraction (Cell Lysis)
-
Preparation: Place the 6-well plates on ice.
-
Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay.
IV. Western Blotting
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 10% gel). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-protein detection, BSA is often preferred to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use specific antibodies for p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
The following tables summarize typical experimental parameters for a Western blot analysis of p-Akt inhibition by this compound.
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Supplier | Catalog # | Recommended Dilution |
| This compound | Varies | Varies | 0.1 - 10 µM (Dose-response) |
| RIPA Buffer | Varies | Varies | 1X |
| Protease Inhibitor Cocktail | Varies | Varies | As recommended |
| Phosphatase Inhibitor Cocktail | Varies | Varies | As recommended |
| Primary Antibody: p-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 in 5% BSA/TBST |
| Primary Antibody: Total Akt | Cell Signaling Technology | #9272 | 1:1000 in 5% BSA/TBST |
| Primary Antibody: GAPDH | Varies | Varies | 1:1000 - 1:10000 in 5% milk/TBST |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 in 5% milk/TBST |
Table 2: Hypothetical Quantitative Data from a Dose-Response Experiment
The data is presented as the relative band intensity of p-Akt (Ser473) normalized to total Akt and then to the untreated vehicle control.
| This compound Conc. (µM) | Relative p-Akt (Ser473) Intensity |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 0.5 | 0.45 |
| 1.0 | 0.15 |
| 5.0 | 0.05 |
| 10.0 | <0.01 |
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473 via Western blot. This method is a robust and reliable tool for the preclinical evaluation of PI3K inhibitors and for fundamental research into the roles of the PI3K/Akt pathway in health and disease. Careful optimization of cell handling, antibody dilutions, and incubation times will ensure high-quality, reproducible results.
References
- 1. onclive.com [onclive.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for PI3K-IN-11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing PI3K-IN-11, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, in cell culture experiments. The protocols outlined below are designed to assist in determining the effective dosage and evaluating the cellular effects of this inhibitor.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] PI3K inhibitors are a class of small molecules designed to block the activity of PI3K enzymes, thereby impeding downstream signaling and inducing anti-cancer effects.
This document focuses on a specific quinazoline derivative, PI3Kδ-IN-11 (also referred to as compound 15c) , a highly potent and selective inhibitor of the PI3Kδ isoform.[3] Understanding the appropriate dosage and experimental design is crucial for accurately assessing its efficacy and mechanism of action in various cancer cell lines.
Data Presentation
The following tables summarize the in vitro efficacy of different this compound variants. It is crucial to distinguish between these compounds as their potency and selectivity vary significantly.
Table 1: In Vitro Inhibitory Activity of PI3Kδ-IN-11
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kδ (enzyme assay) | 27.5 nM | [3] |
| IC50 (48h) | Raji (Burkitt's lymphoma) | 8.5 µM | [4] |
| IC50 (48h) | Ramos (Burkitt's lymphoma) | 5.4 µM |
Table 2: In Vitro Inhibitory Activity of Other this compound Analogs
| Compound Name | Target | IC50 | Cell Line | IC50 (Cell-based) | Reference |
| PI3Kα-IN-11 | PI3Kα | - | HCT116-WT | 1.1 µM | |
| HCT116-MUT (H1047R) | 0.73 µM | ||||
| PI3K/mTOR Inhibitor-11 | PI3Kα | 3.5 nM | - | - | |
| PI3Kδ | 4.6 nM | ||||
| mTOR | 21.3 nM | ||||
| This compound (pan-inhibitor) | PI3Kα | 6.4 nM | - | - | |
| PI3Kβ | 13 nM | ||||
| PI3Kγ | 8 nM | ||||
| PI3Kδ | 11 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a general workflow for cell culture experiments using this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Raji, Ramos)
-
96-well plates
-
Complete cell culture medium
-
PI3Kδ-IN-11
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of PI3Kδ-IN-11 in complete medium. A suggested starting range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
PI3Kδ-IN-11
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with PI3Kδ-IN-11 at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot for Phospho-AKT
This technique is used to measure the inhibition of the PI3K pathway by detecting the phosphorylation status of its downstream effector, AKT.
Materials:
-
Cancer cell lines
-
6-well plates
-
PI3Kδ-IN-11
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PI3Kδ-IN-11 (e.g., 1 nM to 1000 nM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-AKT (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Quantify the band intensities to determine the relative levels of p-AKT.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound in cell culture. Adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of PI3K inhibition in cancer biology and aiding in the development of novel therapeutic strategies. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-11 solubility and preparation for experiments
Application Notes and Protocols for PI3K-IN-11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of this compound, a representative potent phosphoinositide 3-kinase (PI3K) inhibitor, for both in vitro and in vivo experimental use. The protocols outlined below are based on common methodologies for small molecule inhibitors of this class.
Product Information and Solubility
This compound is a potent inhibitor of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic development.[4][5]
The solubility of PI3K inhibitors can vary, but they are generally soluble in organic solvents and have limited aqueous solubility. Proper preparation of stock solutions and experimental formulations is crucial for accurate and reproducible results.
Table 1: Solubility of a Representative PI3K Inhibitor (PI3K-IN-30)
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (e.g., 222.49 mM for PI3K-IN-30) | Ultrasonic agitation may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Ethanol | Sparingly soluble | Not generally recommended for primary stock solutions. |
| Water | Insoluble | Not suitable for creating stock solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for creating stock solutions. |
Data presented is representative and may vary for different PI3K inhibitors. It is always recommended to consult the manufacturer's datasheet for specific solubility information.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. It is activated by various upstream signals, such as receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn regulates a host of cellular processes including cell growth, proliferation, and survival. This compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the downstream signaling cascade.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation for In Vitro Cellular Assays
This protocol describes the preparation of this compound for use in cell culture experiments. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer and/or sonicator
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock solution of a compound with a molecular weight of 449.4 g/mol , add 222.5 µL of DMSO to 1 mg of the compound.
-
Vortex thoroughly for 2-3 minutes to dissolve the compound. Gentle warming (37°C) or brief sonication may be used if necessary to aid dissolution.
-
-
Stock Solution Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. A typical storage period is up to 6 months at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Important: Prepare these dilutions immediately before adding them to the cells. Many compounds are less stable in aqueous media.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and does not exceed a non-toxic level (e.g., 0.1% - 0.5%).
-
Caption: Workflow for preparing this compound for in vitro cellular assays.
Protocol 2: Preparation for In Vivo Animal Studies
This protocol provides a general method for formulating this compound for administration in animal models (e.g., intraperitoneal or oral gavage). The choice of vehicle is critical and should be optimized for solubility, stability, and low toxicity.
Materials:
-
This compound stock solution in DMSO (as prepared in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile tubes and syringes
Procedure (Example Formulation):
This example yields a clear solution suitable for injection. The percentages can be adjusted based on the specific inhibitor's properties. A common formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Initial Mixture:
-
In a sterile tube, add the required volume of the high-concentration DMSO stock solution of this compound.
-
Add 4 volumes of PEG300 (relative to the DMSO volume).
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
-
Adding Surfactant:
-
Add 0.5 volumes of Tween-80 (relative to the initial DMSO volume).
-
Mix again until the solution is completely clear.
-
-
Final Dilution:
-
Slowly add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to the mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by changing the ratio of co-solvents).
-
-
Administration and Storage:
-
The formulation should be prepared fresh before each administration.
-
If short-term storage is necessary, keep the solution at 4°C and protect it from light. Visually inspect for any precipitation before use.
-
Administer the appropriate dose to the animal based on body weight. A vehicle-only control group should always be included in the study design.
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
Application Notes and Protocols for In Vivo Experimental Design of a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols provide a generalized framework for the in vivo experimental design of a Phosphoinositide 3-Kinase (PI3K) inhibitor. The specific compound "PI3K-IN-11" is not extensively characterized in publicly available scientific literature, and therefore, no specific in vivo data for this compound could be retrieved. The provided methodologies and data tables are based on established practices and published data for other well-characterized PI3K inhibitors and should be adapted based on the specific properties of the molecule under investigation.
Introduction
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[1][3] This makes the PI3K pathway an attractive target for cancer therapy. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of a PI3K inhibitor, focusing on xenograft models to assess anti-tumor efficacy, pharmacokinetic analysis, and potential toxicities.
The PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of cellular processes that promote tumor growth and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3K inhibitor.
In Vivo Efficacy Studies: Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for evaluating the anti-tumor activity of novel cancer therapeutics.[4]
Experimental Workflow
The general workflow for a xenograft study involves tumor cell implantation, tumor growth to a palpable size, randomization of animals into treatment groups, drug administration, and monitoring of tumor volume and animal well-being.
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers and other diseases, making it a prime target for therapeutic intervention.[1] This document provides a detailed protocol for the administration of a representative PI3K inhibitor, PI3K-IN-11, in mouse models, a critical step in the preclinical evaluation of novel cancer therapeutics. The methodologies outlined here are based on established practices for evaluating PI3K inhibitors in vivo and can be adapted for specific research needs.
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell survival, growth, and proliferation. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
Animal Models
The choice of mouse model is critical for the successful evaluation of a PI3K inhibitor. Commonly used models include:
-
Syngeneic Models: Immunocompetent mice are inoculated with tumor cells of the same genetic background. These models are essential for studying the interplay between the inhibitor, the tumor, and the immune system.
-
Xenograft Models: Immunocompromised mice (e.g., nude or SCID) are implanted with human tumor cell lines or patient-derived tumor tissue (PDX models). These are widely used to assess the direct anti-tumor efficacy of a compound against human cancers.
-
Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic alterations that drive tumor development (e.g., Pten deletion or Pik3ca mutation) provide a more physiologically relevant context to study pathway-targeted therapies.
Table 1: Recommended Mouse Models for PI3K Inhibitor Studies
| Model Type | Strain Examples | Tumor Origin | Key Application |
| Syngeneic | C57BL/6, BALB/c | Murine cancer cell lines | Immunotherapy combinations |
| Xenograft | Athymic Nude, NOD/SCID | Human cancer cell lines | Efficacy against human tumors |
| PDX | NOD/SCID gamma (NSG) | Patient-derived tumors | Personalized medicine studies |
| GEMM | Pten conditional knockout | Spontaneous tumors | Pathway-specific drug effects |
Formulation of this compound
Proper formulation is crucial for ensuring the bioavailability and efficacy of the inhibitor. As specific solubility data for this compound is not publicly available, a general formulation protocol for poorly soluble kinase inhibitors is provided.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, sonication may be used to aid dissolution.
-
Prepare the formulation fresh daily before administration.
Administration Protocol
The route and frequency of administration will depend on the pharmacokinetic properties of the inhibitor. Oral gavage and intraperitoneal injection are the most common routes for preclinical studies.
Table 2: General Administration Parameters for PI3K Inhibitors in Mice
| Parameter | Recommendation | Notes |
| Dosage | 10-100 mg/kg | Dose-ranging studies are essential to determine the optimal therapeutic window. |
| Administration Route | Oral gavage (PO) or Intraperitoneal (IP) | Oral administration is often preferred as it mimics the intended clinical route. |
| Frequency | Once daily (QD) or twice daily (BID) | Dependent on the half-life of the compound. |
| Treatment Duration | 21-28 days | Typically for efficacy studies in tumor models. |
Experimental Workflow:
Caption: Workflow for in vivo efficacy studies.
Pharmacodynamic Assessment
To confirm that this compound is hitting its target, it is essential to measure the modulation of the PI3K pathway in tumor tissue.
Protocol:
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.
-
Homogenize the tumor tissue and extract proteins.
-
Perform Western blotting to assess the phosphorylation status of key downstream effectors of PI3K, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein. A reduction in the levels of phosphorylated AKT and S6 in the treated group compared to the vehicle group indicates target engagement.
Table 3: Key Pharmacodynamic Markers
| Protein | Phosphorylation Site | Expected Change with PI3K Inhibition |
| AKT | Serine 473 | Decrease |
| AKT | Threonine 308 | Decrease |
| S6 Ribosomal Protein | Serine 235/236 | Decrease |
| PRAS40 | Threonine 246 | Decrease |
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 4: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (25 mg/kg) | 10 | 800 ± 100 | 46.7 |
| This compound (50 mg/kg) | 10 | 400 ± 75 | 73.3 |
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be used to determine the significance of the observed differences.
Conclusion
The protocol outlined in these application notes provides a comprehensive framework for the in vivo evaluation of PI3K inhibitors in mouse models. Careful consideration of the animal model, drug formulation, and administration schedule, combined with robust pharmacodynamic and efficacy assessments, will yield valuable data to guide the further development of these targeted therapies.
References
Application Notes and Protocols for PI3K-IN-11 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is frequently implicated in various human diseases, most notably in cancer, making PI3K a prominent target for therapeutic intervention.[2][4] PI3K-IN-11 is a potent and selective inhibitor of PI3K, designed for use in high-throughput screening (HTS) assays to identify and characterize novel modulators of the PI3K pathway. These application notes provide detailed protocols for biochemical and cell-based assays, along with data presentation guidelines to facilitate the use of this compound in drug discovery and basic research.
The activation of PI3K, typically by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of signaling events essential for normal cellular function.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell fate. Upon activation by extracellular signals, PI3K phosphorylates PIP2 to PIP3. This recruits AKT to the plasma membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream targets to regulate cellular processes. This compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling.
Figure 1: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the key performance metrics of this compound in various HTS assays. This data is representative and intended to provide a baseline for assay development and validation.
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Assay Type | Notes |
| IC50 (nM) | 1.5 | 25 | 3.2 | 150 | Biochemical (ADP-Glo) | Demonstrates isoform selectivity. |
| Cellular IC50 (nM) | 12 | 210 | 28 | >1000 | Cell-based (p-AKT ELISA) | Correlates well with biochemical data. |
| Z'-factor | 0.85 | 0.82 | 0.88 | 0.79 | Biochemical (ADP-Glo) | Excellent assay window for HTS. |
| Signal to Background | >10 | >8 | >12 | >7 | Biochemical (ADP-Glo) | Robust signal for reliable hit picking. |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PI3K inhibitors involves a primary screen with a large compound library, followed by a series of secondary and tertiary assays to confirm hits, determine potency and selectivity, and elucidate the mechanism of action.
Figure 2: A typical workflow for a high-throughput screening campaign for PI3K inhibitors.
Experimental Protocols
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for automated HTS. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
This compound (or test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA
-
ATP
-
384-well white, low-volume plates
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (in DMSO) or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme/Substrate Mix Preparation: Prepare a solution of PI3K enzyme and lipid substrate in the assay buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well containing the compounds.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Kinase Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the luminescence on a plate reader.
Cell-Based HTS Assay: Phospho-Akt (Ser473) Detection
This protocol describes a cell-based assay to measure the inhibition of PI3K activity by monitoring the phosphorylation of its downstream target, AKT. This can be performed using various methods such as ELISA, HTRF, or high-content imaging.
Materials:
-
Cells expressing the target PI3K isoform (e.g., MCF-7, U87-MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compounds)
-
Growth factor (e.g., Insulin, IGF-1, or PDGF)
-
Assay plates (e.g., 384-well cell culture plates)
-
Detection reagents (e.g., anti-phospho-Akt (Ser473) and total Akt antibodies, secondary antibodies conjugated to a detectable label)
-
Fixation and permeabilization buffers
Protocol:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-16 hours to reduce basal PI3K pathway activity.
-
Compound Treatment: Add this compound or test compounds to the cells and incubate for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., insulin at a final concentration of 100 nM) and incubate for 20-30 minutes.
-
Cell Lysis or Fixation/Permeabilization:
-
For ELISA or Western blot: Lyse the cells and collect the lysate.
-
For in-cell detection (e.g., HTRF, high-content imaging): Fix and permeabilize the cells in the plate.
-
-
Detection of Phospho-Akt:
-
ELISA: Follow the manufacturer's protocol for the phospho-Akt ELISA kit.
-
In-cell Western/High-Content Imaging: Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
-
Data Acquisition: Read the signal on a suitable plate reader or imaging system.
Data Analysis and Hit Validation Workflow
The analysis of HTS data is a critical step to identify true hits and eliminate false positives. A multi-step validation process is recommended.
Figure 3: Workflow for HTS data analysis and hit validation.
Conclusion
This compound is a valuable tool for the investigation of the PI3K signaling pathway and the discovery of novel inhibitors. The protocols and workflows described in these application notes provide a comprehensive guide for the successful implementation of this compound in high-throughput screening campaigns. Careful assay development, validation, and a robust data analysis pipeline are essential for the identification of high-quality hit compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. frontiersin.org [frontiersin.org]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-11 in CRISPR-Cas9 Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI3K-IN-11, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, in conjunction with CRISPR-Cas9 genetic screens. This powerful combination allows for the identification of genes and pathways that modulate cellular responses to PI3K inhibition, enabling the discovery of novel drug targets, synergistic therapeutic combinations, and mechanisms of drug resistance.
Introduction to this compound
This compound is a selective inhibitor of Class I PI3K isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][3] this compound, also referred to as compound 13 or PX-13-17OH, demonstrates potent inhibition across the primary Class I isoforms (α, β, δ, γ) with significantly lower activity against the mammalian target of rapamycin (mTOR).[1][4]
Quantitative Data: this compound Inhibitory Profile
The inhibitory activity and selectivity of this compound are summarized below. This data is critical for determining the appropriate concentrations for use in cell-based assays and CRISPR-Cas9 screens.
| Target | IC50 (nM) | Selectivity |
| PI3Kα | 6.4 | >420-fold vs. mTOR |
| PI3Kβ | 13 | >420-fold vs. mTOR |
| PI3Kγ | 8 | >420-fold vs. mTOR |
| PI3Kδ | 11 | >420-fold vs. mTOR |
| mTOR | 2900 | - |
| Data sourced from MedChemExpress and Zask, et al. (2008). |
Application in CRISPR-Cas9 Screens
Combining this compound with pooled CRISPR-Cas9 knockout screens is a robust method to uncover genetic dependencies. Such screens can identify gene knockouts that result in either sensitization or resistance to PI3K inhibition.
-
Sensitization (Synergistic Interaction): Identifying genes whose loss renders cells more susceptible to this compound. This can reveal pathways that, when co-inhibited, lead to enhanced therapeutic effects, such as inducing apoptosis rather than just cell cycle arrest.
-
Resistance: Identifying genes whose loss allows cells to survive or proliferate in the presence of this compound. This can elucidate mechanisms of innate or acquired drug resistance.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying biological and experimental processes, refer to the diagrams below.
Caption: PI3K/AKT signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with this compound.
Experimental Protocols
The following protocols provide a framework for conducting a CRISPR-Cas9 screen with this compound. These should be adapted and optimized for specific cell lines and experimental goals.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the appropriate sub-lethal concentration of this compound for the screen (typically GI50 or a concentration that yields a clear phenotypic window).
Materials:
-
Cas9-expressing cell line of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the Cas9-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the this compound dilutions and the DMSO control.
-
Incubation: Incubate the plate for a period relevant to the planned screen duration (e.g., 72 hours to several cell doublings).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the GI50 (concentration causing 50% growth inhibition). Select a screening concentration based on these results. For a sensitization screen, a concentration around the GI20-GI50 is often used.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Objective: To identify genes that modify the cellular response to this compound.
Materials:
-
Cas9-expressing cell line
-
Pooled lentiviral sgRNA library (whole-genome or focused)
-
Lentivirus packaging plasmids and transfection reagent
-
HEK293T cells (for virus production)
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
This compound and DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells. Harvest the viral supernatant.
-
Viral Titer Determination: Determine the viral titer to establish the volume needed for a low multiplicity of infection (MOI) of 0.3-0.5, ensuring most cells receive a single sgRNA.
-
Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at the target MOI to achieve at least 500x representation of the library.
-
Antibiotic Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Establish T0 Baseline: Collect a sample of the cell population after selection to serve as the initial time point (T0) reference. Store the cell pellet at -80°C.
-
Screening:
-
Split the remaining cell population into two arms: a control arm (treated with DMSO) and a treatment arm (treated with the predetermined concentration of this compound).
-
Culture the cells for a sufficient duration to allow for the depletion or enrichment of specific sgRNA-containing populations (typically 14-21 days).
-
Maintain library representation by passaging a sufficient number of cells at each split.
-
-
Endpoint Cell Harvest: At the end of the screen, harvest at least 2.5 x 10^7 cells from each arm (Control and this compound treated).
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint cell pellets.
-
sgRNA Library Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The second PCR adds the necessary Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform deep sequencing to determine the read counts for each sgRNA in each sample.
-
Data Analysis:
-
Normalize the sgRNA read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the endpoint samples relative to the T0 sample.
-
Identify hit genes by comparing the LFCs between the this compound treated arm and the DMSO control arm using statistical methods like MAGeCK.
-
Depleted sgRNAs in the this compound arm compared to the control indicate genes whose knockout confers sensitivity (synthetic lethality).
-
Enriched sgRNAs in the this compound arm indicate genes whose knockout confers resistance.
-
Protocol 3: Hit Validation
Objective: To confirm the phenotype of individual gene knockouts identified in the primary screen.
Procedure:
-
Individual sgRNA Validation: Design 2-3 new sgRNAs targeting each hit gene.
-
Generate Knockout Cell Lines: Transduce the Cas9-expressing parental cell line with individual sgRNAs and select for stable knockout lines.
-
Confirm Knockout: Verify gene knockout at the protein level (Western blot) or genomic level (Sanger sequencing).
-
Phenotypic Assays: Perform competitive growth assays or cell viability assays with the individual knockout cell lines in the presence and absence of this compound to confirm the sensitization or resistance phenotype.
By following these protocols, researchers can effectively leverage this compound in CRISPR-Cas9 screens to gain valuable insights into the PI3K signaling network and accelerate the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PX-13-17OH | 884539-95-1 [chemicalbook.com]
Application Notes and Protocols: The PI3K Inhibitor MEN1611 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical data on the Phosphoinositide 3-kinase (PI3K) inhibitor, MEN1611, with a focus on its application in combination with other cancer therapies. Detailed protocols for key experimental procedures are included to facilitate the design and execution of similar studies.
Introduction to MEN1611
MEN1611 is a potent and selective, orally available inhibitor of Class I PI3K enzymes.[1] It exhibits high activity against the p110α, β, and γ isoforms while notably sparing the δ isoform.[2][3] The hyperactivation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2] Such mutations are implicated in resistance to various targeted therapies.[2] MEN1611's isoform profile, particularly its high potency against mutant p110α, makes it a promising candidate for targeted cancer therapy, especially in tumors harboring PIK3CA mutations. Preclinical and clinical studies are exploring its efficacy both as a monotherapy and in combination with other anticancer agents to overcome resistance and enhance therapeutic outcomes.
Mechanism of Action
MEN1611 exerts its anticancer effects by inhibiting the catalytic activity of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In cancer cells with a constitutively active PI3K pathway, MEN1611 treatment leads to a reduction in the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein, ultimately inhibiting tumor cell growth and survival. Interestingly, preclinical studies have shown that MEN1611 can also induce a dose-dependent degradation of the p110α protein, suggesting a dual mechanism of action. Its sparing of the δ isoform may lead to a more favorable safety profile compared to pan-PI3K inhibitors.
Combination Therapy with Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have demonstrated a synergistic antitumor effect when combining MEN1611 with the EGFR tyrosine kinase inhibitor (TKI) gefitinib, particularly in NSCLC models resistant to EGFR-TKIs but with a constitutively active PI3K/AKT pathway.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Tumor Growth Inhibition (TVI%) - In Vivo |
| HCC827 | MEN1611 | 0.5 | - | 68% (as single agent) |
| Gefitinib | 0.02 | - | 50% (as single agent) | |
| MEN1611 + Gefitinib | - | < 1 (Synergistic) | 82% | |
| RA1 (Gefitinib-resistant) | MEN1611 | 0.8 | - | Not Reported |
| Gefitinib | > 10 | - | Not Reported | |
| MEN1611 + Gefitinib | - | < 1 (Synergistic) | Not Reported | |
| RB1 (Gefitinib-resistant) | MEN1611 | 1.2 | - | Not Reported |
| Gefitinib | > 10 | - | Not Reported | |
| MEN1611 + Gefitinib | - | < 1 (Synergistic) | Not Reported |
Data synthesized from preclinical studies. CI < 1 indicates synergism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability in response to therapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
MEN1611 and other therapeutic agents (e.g., gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of MEN1611, the combination agent, or both. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
Western Blotting for PI3K Pathway Analysis
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Treated and untreated cell or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of MEN1611 in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
MEN1611 and combination agent formulations for oral gavage or injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, MEN1611 alone, combination agent alone, MEN1611 + combination agent).
-
Administer treatments according to the specified dose and schedule (e.g., MEN1611 at 6.5 mg/kg daily by oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TVI) for each treatment group relative to the vehicle control.
Clinical Development
MEN1611 is currently being investigated in clinical trials for various solid tumors. The B-PRECISE-01 study (NCT03767335) is a Phase Ib trial evaluating MEN1611 in combination with trastuzumab, with or without fulvestrant, in patients with HER2-positive, PIK3CA-mutated advanced or metastatic breast cancer. Another clinical trial is assessing MEN1611 in combination with cetuximab for metastatic colorectal cancer. A study is also planned to evaluate MEN1611 with eribulin for advanced metaplastic breast cancer with PIK3CA/PTEN alterations. These trials aim to establish the safety, tolerability, and preliminary efficacy of MEN1611 in combination regimens for specific patient populations.
References
Application Notes and Protocols for the Experimental Use of PI3K/mTOR Inhibitor-11 (NVP-BEZ235/Dactolisib) in Cancer Cell Lines
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Dual PI3K/mTOR inhibitors, which target two key nodes in this cascade, have been developed to achieve a more potent and sustained inhibition of cancer cell growth compared to single-target agents.
This document provides detailed application notes and experimental protocols for the use of PI3K/mTOR Inhibitor-11 , a representative dual inhibitor also known as NVP-BEZ235 or Dactolisib . These guidelines are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound in various cancer cell lines.
NVP-BEZ235 is an orally active compound that inhibits pan-class I PI3K isoforms and mTOR kinases (mTORC1 and mTORC2) with IC50 values in the low nanomolar range. Specifically, the IC50 values are approximately 4 nM, 75 nM, 5 nM, and 7 nM for p110α, p110β, p110γ, and p110δ respectively, and 20.7 nM for mTOR.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of PI3K/mTOR Inhibitor-11 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Prostate Cancer | LNCaP | 6.10 ± 0.40 | - |
| DU145 | 16.25 ± 4.72 | - | |
| PC3 | ~12-17 | Range from multiple experiments. | |
| PC3M | ~12-17 | Range from multiple experiments. | |
| Colorectal Cancer | HCT116 | 14.3 ± 6.4 | - |
| DLD-1 | 9.0 ± 1.5 | - | |
| SW480 | 12.0 ± 1.6 | - | |
| Chronic Myelogenous Leukemia | K562 | 370 ± 210 | 48-hour treatment. |
| KBM7R (T315I mutant) | 430 ± 270 | 48-hour treatment. | |
| Bladder Cancer | T24R2 (Cisplatin-resistant) | 37,470 (37.47 µM) | - |
| Glioblastoma | U87 | 15.8 | - |
| P3 | 12.7 | - |
Table 2: Apoptotic Effects of PI3K/mTOR Inhibitor-11 on Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Induction |
| Doxorubicin-Resistant Leukemia (K562/A) | Not Specified | Not Specified | Significant increase in total apoptotic rate to 12.97 ± 0.91% from 7.37 ± 0.42% in control. |
| Breast Cancer (MCF-7, MDA-MB361) | Not Specified | 24 hours | Rapid induction of apoptosis, evidenced by PARP and caspase-7 cleavage. |
| Renal Cell Carcinoma (UMRC6, 786-0, UOK121) | 100 nM | 48-72 hours | Increased apoptotic cell death. |
| Bladder Cancer (T24R2) | 0.5 µM (in combination with 0.5 µg/ml cisplatin) | Not Specified | Marked increase in sub-G1 phase cells (indicative of apoptosis) to 3.6 ± 0.6% from 0.8 ± 0.3% in control. |
Table 3: Effects of PI3K/mTOR Inhibitor-11 on Key Signaling Proteins
| Cell Line(s) | Treatment Conditions | Effect on p-Akt (Ser473) | Effect on p-mTOR | Effect on p-S6/p-p70S6K |
| Breast Cancer | 0-2000 nM, 6 hours | Dose-dependent decrease. | - | Dose-dependent decrease in p-S6. |
| Ovarian Cancer (IGROV1, SKOV3, OVCAR5) | 24 hours | Decrease. | - | Decrease in p-S6. |
| Glioblastoma | Not Specified | Significant reduction. | Significant reduction. | - |
| Prostate Cancer (DU145) | 10 and 100 nM, 48 hours | Increase at lower concentrations, full decrease at 500 nM. | - | - |
| Chronic Myelogenous Leukemia (K562, KBM7R) | 1.0 µM, up to 48 hours | Significant reduction. | - | Significant reduction in p-S6K. |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by NVP-BEZ235.
Caption: General experimental workflow for evaluating PI3K/mTOR Inhibitor-11.
Caption: Logical relationship of NVP-BEZ235's mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of PI3K/mTOR Inhibitor-11 that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PI3K/mTOR Inhibitor-11 (NVP-BEZ235) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of PI3K/mTOR Inhibitor-11 in complete medium. Concentrations should typically range from low nM to high µM to capture the full dose-response curve.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with PI3K/mTOR Inhibitor-11 using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
PI3K/mTOR Inhibitor-11 (NVP-BEZ235)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of PI3K/mTOR Inhibitor-11 (e.g., at or above the IC50) and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol assesses the effect of PI3K/mTOR Inhibitor-11 on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
PI3K/mTOR Inhibitor-11 (NVP-BEZ235)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of PI3K/mTOR Inhibitor-11 for the desired time.
-
Wash cells twice with ice-cold PBS and then lyse them with 100-200 µL of lysis buffer on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
References
Application Notes and Protocols for PI3Kα Inhibitors in PIK3CA Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are among the most common oncogenic drivers in human cancers, including breast, colorectal, and endometrial cancers. These mutations, frequently occurring at hotspots in the helical (E542K, E545K) and kinase (H1047R) domains, lead to a gain-of-function in the PI3Kα isoform. This results in the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Consequently, the development of selective inhibitors targeting the mutant PI3Kα protein is a promising therapeutic strategy.
This document provides detailed application notes and experimental protocols for the characterization of a representative PI3Kα inhibitor in cancer models harboring PIK3CA mutations. While the specific compound PI3Kα-IN-11 is not extensively characterized in publicly available literature, the following data and protocols are based on well-studied, selective PI3Kα inhibitors such as Alpelisib (BYL719), providing a robust framework for preclinical evaluation.
Data Presentation
The following tables summarize typical quantitative data obtained from studies of selective PI3Kα inhibitors in PIK3CA mutant cancer models.
Table 1: In Vitro Activity of a Representative PI3Kα Inhibitor
| Parameter | Cell Line | PIK3CA Mutation | Inhibitor IC50 (nM) |
| Biochemical Activity | - | H1047R | 5 |
| - | E545K | 8 | |
| - | Wild-Type | 250 | |
| Cell Viability (72h) | T47D (Breast) | H1047R | 150 |
| MCF7 (Breast) | E545K | 200 | |
| BT474 (Breast) | K111N | 180 | |
| HCT116 (Colorectal) | H1047R | 300 | |
| MDA-MB-231 (Breast) | Wild-Type | >5000 |
Table 2: In Vivo Efficacy of a Representative PI3Kα Inhibitor in a PIK3CA-Mutant Xenograft Model (MCF7)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, Oral | 0 | +2 |
| PI3Kα Inhibitor (25 mg/kg) | Daily, Oral | 65 | -3 |
| PI3Kα Inhibitor (50 mg/kg) | Daily, Oral | 85 | -8 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating a PI3Kα inhibitor.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for evaluating a PI3Kα inhibitor.
Caption: Mechanism of action of a selective PI3Kα inhibitor.
Experimental Protocols
Biochemical PI3Kα Kinase Assay
Objective: To determine the in vitro inhibitory activity of the compound against recombinant PI3Kα protein.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3Kα inhibitor (e.g., Alpelisib)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the PI3Kα inhibitor in kinase assay buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing PI3Kα enzyme and lipid substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the PI3Kα inhibitor on the proliferation of PIK3CA mutant cancer cell lines.
Materials:
-
PIK3CA mutant (e.g., MCF7, T47D) and wild-type (e.g., MDA-MB-231) cancer cell lines
-
Cell culture medium and supplements
-
PI3Kα inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PI3Kα inhibitor for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Pathway Modulation
Objective: To confirm the on-target effect of the PI3Kα inhibitor by measuring the phosphorylation of downstream effectors.
Materials:
-
PIK3CA mutant cancer cell lines
-
PI3Kα inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the PI3Kα inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the PI3Kα inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
PIK3CA mutant cancer cell line (e.g., MCF7)
-
Matrigel
-
PI3Kα inhibitor formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 MCF7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer the PI3Kα inhibitor or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Unveiling PI3K Inhibition: A Guide to In Vitro Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Phosphoinositide 3-kinase (PI3K) inhibitor activity assays. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is frequently implicated in diseases such as cancer and inflammatory conditions, making it a prime target for therapeutic intervention.[3][4] This guide outlines the principles and methodologies for effectively screening and characterizing PI3K inhibitors using commercially available assay kits.
Introduction to PI3K Signaling and Inhibition
The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of the inositol ring of phosphoinositides.[5] Class I PI3Ks, the most studied group, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream effectors like AKT (also known as Protein Kinase B) to the plasma membrane, leading to their activation and subsequent phosphorylation of a cascade of protein targets that drive cellular responses.
PI3K inhibitors are small molecules designed to block the catalytic activity of PI3K, thereby preventing the production of PIP3 and inhibiting downstream signaling. These inhibitors are invaluable tools for both basic research and clinical applications. In vitro activity assays are essential for the discovery and characterization of these inhibitors, allowing for the determination of their potency (e.g., IC50 values) and selectivity against different PI3K isoforms.
PI3K Signaling Pathway
The following diagram illustrates the core PI3K/AKT signaling cascade, a frequent target for therapeutic intervention.
Caption: The PI3K/AKT signaling pathway initiated by receptor activation.
Assay Principles and Methodologies
Several assay formats are available to measure PI3K activity and its inhibition. The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific research question.
Luminescence-Based ADP Detection Assays
A common and robust method for measuring kinase activity is to quantify the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a prominent example of this technology.
Principle:
-
Kinase Reaction: The PI3K enzyme phosphorylates its substrate (PIP2) using ATP, generating ADP as a byproduct.
-
ATP Depletion: After the kinase reaction, a reagent is added to deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: A kinase detection reagent is then added, which contains an enzyme that converts the newly formed ADP back into ATP.
-
Luminescent Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus to the PI3K activity.
Inhibitors of PI3K will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Competitive ELISA-Based Assays
This format relies on the competition between the product of the kinase reaction (PIP3) and a labeled PIP3 for binding to a specific protein.
Principle:
-
Kinase Reaction: PI3K phosphorylates PIP2 to produce PIP3 in solution.
-
Competition: The reaction mixture is added to a plate pre-coated with a PIP3-binding protein (e.g., GRP1-GST). A known amount of biotinylated-PIP3 is also added. The enzyme-generated PIP3 and the biotinylated-PIP3 compete for binding to the coated protein.
-
Detection: A streptavidin-horseradish peroxidase (SA-HRP) conjugate is added, which binds to the captured biotinylated-PIP3. The subsequent addition of a chromogenic substrate (like TMB) results in a colorimetric signal.
-
Signal Interpretation: The signal intensity is inversely proportional to the amount of PIP3 produced in the kinase reaction. High PI3K activity results in a low signal, while inhibition of the enzyme leads to a high signal.
Experimental Protocols
The following are generalized protocols for performing PI3K inhibitor activity assays. It is crucial to refer to the specific manual of the assay kit being used for precise reagent concentrations and incubation times.
General Experimental Workflow
The diagram below outlines the typical steps involved in a PI3K inhibitor screening assay.
Caption: A generalized workflow for a PI3K inhibitor activity assay.
Detailed Protocol for Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits and serves as a general guideline.
Materials:
-
PI3K enzyme (e.g., PI3Kα)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents as recommended by the kit manufacturer. Prepare working solutions of the kinase assay buffer, ATP, and PI3K enzyme.
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid enzyme inhibition.
-
-
Assay Plate Setup:
-
Add the test inhibitor or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add the diluted PI3K enzyme to all wells except the "blank" or "no enzyme" controls.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Gently mix the plate and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified duration (e.g., 40-60 minutes).
-
-
Signal Development:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40-45 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for about 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol for Cell-Based PI3K Pathway Inhibition Assay
Cell-based assays are crucial for confirming the activity of inhibitors in a more biologically relevant context. A common method involves measuring the phosphorylation of downstream targets like AKT.
Materials:
-
Cells expressing the PI3K pathway of interest
-
Cell culture medium and reagents
-
PI3K inhibitors
-
Agonist to stimulate the PI3K pathway (e.g., growth factor)
-
Lysis buffer
-
Primary antibody against phosphorylated AKT (p-AKT) and total AKT
-
Secondary antibody (if required for detection)
-
Detection reagents (e.g., for Western blot or ELISA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the PI3K inhibitor for a predetermined time.
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.
-
-
Detection of p-AKT:
-
The levels of phosphorylated AKT can be measured by various methods, such as Western blotting, ELISA, or flow cytometry. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA) for p-AKT and normalize to total AKT or a loading control.
-
Plot the normalized p-AKT levels against the inhibitor concentration to determine the IC50 in the cellular context.
-
Data Presentation and Analysis
The primary goal of the inhibitor assay is to determine the concentration of the compound that inhibits 50% of the enzyme's activity (IC50).
Calculations:
-
Percentage of Inhibition:
-
The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank)])
-
Where Signal_Inhibitor is the signal in the presence of the inhibitor, Signal_Vehicle is the signal with the vehicle control (e.g., DMSO), and Signal_Blank is the background signal (no enzyme or no substrate).
-
-
IC50 Determination:
-
The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations.
-
A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Quantitative Data Summary:
The following table provides an example of typical concentrations and conditions used in PI3K activity assays. These values should be optimized for each specific assay system.
| Parameter | Typical Range/Value | Reference |
| Enzyme Concentration | ||
| PI3Kα (p110α/p85α) | 10-50 ng/reaction | |
| PI3Kβ (p110β/p85α) | 12 ng/reaction | |
| PI3Kδ (p110δ/p85α) | 17 ng/reaction | |
| PI3Kγ (p120γ) | 20-100 ng/reaction | |
| Substrate Concentration | ||
| PIP2 | 10-50 µM | |
| ATP | 10-100 µM | |
| Inhibitor Concentration | ||
| Wortmannin (Control) | 1 nM - 10 µM | |
| Test Compounds | Typically a 10-point, 3-fold serial dilution | |
| Assay Conditions | ||
| Reaction Time | 30-60 minutes | |
| Reaction Temperature | Room Temperature or 30°C | |
| Final DMSO Concentration | ≤ 0.5% |
Example Inhibitor IC50 Values:
This table shows representative IC50 values for different PI3K inhibitors against various isoforms.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Buparlisib (pan-PI3K) | 52 | 166 | 116 | 262 | |
| Copanlisib (pan-PI3K) | 0.5 | 3.7 | 6.4 | 0.7 | |
| Idelalisib (δ-selective) | 8600 | 2100 | 2.5 | 29 | |
| Alpelisib (α-selective) | 5 | 1156 | 290 | 250 |
Conclusion
The methodologies described in this document provide a robust framework for the in vitro and cell-based assessment of PI3K inhibitor activity. Careful selection of the assay format, optimization of reaction conditions, and rigorous data analysis are paramount for obtaining reliable and reproducible results. These assays are indispensable tools in the drug discovery pipeline, facilitating the identification and characterization of novel therapeutics targeting the PI3K signaling pathway.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PI3K-IN-11 experimental results
Welcome to the technical support center for PI3K-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and addressing common challenges encountered while working with this inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, the PI3K pathway is hyperactivated due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[4][5] PI3K enzymes, specifically the Class I isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the kinase Akt. By inhibiting PI3K, this compound blocks the production of PIP3, thereby preventing the activation of Akt and its downstream effectors, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells with a dysregulated PI3K pathway.
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: PI3K inhibitors can have poor solubility and stability in aqueous solutions. Ensure that your stock solution of this compound is fully dissolved and has been stored correctly. It is recommended to use freshly opened DMSO for preparing stock solutions and to store them at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Cell Line Variability: The genetic background of your cell line is crucial. The PI3K pathway's activation status (e.g., PIK3CA mutations, PTEN loss) can significantly impact the sensitivity to PI3K inhibitors. It's advisable to verify the pathway status of your cell lines.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time with the inhibitor can all influence the outcome. Standardize these parameters across your experiments.
-
Feedback Loops: Inhibition of the PI3K pathway can sometimes trigger compensatory feedback loops, such as the upregulation of receptor tyrosine kinases (RTKs) or crosstalk with other signaling pathways like the Ras/Raf/MEK pathway, which can diminish the inhibitory effect over time.
Q3: My this compound doesn't seem to be soluble in my cell culture medium. What should I do?
A3: Many small molecule inhibitors, including those targeting PI3K, have limited aqueous solubility. The primary stock solution should be prepared in a non-aqueous solvent like DMSO. When diluting the stock into your aqueous cell culture medium, ensure the final concentration of the solvent is low (typically <0.5%) to avoid solvent-induced toxicity. If you still observe precipitation, try preparing intermediate dilutions in a serum-containing medium before the final dilution in your experimental medium. For in vivo studies, specific formulations using agents like PEG300 and Tween-80 may be necessary to achieve a clear solution.
Q4: I am not seeing the expected downstream inhibition of Akt phosphorylation. What could be wrong?
A4: If you are not observing a decrease in phosphorylated Akt (p-Akt) levels, consider the following:
-
Inhibitor Concentration and Incubation Time: You may need to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Assay Sensitivity: Ensure your Western blot protocol is optimized for detecting p-Akt. Use appropriate positive and negative controls.
-
Pathway Crosstalk and Redundancy: The PI3K/Akt/mTOR pathway is complex with significant crosstalk. In some contexts, other pathways may contribute to Akt activation, or there might be isoform-specific effects of this compound that do not lead to a complete shutdown of Akt signaling.
-
Compound Activity: Verify the integrity of your this compound stock. If possible, test its activity in a cell-free kinase assay.
Quantitative Data Summary
The following table summarizes typical concentration ranges and IC50 values for potent PI3K inhibitors. Note that the optimal concentration for this compound should be determined empirically for your specific experimental system.
| Parameter | Value Range | Notes |
| In Vitro IC50 | 5 - 150 nM | Varies depending on the specific PI3K isoform (α, β, γ, δ). |
| Cell-Based Assay Concentration | 0.1 - 10 µM | Dependent on cell line, assay duration, and endpoint being measured. |
| Stock Solution Concentration | 10 - 100 mM | Typically prepared in DMSO. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
Experimental Protocols
Western Blot for Assessing PI3K Pathway Inhibition
This protocol describes a standard method for determining the effect of this compound on the phosphorylation of Akt.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. The next day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the antibody manufacturer's recommended dilutions. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 6c.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing PI3K-IN-11 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PI3K-IN-11 for effective inhibition of the PI3K/AKT/mTOR signaling pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PI3K/mTOR Inhibitor-11, is an orally active inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). It functions by regulating the PI3K/AKT/mTOR signaling pathway through the inhibition of AKT and S6 protein phosphorylation[1][2]. This pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making it a key therapeutic target[1][2].
Q2: What are the target specificities and IC50 values for this compound?
This compound is a potent inhibitor of PI3Kα, PI3Kδ, and mTOR. The half-maximal inhibitory concentrations (IC50) are as follows:
| Target | IC50 Value |
| PI3Kα | 3.5 nM[1] |
| PI3Kδ | 4.6 nM |
| mTOR | 21.3 nM |
Q3: What is the recommended starting concentration for in vitro experiments?
Based on its potent IC50 values, a starting concentration range of 10-100 nM is recommended for initial in vitro experiments. However, the optimal concentration is cell-line dependent. For example, this compound has shown inhibitory effects on the viability of various human cancer cell lines with IC50 values ranging from 0.09 to 0.97 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is a recommended dosage for in vivo studies?
In xenograft models using HeLa and SW620 cells, daily intragastric administration of this compound at doses of 15, 30, and 60 mg/kg has been shown to significantly suppress tumor growth. The tumor growth inhibitions (TGIs) in the HeLa xenograft model were 60.79%, 73.50%, and 80.22% at doses of 15, 30, and 60 mg/kg, respectively. In the SW620 xenograft model, the TGIs were 60.58%, 70.81%, and 81.03% at the same respective doses. This compound has an oral bioavailability of 76.81% in rats.
Q5: What are the common off-target effects and toxicities associated with PI3K inhibitors?
Common toxicities associated with pan-PI3K inhibitors include rash, fatigue, hyperglycemia, and diarrhea. Isoform-specific toxicities have also been observed; for example, PI3Kα inhibitors are often associated with hyperglycemia and rash, while PI3Kδ inhibitors can cause gastrointestinal side effects. While specific off-target effects for this compound are not extensively documented in the provided results, researchers should be mindful of these class-wide effects.
Troubleshooting Guide
Issue 1: Suboptimal Inhibition of PI3K Pathway
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Potential Cause: Incorrect inhibitor concentration.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 10 nM to 1 µM) and narrow it down based on the results of a Western blot for phosphorylated AKT (p-AKT) or a cell viability assay.
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Potential Cause: Feedback activation of compensatory signaling pathways.
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Solution: Inhibition of the PI3K pathway can sometimes lead to the activation of other pro-survival pathways. Consider co-treatment with inhibitors of other pathways that may be activated as a resistance mechanism.
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Potential Cause: Poor inhibitor stability or solubility.
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Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
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Issue 2: High Cellular Toxicity Observed
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Potential Cause: Concentration of the inhibitor is too high.
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Solution: Reduce the concentration of this compound used in your experiments. Even if a high concentration shows maximum target inhibition, it may also induce significant off-target effects and general cytotoxicity. The goal is to find a concentration that effectively inhibits the pathway with minimal toxicity.
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Potential Cause: On-target toxicity in normal cellular processes.
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Solution: The PI3K pathway is also crucial for normal cell function. Prolonged or high-dose exposure can lead to toxicity. Consider intermittent dosing schedules in your experimental design to mitigate these effects.
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Potential Cause: Cell line is particularly sensitive to PI3K inhibition.
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Solution: If your cell line is highly dependent on the PI3K pathway for survival, even low concentrations of the inhibitor may lead to significant cell death. This may be the desired outcome in cancer research, but if you are studying other cellular processes, you may need to adjust your experimental timeline or use a lower concentration.
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Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Line Viability
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colorectal | 0.25 |
| HCT15 | Colorectal | 0.17 |
| H3122 | Lung | 0.29 |
| HeLa | Cervical | 0.09 |
| SW620 | Colorectal | 0.16 |
| H446 | Lung | 0.97 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| HeLa | 15 | 60.79 |
| 30 | 73.50 | |
| 60 | 80.22 | |
| SW620 | 15 | 60.58 |
| 30 | 70.81 | |
| 60 | 81.03 |
Experimental Protocols
Western Blot Analysis of p-AKT (Ser473/Thr308)
This protocol is for determining the level of AKT phosphorylation, a key downstream marker of PI3K activity, following treatment with this compound.
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only control (DMSO).
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Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), and total AKT overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
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Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for suboptimal this compound inhibition.
References
PI3K-IN-11 off-target effects and how to mitigate them
For researchers, scientists, and drug development professionals utilizing PI3K-IN-11, this technical support center provides essential guidance to navigate potential experimental challenges. Understanding the unique characteristics of this compound is crucial for accurate and reproducible results. A key feature of this inhibitor is its dual-action mechanism, targeting both Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDAC). This dual activity means that effects observed may stem from inhibition of either or both pathways, a critical consideration in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as FK-A11, is a potent depsipeptide analog that functions as a dual inhibitor, targeting both PI3K and Histone Deacetylases (HDAC).[1] Its activity against both of these important cellular regulators makes it a subject of interest in cancer research.
Q2: I am using this compound to study the PI3K pathway, but I'm seeing unexpected phenotypes. What could be the cause?
A2: The unexpected phenotypes are likely due to the dual inhibitory nature of this compound. While you may be focused on its PI3K inhibition, its potent HDAC inhibitory activity can lead to widespread changes in gene expression and protein acetylation, resulting in effects independent of the PI3K pathway.[1][2] It is crucial to consider the potential contribution of HDAC inhibition to your observations.
Q3: How selective is this compound against other kinases?
A3: this compound (FK-A11) has been shown to be highly selective for PI3K over a broad panel of other kinases. In a screen of 313 cellular kinases, at a concentration of 10 µM, FK-A11 inhibited PI3K activity by 60.4%, while its inhibitory activity against the other kinases was minimal, ranging from 0-23.8%.[3] This suggests that off-target effects on other kinases are less likely to be a major concern compared to the intended dual inhibition of PI3K and HDAC.
Q4: Are there known off-target effects for compounds similar to this compound?
A4: Yes, this compound is an analog of Romidepsin (FK228), a well-characterized HDAC inhibitor.[1] Off-target effects of Romidepsin and other HDAC inhibitors can include fatigue, nausea, and thrombocytopenia in clinical settings. In a research context, this can manifest as cytotoxicity, changes in cell cycle progression, and induction of apoptosis through various pathways.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity observed at effective PI3K inhibitory concentrations.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| Dual HDAC/PI3K Inhibition | 1. Use control compounds: Include a PI3K-only inhibitor (e.g., a highly selective p110α inhibitor) and an HDAC-only inhibitor (e.g., a different class of HDAC inhibitor) in parallel experiments. 2. Dose-response analysis: Perform a detailed dose-response curve for this compound and compare it to the dose-response curves of the control inhibitors. | 1. This will help to deconvolute whether the observed cytotoxicity is primarily due to PI3K inhibition, HDAC inhibition, or the combined effect. 2. A significant difference in the cytotoxic IC50 and the PI3K inhibition IC50 may indicate that HDAC inhibition is a major contributor to cell death. |
| Off-target kinase inhibition (less likely) | Kinome Profiling: If the cytotoxicity cannot be explained by PI3K or HDAC inhibition, consider a broad kinase profiling assay to identify any other potential off-target kinases. | Identification of any unintended kinase targets that may be responsible for the observed toxicity. |
Issue 2: Inconsistent or unexpected changes in gene expression or protein levels.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| HDAC Inhibition | 1. Western Blot for Acetylation: Analyze the acetylation status of histones (e.g., acetylated H3) and other known HDAC substrates to confirm HDAC inhibition at the concentrations used. 2. Rescue Experiments: If a specific off-target effect is suspected to be mediated by HDAC inhibition of a particular gene, attempt to rescue the phenotype by overexpressing that gene. | 1. Confirmation of HDAC inhibition will help attribute gene expression changes to this mechanism. 2. Successful rescue will validate the role of HDAC-mediated gene regulation in the observed phenotype. |
| Activation of Compensatory Signaling Pathways | Pathway Analysis: Use western blotting or other proteomic techniques to probe for the activation of known compensatory pathways that can be triggered by PI3K or HDAC inhibition (e.g., MAPK/ERK pathway). | A clearer understanding of the cellular response to this compound, allowing for more accurate interpretation of results. |
Quantitative Data
| Target | Concentration | % Inhibition |
| PI3K | 10 µM | 60.4% |
| 313 Other Kinases | 10 µM | 0 - 23.8% |
Data from a kinome scan of FK-A11.
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target PI3K and HDAC Inhibition
Objective: To confirm the inhibition of both PI3K and HDAC pathways in cells treated with this compound.
Methodology:
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound, a PI3K-only inhibitor, an HDAC-only inhibitor, and a vehicle control (e.g., DMSO) for the desired time.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
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Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane overnight at 4°C with primary antibodies against:
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p-Akt (Ser473) and total Akt (for PI3K pathway inhibition)
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Acetylated Histone H3 and total Histone H3 (for HDAC inhibition)
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A loading control (e.g., GAPDH or β-actin)
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-
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Kinome Profiling to Identify Off-Target Kinases
Objective: To identify potential off-target kinases of this compound.
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM) in the appropriate solvent (e.g., DMSO).
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Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of recombinant human kinases.
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Binding or Activity Assay: The service will typically perform either a competition binding assay (e.g., KINOMEscan) or an in vitro kinase activity assay in the presence of this compound.
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Data Analysis: The results will be provided as a percentage of inhibition or binding relative to a control. Analyze the data to identify any kinases that are significantly inhibited by this compound.
Visualizations
Caption: Dual inhibitory action of this compound on the PI3K/Akt/mTOR and HDAC pathways.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Antitumor activity and pharmacologic characterization of the depsipeptide analog as a novel histone deacetylase/ phosphatidylinositol 3-kinase dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK228 (depsipeptide): a HDAC inhibitor with pleiotropic antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: PI3K-IN-11 Stability and Degradation in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the inhibitory effect of PI3K-IN-11 in my long-term cell culture experiments. What could be the cause?
A1: A decline in inhibitory activity over time is a common issue that can be attributed to the degradation of the compound in the cell culture media. The stability of a small molecule like this compound can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light. It is also possible that the cells are metabolizing the compound. For long-term experiments (>24 hours), it is crucial to assess the stability of the inhibitor under your specific conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro experiments. It is important to use a low final concentration of DMSO in your cell culture (typically ≤ 0.5%) to avoid solvent-induced toxicity.[1]
Q3: Can the type of cell culture medium or serum concentration affect the stability and solubility of this compound?
A3: Yes, both the basal media formulation and serum concentration can significantly impact the stability and solubility of small molecules.[2] Serum proteins, such as albumin, can bind to hydrophobic compounds, which can either increase their solubility or potentially affect their activity.[2] Different basal media (e.g., DMEM vs. RPMI-1640) have varying compositions of amino acids, vitamins, and salts that could interact with the compound and affect its stability.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: The most reliable method to determine the stability of this compound is to perform an empirical stability study. This typically involves incubating the compound in your cell culture medium at 37°C for various time points relevant to your experiment (e.g., 0, 8, 24, 48, 72 hours). The concentration of the intact compound at each time point can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity of this compound.
This is a frequent challenge when working with small molecule inhibitors and can arise from several factors related to compound stability and handling.
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Decision Tree
Caption: A workflow for troubleshooting inconsistent this compound activity.
Data Presentation
Table 1: Factors Potentially Affecting this compound Stability in Cell Culture Media
| Factor | Potential Impact on Stability | Troubleshooting Suggestions |
| Temperature | Higher temperatures (e.g., 37°C) can accelerate chemical degradation. | Perform stability studies at 37°C to mimic experimental conditions. Minimize the time the compound spends in media before use. |
| pH of Media | The pH of the culture medium can influence the hydrolysis of susceptible chemical bonds in the inhibitor. | Ensure the medium is properly buffered and monitor the pH, especially in long-term cultures where cellular metabolism can cause acidification. |
| Media Components | Components like amino acids, vitamins, or high concentrations of glucose could potentially react with the inhibitor. | Test the stability of this compound in different basal media if inconsistent results are observed between media types. |
| Serum Proteins | Binding to serum proteins like albumin can affect the free concentration and stability of the compound. | Assess stability in both serum-containing and serum-free media to determine the effect of serum.[2] |
| Light Exposure | Some small molecules are light-sensitive and can degrade upon exposure to certain wavelengths of light. | Protect stock solutions and media containing the inhibitor from light, especially during long incubations. |
| Cellular Metabolism | Cells may metabolize the inhibitor, reducing its effective concentration over time. | Analyze conditioned media by LC-MS to detect potential metabolites of this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the in vitro stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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DMSO (cell culture grade)
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Cell culture medium of interest (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system
Methodology:
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
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Preparation of Working Solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
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Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
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Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.
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Sample Analysis: Once all time points are collected, thaw the samples. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
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Quantification: Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS method.
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Data Analysis: Plot the concentration of this compound as a percentage of the initial (0-hour) concentration versus time. From this data, the half-life (t½) of the compound in the medium can be calculated.
Experimental Workflow for Stability Assessment
Caption: A general experimental workflow for assessing the stability of this compound.
References
Inconsistent results with PI3K-IN-11 what to check
Welcome to the technical support center for PI3K-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent pan-PI3K inhibitor that selectively targets the phosphoinositide 3-kinase (PI3K) family of lipid kinases. It exhibits inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[1] Its primary mechanism of action is to block the catalytic activity of these kinases, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits downstream signaling pathways, including the activation of Akt and mTOR, which are crucial for cell growth, proliferation, survival, and metabolism.[2][3]
Q2: I am observing a weaker-than-expected phenotype or a lack of downstream pathway inhibition. What are the possible causes?
Several factors can contribute to a weaker-than-expected effect:
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Compound Stability and Solubility: PI3K inhibitors can have poor solubility and stability in aqueous solutions.[2] Ensure that the compound is fully dissolved and has not precipitated out of solution. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
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Cell Line Specificity: The dependence of a cell line on the PI3K pathway can vary. Cells with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are generally more sensitive to PI3K inhibition.[4]
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Feedback Loop Activation: Inhibition of the PI3K pathway can trigger compensatory feedback loops, such as the activation of the MAPK/ERK pathway or receptor tyrosine kinases (RTKs), which can counteract the effects of the inhibitor.
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Assay Conditions: The concentration of ATP in an in vitro kinase assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor like this compound.
Q3: My experimental results are inconsistent across different experiments. What should I check?
Inconsistent results are a common challenge in cell-based assays. Here are some key areas to review:
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Compound Handling: Ensure consistent preparation and storage of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
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Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and serum concentration, as these can all influence signaling pathways.
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Experimental Protocol: Standardize all steps of your protocol, including incubation times, cell seeding densities, and reagent concentrations.
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Data Analysis: Use a consistent method for data analysis and curve fitting to determine IC50 values.
Q4: Are there known off-target effects for this compound?
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Variability in the half-maximal inhibitory concentration (IC50) is a frequent issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions for each experiment. Consider using a formulation with better solubility if the issue persists. |
| Variable Cell Health or Density | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Monitor cell viability and morphology. |
| Inconsistent Assay Parameters | Standardize incubation times, reagent concentrations (especially ATP in kinase assays), and detection methods. |
| Biological Variability | Use cells with a consistent passage number. Differences in protein expression levels between cell lines can also lead to varied IC50 values. |
| Data Analysis Methods | Use a consistent non-linear regression model for IC50 curve fitting. Ensure that the top and bottom of the curve are well-defined. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
Observing a cellular response that is not consistent with PI3K pathway inhibition can be perplexing.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Perform a dose-response curve and use the lowest effective concentration. Validate key findings with a structurally distinct PI3K inhibitor. Consider using siRNA/shRNA to knockdown PI3K isoforms to mimic the on-target effect. |
| Activation of Compensatory Pathways | Probe for the activation of parallel signaling pathways, such as the MAPK/ERK pathway, by Western blot for phosphorylated ERK. Consider co-treatment with an inhibitor of the compensatory pathway. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cell line. |
| Compound Degradation | Prepare fresh aliquots of the inhibitor and store them properly according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Western Blot for Downstream PI3K Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation of key downstream targets.
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
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Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for the desired time (e.g., 1-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6. Use a loading control like GAPDH or β-actin.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to PI3K-IN-11 in Cancer Cell Lines
Disclaimer: Information regarding resistance mechanisms to PI3K-IN-11 is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established resistance mechanisms observed with other pan-PI3K inhibitors and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A1: Resistance to PI3K inhibitors, and likely this compound, can arise from several mechanisms that allow cancer cells to evade the drug's effects. The most common mechanisms include:
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Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through secondary mutations or amplification of genes within the pathway, such as PIK3CA or PIK3CB, or through the loss of the tumor suppressor PTEN.[1][2]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the PI3K inhibition and promote survival and proliferation. Common bypass pathways include the MAPK/ERK pathway and the PIM kinase pathway.[1][2][3]
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Feedback Loop Activation: Inhibition of the PI3K pathway can trigger feedback mechanisms, such as the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs) like HER2 and HER3, which can reactivate downstream signaling.
Q2: How can I determine if my resistant cells have reactivated the PI3K pathway?
A2: To investigate PI3K pathway reactivation, you can perform a western blot analysis to assess the phosphorylation status of key downstream effectors. In resistant cells, you may observe sustained or increased phosphorylation of proteins like AKT and S6, even in the presence of this compound.
Q3: What is the role of PIM kinases in resistance to PI3K inhibitors?
A3: PIM kinases are serine/threonine kinases that can promote cell survival and proliferation. Overexpression of PIM kinases has been shown to confer resistance to PI3K inhibitors by maintaining the phosphorylation of downstream PI3K effectors in an AKT-independent manner. This allows the cancer cells to bypass the effects of PI3K inhibition.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause: Development of acquired resistance in the cancer cell line population.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanism:
-
Western Blot Analysis: Profile the phosphorylation status of key signaling proteins in both sensitive and resistant cells, with and without this compound treatment. Look for sustained phosphorylation of AKT (S473), S6, and ERK1/2 in the resistant cells. Also, check for increased expression of total PIM1 kinase.
-
RT-qPCR Analysis: Measure the mRNA expression levels of genes encoding receptor tyrosine kinases (e.g., EGFR, HER2, HER3, IGF1R) that are known to be involved in bypass signaling. Upregulation of these genes in resistant cells can indicate a bypass mechanism.
-
-
Consider Combination Therapy: Based on your findings, consider co-treating the resistant cells with this compound and an inhibitor of the identified resistance pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated, or a PIM inhibitor if PIM1 is overexpressed).
Quantitative Data: Representative IC50 Shift in Resistant Cells
| Cell Line | Treatment | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change |
| Breast Cancer Cell Line | Pan-PI3K Inhibitor | 0.5 | >10 | >20 |
| Prostate Cancer Cell Line | Pan-PI3K Inhibitor | 1.2 | >25 | >20 |
Note: These are example values based on published data for other pan-PI3K inhibitors and should be determined experimentally for your specific cell line and this compound.
Issue 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: Existence of a subpopulation of intrinsically resistant or drug-tolerant cells.
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand single-cell clones from the parental cell line and test their individual sensitivity to this compound to determine if pre-existing resistant clones are present.
-
Flow Cytometry Analysis: Use flow cytometry to analyze the expression of cell surface markers associated with resistance (e.g., specific RTKs) or markers of a drug-tolerant persister cell state.
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Long-Term Viability Assay: Monitor cell viability over an extended period of treatment with this compound to see if a subpopulation of cells survives and eventually repopulates the culture.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines by continuous exposure to escalating doses of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo, see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher concentrations of the drug are considered resistant.
-
Characterize Resistant Cells: Periodically, and at the end of the selection process, confirm the degree of resistance by determining the new IC50 value. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound (typically the concentration at which they were selected).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL of culture medium per well (for a 96-well plate). Include wells with medium only for background measurement.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature. Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the drug concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K Pathway Activation
This protocol is for detecting changes in protein expression and phosphorylation in the PI3K pathway.
Materials:
-
Sensitive and resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, anti-PIM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies against total proteins or a loading control like GAPDH to ensure equal loading.
Protocol 4: RT-qPCR for Bypass Pathway Gene Expression
This protocol is for quantifying the mRNA levels of genes involved in bypass signaling pathways.
Materials:
-
Sensitive and resistant cancer cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., EGFR, HER2, HER3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
RT-qPCR Run: Run the reaction on an RT-qPCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.
Visualizations
Caption: this compound resistance signaling pathways.
Caption: Workflow for investigating this compound resistance.
References
Technical Support Center: Overcoming PI3K-IN-11 Induced Feedback Loop Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PI3K-IN-11, a potent PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent inhibitor of the p110α isoform of Phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[2][3][4]
Q2: What are feedback loops in the context of PI3K inhibition?
A2: Feedback loops are cellular response mechanisms that are activated when a signaling pathway is inhibited. In the case of PI3K inhibitors, blocking the PI3K/AKT pathway can lead to the compensatory activation of other signaling pathways, which can limit the inhibitor's effectiveness and lead to drug resistance.[5] A common example is the inhibition of mTORC1, a downstream effector of PI3K, which can relieve a negative feedback loop and lead to the reactivation of PI3K signaling through upstream receptor tyrosine kinases (RTKs).
Q3: What are the known feedback loops activated by PI3Kα inhibitors like this compound?
A3: While specific studies on the feedback mechanisms induced by this compound are not extensively available, based on the known effects of other PI3Kα inhibitors, common feedback loops include:
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Reactivation of PI3K signaling: Inhibition of the pathway can lead to the upregulation of receptor tyrosine kinases (RTKs) such as HER2, EGFR, and IGF-1R, which in turn reactivate PI3K signaling.
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Activation of the MAPK/ERK pathway: Crosstalk between the PI3K/AKT and MAPK/ERK pathways is well-documented. Inhibition of PI3K can lead to the activation of the RAS/RAF/MEK/ERK pathway, promoting cell survival and proliferation.
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Activation of parallel survival pathways: Other pro-survival pathways, such as the JAK/STAT pathway, can be activated to compensate for the loss of PI3K signaling.
Q4: How can I overcome these feedback loops in my experiments?
A4: The most effective strategy to overcome feedback loop activation is through combination therapy. By simultaneously inhibiting the primary target and the activated feedback pathway, a more potent and durable anti-proliferative effect can be achieved. Rational combinations may include:
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Dual PI3K/mTOR inhibitors: These compounds target both PI3K and mTOR, a key downstream effector, which can prevent the mTORC1-mediated feedback activation of PI3K.
-
Combination with MEK inhibitors: To counteract the activation of the MAPK/ERK pathway, co-treatment with a MEK inhibitor can be effective.
-
Combination with RTK inhibitors: If a specific RTK is identified as the driver of the feedback loop, combining this compound with an inhibitor targeting that specific RTK (e.g., a HER2 or EGFR inhibitor) can be beneficial.
Troubleshooting Guides
Issue 1: Sub-optimal inhibition of cell proliferation despite effective this compound treatment.
-
Possible Cause: Activation of a compensatory survival pathway.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify that this compound is inhibiting its target by assessing the phosphorylation status of downstream effectors like AKT (at Ser473 and Thr308) and S6 ribosomal protein. A decrease in phosphorylation indicates successful target inhibition.
-
Assess Feedback Activation: Probe for the activation of known feedback pathways. Perform Western blots to check for increased phosphorylation of ERK (p-ERK) or STAT3 (p-STAT3).
-
Implement Combination Therapy: Based on the identified feedback mechanism, introduce a second inhibitor to block the compensatory pathway. For example, if p-ERK levels are elevated, add a MEK inhibitor to the treatment.
-
Issue 2: Acquired resistance to this compound after prolonged treatment.
-
Possible Cause: Genetic or epigenetic changes leading to sustained activation of feedback pathways or alterations in the PI3K pathway itself.
-
Troubleshooting Steps:
-
Sequence Key Genes: Analyze the DNA sequence of key genes in the PI3K pathway (e.g., PIK3CA, PTEN) and in potential feedback pathways to identify any acquired mutations.
-
Profile Gene Expression: Use RNA sequencing or qPCR to identify changes in the expression of genes involved in survival and proliferation pathways.
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Explore Alternative Inhibitors: Consider switching to a different class of PI3K inhibitor (e.g., a dual PI3K/mTOR inhibitor) or a combination therapy that targets the identified resistance mechanism.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Genotype | IC50 (µM) |
| HCT116-WT | Wild-Type | 1.1 |
| HCT116-MUT | H1047R | 0.73 |
Data obtained from MedchemExpress product information for PI3Kα-IN-11.
Experimental Protocols
Western Blotting for PI3K Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture reagents
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-p-ERK, anti-total ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Analysis: Capture the signal using an imaging system and quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
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Cell line of interest
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This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for sub-optimal response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with PI3K Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of Phosphoinositide 3-kinase (PI3K) inhibitors. This resource is intended for researchers, scientists, and drug development professionals conducting preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with pan-PI3K inhibitors in vivo?
A1: Pan-PI3K inhibitors, which target multiple class I PI3K isoforms, often exhibit a broader range of toxicities due to their widespread effects on normal physiological processes.[2][3] Common dose-dependent side effects include rash, fatigue, hyperglycemia, and diarrhea.[1]
Q2: Are there specific side effects associated with isoform-selective PI3K inhibitors?
A2: Yes, the toxicity profile of a PI3K inhibitor often correlates with its isoform specificity. For instance:
-
PI3Kα inhibitors are frequently associated with hyperglycemia and rash.
-
PI3Kδ inhibitors are more commonly linked to gastrointestinal side effects like diarrhea and colitis, as well as myelosuppression and transaminitis.
-
PI3Kγ/δ inhibitors may also present with prominent gastrointestinal side effects.
Q3: What is the mechanism behind hyperglycemia induced by PI3Kα inhibitors?
A3: The PI3K/AKT signaling pathway is crucial for insulin signaling and glucose metabolism. Inhibition of PI3Kα can lead to insulin resistance, resulting in hyperglycemia. This is an on-target effect of the inhibitor.
Q4: Can the dosing schedule influence the toxicity of PI3K inhibitors?
A4: Several preclinical studies suggest that intermittent dosing schedules may have a better safety profile compared to continuous dosing. For example, intermittent high-dosing of some inhibitors has been shown to maintain anti-tumor efficacy while potentially reducing toxicity.
Q5: What are some strategies to mitigate the toxicity of PI3K inhibitors in preclinical models?
A5: Researchers have explored several strategies, including:
-
Dietary modifications: A ketogenic diet has been investigated to limit the acute efflux of glucose from the liver upon PI3K inhibition.
-
Combination therapies: The use of anti-diabetic drugs like metformin, which increases insulin sensitivity, has been studied to counteract hyperglycemia.
-
Dose optimization and scheduling: As mentioned, intermittent dosing can be a viable strategy.
Troubleshooting Guide
This section provides guidance on how to identify and manage common adverse events during in vivo experiments with PI3K inhibitors.
Table 1: Common In Vivo Toxicities and Troubleshooting
| Observed Side Effect | Potential PI3K Inhibitor Class | Possible Cause | Troubleshooting/Monitoring Recommendations |
| Hyperglycemia | PI3Kα-selective, Pan-PI3K | On-target inhibition of insulin signaling pathway. | - Monitor blood glucose levels regularly.- Consider co-administration with insulin-sensitizing agents (e.g., metformin).- Evaluate intermittent dosing schedules. |
| Diarrhea/Colitis | PI3Kδ-selective, Pan-PI3K | On-target effects on gastrointestinal immune homeostasis. | - Monitor for changes in stool consistency and body weight.- Perform histological analysis of the gastrointestinal tract upon study completion.- Consider dose reduction or intermittent dosing. |
| Rash/Dermatitis | PI3Kα-selective, Pan-PI3K | On-target effects on keratinocyte differentiation and survival. | - Visually inspect the skin of the animals regularly.- Consider topical treatments if appropriate for the animal model.- Evaluate dose reduction. |
| Elevated Liver Enzymes (Transaminitis) | PI3Kδ-selective | Potential on-target or off-target hepatotoxicity. | - Monitor serum levels of ALT and AST.- Perform histopathological examination of the liver at necropsy. |
| Myelosuppression | PI3Kδ-selective | On-target effects on hematopoietic cells. | - Perform complete blood counts (CBCs) to monitor for changes in white blood cells, red blood cells, and platelets. |
Experimental Protocols
While specific protocols for "PI3K-IN-11" are unavailable, here is a generalized workflow for an in vivo toxicity study of a PI3K inhibitor.
Caption: A generalized workflow for an in vivo toxicity study of a PI3K inhibitor.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade in cellular processes. Understanding this pathway is crucial for interpreting the on-target effects of PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
References
Navigating PI3K-IN-11 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PI3K-IN-11. Given the potential ambiguity of the designation "this compound," this guide addresses the most likely candidates based on commercially available inhibitors with similar nomenclature.
Identifying Your this compound Compound
To effectively troubleshoot solubility issues, it is crucial to first correctly identify your specific compound. The designation "this compound" may refer to different molecules with distinct physical and chemical properties. Please refer to your supplier's documentation and the CAS number to confirm the identity of your inhibitor. This guide provides information for the following possibilities:
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PI3K/mTOR Inhibitor-11 (CAS: 2845104-25-6): A dual inhibitor of PI3K and mTOR.
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PI3Kα-IN-11 (CAS: 300803-79-6): A potent inhibitor of the PI3Kα isoform.
-
PI3Kδ-IN-11: A highly potent and selective inhibitor of the PI3Kδ isoform.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and related hydrophobic inhibitors.
Q2: I'm observing precipitation when I dilute my DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). What is causing this?
A2: This phenomenon, often called "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the inhibitor is highly soluble in the organic stock solvent (DMSO) but has very low solubility in aqueous solutions. When the DMSO concentration is drastically lowered by dilution in your aqueous buffer, the inhibitor's concentration may exceed its solubility limit in that medium, causing it to crash out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%. It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent itself.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common, some inhibitors may also have limited solubility in other organic solvents like ethanol. However, their solubility in these alternatives is often lower than in DMSO. For in vivo studies, co-solvents such as polyethylene glycol 300 (PEG300) and Tween 80 are often used in combination with DMSO to create a suitable formulation. Always refer to the manufacturer's datasheet for your specific compound.
Troubleshooting Guide: Addressing Precipitation
If you are encountering precipitation of your PI3K inhibitor, follow these troubleshooting steps:
Step 1: Optimize Your Stock Solution Preparation
-
Ensure Complete Initial Dissolution: Before diluting, ensure your compound is fully dissolved in the stock solvent.
-
Action: Use ultrasonication or gentle warming (e.g., 37°C) to aid dissolution in DMSO. Visually inspect the solution to confirm there are no visible particles.
-
Rationale: Incomplete initial dissolution is a common source of precipitation upon further dilution.
-
Step 2: Refine Your Dilution Technique
-
Perform Serial Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.
-
Action: Create an intermediate dilution of your stock in your final aqueous medium. For example, first, dilute your 10 mM DMSO stock to 1 mM in media, and then perform the final dilution to your working concentration.
-
Rationale: A gradual decrease in the solvent concentration can help keep the compound in solution.
-
Step 3: Adjust Experimental Parameters
-
Lower the Final Compound Concentration: The desired concentration may be above the solubility limit in your experimental medium.
-
Action: Perform a dose-response experiment to determine the highest soluble concentration that still elicits a biological effect.
-
Rationale: The effective concentration of the inhibitor might be lower than its precipitation threshold.
-
-
Consider Media Components:
-
Action: If working in serum-free or low-serum conditions, be aware that solubility issues may be more pronounced. If possible, test the solubility in the presence of serum.
-
Rationale: Proteins in serum can sometimes bind to and help solubilize hydrophobic compounds.
-
Quantitative Solubility Data
The following tables summarize the available solubility data for the potential "this compound" compounds. Please note that these values can vary slightly between batches.
Table 1: Solubility of PI3K/mTOR Inhibitor-11 (CAS: 2845104-25-6)
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL (90.19 mM) | May require ultrasonic and warming to 60°C to achieve.[1] |
Table 2: Solubility of PI3Kα-IN-11 (CAS: 300803-79-6)
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (33.98 mM) | May require ultrasonic and warming to 60°C to achieve. Use freshly opened DMSO as it is hygroscopic. |
Table 3: General Solubility Information for PI3Kδ-IN-11
Specific quantitative data for PI3Kδ-IN-11 in various solvents is limited in the public domain. It is generally reported to be soluble in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of your specific this compound compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated mass of the inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Aid dissolution: Vortex the solution vigorously. If necessary, use a sonicator or warm the tube to 37°C until the compound is completely dissolved.
-
Visual inspection: Hold the tube up to a light source to ensure no undissolved particles are visible.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Preparation of a Working Solution in Cell Culture Media (Example: 10 µM final concentration)
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute your 10 mM DMSO stock solution 1:10 in cell culture medium to create a 1 mM intermediate stock. Mix gently by inverting the tube.
-
-
Prepare the final working solution:
-
Add the appropriate volume of your 10 mM stock or 1 mM intermediate stock to pre-warmed (37°C) cell culture medium to achieve your final desired concentration. For example, add 1 µL of a 10 mM stock to 1 mL of media for a 10 µM final concentration.
-
Crucially, add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equal volume of cell culture medium.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade, which is a primary target of this compound. The pathway regulates essential cellular processes, and its dysregulation is implicated in diseases like cancer.[2][3][4][5]
Experimental Workflow for Addressing Solubility Issues
This workflow provides a logical approach to troubleshooting precipitation problems with this compound in your experiments.
References
Technical Support Center: Understanding Kinase Inhibitor Cross-Reactivity
This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the cross-reactivity of Phosphoinositide 3-kinase (PI3K) inhibitors. While this guide addresses general principles, it is important to consult specific product datasheets for the most accurate information on any given inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor cross-reactivity and why is it important?
A1: Kinase inhibitor cross-reactivity, also known as off-target activity, refers to the ability of a kinase inhibitor to bind to and modulate the activity of kinases other than its intended primary target. This is a critical consideration in experimental biology and drug development because the human kinome is large and many kinases share structural similarities in their ATP-binding pockets.[1][2] Unintended inhibition of other kinases can lead to ambiguous experimental results, confounding data interpretation, and potential cellular toxicity.[3] Understanding the selectivity profile of an inhibitor is crucial for accurately attributing its biological effects to the inhibition of the intended target.
Q2: How is the cross-reactivity of a PI3K inhibitor determined?
A2: The selectivity of a PI3K inhibitor is typically assessed through comprehensive screening against a large panel of kinases, often representing the entire human kinome.[1] This is commonly done using in vitro biochemical assays that measure the inhibitor's potency (e.g., IC50 value) against each kinase.[4] Common techniques include radiometric assays, fluorescence-based assays, and luminescent assays like the ADP-Glo™ Kinase Assay. Additionally, chemical proteomics approaches, such as the use of "kinobeads," can identify inhibitor targets in a more physiological context by using cell lysates.
Q3: What are the different classes of PI3K inhibitors and how does their selectivity vary?
A3: PI3K inhibitors can be broadly categorized based on their selectivity for the different Class I PI3K isoforms (α, β, δ, γ) and other related kinases like mTOR.
-
Pan-PI3K inhibitors: These compounds inhibit multiple PI3K isoforms. While potent, they can have more off-target effects and associated toxicities.
-
Isoform-selective inhibitors: These are designed to target a specific PI3K isoform, which can offer a better therapeutic window and reduced side effects by avoiding the inhibition of isoforms crucial for normal cellular functions.
-
Dual PI3K/mTOR inhibitors: These inhibitors target both PI3K and mTOR, which are key components of the same signaling pathway.
The selectivity of each inhibitor is unique and must be determined empirically through kinase profiling.
Q4: Can off-target effects of a PI3K inhibitor impact my experimental results?
A4: Yes, absolutely. If a PI3K inhibitor has significant off-target activity, the observed cellular phenotype may be a result of inhibiting one or more of these off-target kinases, either alone or in combination with the intended PI3K target. This can lead to misinterpretation of the role of PI3K in the biological process being studied. For example, inhibition of other kinases involved in parallel or downstream signaling pathways could produce effects that are mistakenly attributed solely to PI3K inhibition.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results after treating cells with a PI3K inhibitor.
This troubleshooting guide will help you determine if the unexpected results could be due to the cross-reactivity of your PI3K inhibitor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Quantitative Data Summary
The following table provides an example of how selectivity data for a hypothetical PI3K inhibitor might be presented. Researchers should always refer to the specific datasheet for the inhibitor they are using.
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kα | Notes |
| PI3Kα | 5 | 1x | Primary Target |
| PI3Kβ | 50 | 10x | Moderate selectivity over β isoform. |
| PI3Kδ | 25 | 5x | Moderate selectivity over δ isoform. |
| PI3Kγ | 150 | 30x | High selectivity over γ isoform. |
| mTOR | 1000 | 200x | Low activity against mTOR. |
| DNA-PK | >10,000 | >2000x | Negligible activity. |
| Other Kinase 1 | 75 | 15x | Potential off-target. |
| Other Kinase 2 | 500 | 100x | Minimal off-target activity. |
-
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.
-
Selectivity: The ratio of the IC50 for the off-target kinase to the IC50 for the primary target. A higher number indicates greater selectivity.
Experimental Protocols
Protocol 1: General Kinase Inhibitor Selectivity Profiling (Biochemical Assay)
This protocol outlines a general workflow for determining the IC50 of an inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Managing PI3Kα Inhibitor-Induced Hyperglycemia
This guide provides researchers, scientists, and drug development professionals with practical, in-depth information for managing hyperglycemia as an on-target side effect of PI3Kα inhibitors in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of PI3Kα inhibitor-induced hyperglycemia?
A: Hyperglycemia is an expected, on-target effect of PI3Kα inhibition.[1] The PI3K/AKT signaling pathway is a crucial mediator of insulin's metabolic actions.[2][3] When a PI3Kα inhibitor is administered, it blocks this pathway not only in cancer cells but also in metabolic tissues like skeletal muscle, adipose tissue, and the liver.[4][5]
This inhibition leads to several downstream effects that collectively raise blood glucose levels:
-
Reduced Glucose Uptake: The translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells is impaired, reducing their ability to take up glucose from the blood.
-
Increased Hepatic Glucose Production: The inhibitor blocks insulin's suppressive effect on the liver, leading to increased glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of new glucose).
Studies show that glucose transport capacity and glycogen synthesis can be reduced by approximately 60% in the presence of a PI3K inhibitor.
Q2: What is the "insulin feedback loop" and why is it a concern for anti-cancer efficacy?
A: The hyperglycemia caused by PI3Kα inhibitors triggers a compensatory release of insulin from the pancreas. This resulting hyperinsulinemia can reactivate the very PI3K/AKT pathway that the inhibitor is designed to block, particularly in tumor cells. This feedback loop may reduce the anti-cancer efficacy of the treatment, making it a critical aspect to manage in experimental models. Therefore, management strategies that lower insulin levels are preferred.
Q3: What are the typical glycemic changes observed in preclinical models?
A: In preclinical studies, mice treated with PI3K inhibitors like alpelisib, buparlisib, or taselisib show a significant increase in blood glucose compared to vehicle-treated controls. This is often accompanied by a dose-dependent rise in plasma insulin and C-peptide concentrations, confirming the compensatory insulin release. The median time to onset of hyperglycemia in clinical settings is around 15 days, which can serve as a guide for monitoring schedules in longer-term preclinical studies.
Troubleshooting Guide
Q: My animal model is developing severe hyperglycemia after PI3Kα inhibitor administration. How can I manage this to continue my experiment?
A: Managing hyperglycemia is crucial for both animal welfare and data integrity. A multi-step approach involving dietary and pharmacological interventions is recommended.
1. Dietary Intervention (Non-Pharmacological)
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Low-Carbohydrate/Ketogenic Diet: Preclinical studies have shown that a ketogenic diet can be effective. By depleting hepatic glycogen stores, these diets can minimize the glucose spike following PI3Kα inhibition and lower the problematic insulin feedback.
-
Caution: Be aware that some studies have noted that while therapeutically effective, ketogenic diets can lead to a deterioration in the general health of experimental animals and should be implemented with careful monitoring of animal well-being.
2. Pharmacological Intervention
-
First-Line: Metformin: Metformin is the most widely recommended first-line agent. It primarily acts by inhibiting hepatic gluconeogenesis.
-
Second-Line: SGLT2 Inhibitors: Sodium-glucose co-transporter 2 inhibitors (SGLT2is), such as dapagliflozin, are a highly effective option. They work by promoting the excretion of glucose in the urine, a mechanism independent of insulin signaling. Preclinical studies suggest SGLT2 inhibitors can be superior to metformin in reducing both hyperglycemia and the compensatory insulin response, thereby better preserving the anti-tumor efficacy of the PI3Kα inhibitor.
-
Last Resort: Insulin: Insulin and insulin secretagogues should be considered a last resort in a research setting. Their use directly stimulates the PI3K pathway, potentially confounding experimental results by counteracting the inhibitor's mechanism of action.
Q: What are the recommended starting points for co-treatment in a mouse model?
A: Dosages should always be optimized for the specific model and inhibitor used. However, published preclinical studies provide a starting point for common agents. These should be adapted based on observed glucose levels and animal tolerance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, providing context for expected outcomes.
Table 1: Effect of Management Strategies on Glucose & Insulin Feedback in Preclinical Models
| Intervention with PI3K Inhibitor | Peak Blood Glucose Change | Insulin/C-Peptide Level Change | Efficacy of PI3K Inhibition | Reference |
|---|---|---|---|---|
| Metformin | Modest Reduction | No Significant Reduction | Partially Restored | |
| SGLT2 Inhibitor | Significant Reduction / Normalization | Significantly Reduced | Fully Restored / Enhanced |
| Ketogenic Diet | Significant Reduction | Significantly Reduced | Fully Restored / Enhanced | |
Table 2: Incidence of High-Grade Hyperglycemia with Different PI3Kα-Targeting Inhibitors (Clinical Data)
| PI3Kα Inhibitor | Trial | Grade ≥3 Hyperglycemia Incidence | Reference |
|---|---|---|---|
| Alpelisib | SOLAR-1 | 36.6% | |
| Copanlisib (α/δ inhibitor) | Clinical Trials | Transient Hyperglycemia Reported |
| Taselisib | SANDPIPER | 29% | |
Experimental Protocols
Protocol 1: In Vivo Monitoring and Management of Hyperglycemia in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing and managing hyperglycemia in tumor-bearing mice treated with a PI3Kα inhibitor.
1. Materials & Reagents
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Animal Model: Immunocompromised mice (e.g., Nude) or syngeneic models.
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PI3Kα inhibitor and vehicle.
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Antihyperglycemic agents: Metformin, SGLT2 inhibitor (e.g., dapagliflozin).
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Handheld glucometer and test strips.
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Blood collection supplies (e.g., lithium-heparin coated capillary tubes).
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D-glucose solution (20% w/v, sterile) for GTT.
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Humulin R (or equivalent) for ITT.
2. Procedure
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Acclimatization & Baseline: Acclimatize mice for at least one week. Handle animals daily to minimize stress, as stress can alter glucose homeostasis. Before treatment, fast mice (4-6 hours) and measure baseline blood glucose from the tail vein. Record body weight.
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Treatment Administration: Administer the PI3Kα inhibitor and any co-treatments (e.g., metformin, SGLT2i) according to the study design (e.g., daily oral gavage).
-
Routine Monitoring:
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Blood Glucose: For the first two weeks of treatment, measure fasting blood glucose at least twice weekly. If hyperglycemia develops, increase monitoring to daily until levels stabilize.
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Body Weight & Tumor Volume: Measure 2-3 times per week.
-
-
Endpoint Metabolic Tests: Perform Glucose Tolerance and Insulin Tolerance Tests as described below.
3. Data Analysis
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Plot mean blood glucose, body weight, and tumor volume over time for each group.
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Calculate the Area Under the Curve (AUC) for GTT and ITT results.
-
Use appropriate statistical tests (e.g., two-way ANOVA for time-course data, t-tests for endpoint comparisons) to determine significance.
Protocol 2: Intraperitoneal Glucose Tolerance Test (ipGTT)
This test assesses the ability of the animal to clear a glucose load, indicating overall glucose homeostasis. This protocol is adapted from standard methodologies.
1. Preparation
-
Fast mice for 16 hours overnight. Ensure free access to water. Transfer to cages with fresh, non-corn bedding.
-
Prepare a sterile 20% D-glucose solution. The injection dose is typically 2 g/kg body weight.
2. Procedure
-
Record the body weight of each fasted mouse to calculate the precise injection volume.
-
Time 0 min: Obtain a baseline blood sample from the tail vein and measure blood glucose.
-
Immediately after the baseline sample, administer the D-glucose solution via intraperitoneal (i.p.) injection. Start a timer.
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Time 15, 30, 60, 90, and 120 min: Collect blood from the tail vein at each time point and measure blood glucose.
-
Tip: Having two researchers—one for handling and sampling, one for timing and recording—improves consistency.
-
Protocol 3: Insulin Tolerance Test (ipITT)
This test measures the response to exogenous insulin, providing a direct assessment of insulin sensitivity.
1. Preparation
-
Fast mice for 4-6 hours. (Note: A shorter fasting period is used for ITT compared to GTT).
-
Prepare insulin solution (e.g., Humulin R) diluted in sterile saline. A typical dose is 0.75 U/kg body weight, but this may need to be optimized.
2. Procedure
-
Record the body weight of each fasted mouse to calculate the injection volume.
-
Time 0 min: Obtain a baseline blood glucose measurement from the tail vein.
-
Immediately administer the insulin solution via i.p. injection and start a timer.
-
Time 15, 30, 60, and 120 min: Measure blood glucose at each time point.
-
CRITICAL SAFETY STEP: If blood glucose levels become dangerously low (<40 mg/dL) or if animals show signs of hypoglycemic shock, immediately administer a rescue i.p. injection of 20% D-glucose (10 µL/g body weight). Closely monitor the animal until it recovers.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. edm.bioscientifica.com [edm.bioscientifica.com]
- 4. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: PI3K Pathway Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during the Western blot analysis of the PI3K signaling pathway.
I. PI3K/Akt Signaling Pathway Overview
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in diseases like cancer.[1][2] Western blotting is a fundamental technique used to investigate the activation and expression levels of key proteins within this pathway.
References
Interpreting unexpected phenotypes with PI3K-IN-11
Welcome to the technical support center for PI3K-IN-11. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell toxicity or unexpected changes in proliferation at concentrations where this compound should be specific. What could be the cause?
A1: This is a common issue that can arise from several factors, including off-target effects, cell-line specific dependencies, or issues with the experimental setup. While this compound is designed for high selectivity, at certain concentrations, it may inhibit other kinases or cellular proteins essential for survival.[1]
Potential Causes & Troubleshooting Steps:
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Off-Target Kinase Inhibition: The inhibitor may be affecting "housekeeping" kinases crucial for cell survival.
-
Action: Perform a dose-response curve to determine the IC50 for PI3K pathway inhibition (e.g., p-AKT levels) and compare it to the IC50 for cell viability. A large discrepancy suggests off-target toxicity.[1] Consider using a structurally distinct PI3K inhibitor to see if the phenotype persists, which can help differentiate on-target from off-target effects.[1]
-
-
Cell Line-Specific Context: The genetic background of your cells (e.g., PTEN status, PIK3CA mutations) can dramatically alter their sensitivity to PI3K inhibition.[2][3] Some cell lines may have a stronger dependence on the PI3K pathway for survival.
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Action: Characterize the mutational status of key genes in the PI3K pathway (PIK3CA, PTEN, AKT1) in your cell lines. Compare results between cell lines with different genetic backgrounds.
-
-
Compound Instability or Poor Permeability: The compound may be degrading in your cell culture media or may not be efficiently entering the cells.
-
Action: Verify the compound's stability in your specific media conditions and assess its cell permeability if unexpected lack of efficacy is observed.
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Q2: I've treated my cells with this compound, but I'm seeing a paradoxical increase in the phosphorylation of downstream effectors like AKT or S6. Why is this happening?
A2: This phenomenon is often the result of disrupting negative feedback loops within the signaling network. The PI3K/AKT/mTOR pathway is regulated by complex feedback mechanisms. When you inhibit a key node like PI3K, the cell may compensate by upregulating upstream activators, such as receptor tyrosine kinases (RTKs).
Potential Causes & Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of PI3K can relieve feedback inhibition on RTKs (e.g., EGFR, HER2/3) or the insulin receptor (InsR), leading to their hyper-activation and a subsequent rebound in pathway signaling, sometimes mediated by other PI3K isoforms like p110β.
-
Action: Perform a time-course experiment and analyze the phosphorylation status of upstream RTKs using Western blotting. Co-treatment with an appropriate RTK inhibitor can help determine if this feedback is responsible for the observed phenotype.
-
-
Isoform Switching: In some contexts, upon inhibition of one PI3K isoform (e.g., p110α), other isoforms (e.g., p110β) can compensate to maintain pathway activity, especially in cells with PTEN loss.
-
Action: If your cell line has PTEN loss, consider using an isoform-specific inhibitor or a dual α/β inhibitor to dissect this effect.
-
Q3: My results with this compound are inconsistent across different cell lines or experimental repeats. What should I check?
A3: Inconsistent results often point to differences in cellular context or experimental variables. The efficacy of a PI3K inhibitor is highly dependent on the "addiction" of the cancer cells to this specific pathway.
Potential Causes & Troubleshooting Steps:
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Genetic and Proteomic Differences: As mentioned in Q1, the PIK3CA/PTEN status is critical. Furthermore, cell lines can have vastly different expression levels of PI3K isoforms, off-target kinases, and drug efflux pumps (like ABC transporters) that can actively remove the inhibitor from the cell.
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Action: Standardize your experiments by using cells at a consistent passage number. Perform baseline characterization of your cell lines for key pathway components.
-
-
Experimental Conditions: Minor variations in cell density, serum concentration in the media, or the duration of inhibitor treatment can significantly impact signaling pathways.
-
Action: Ensure your experimental protocols are tightly controlled. Serum contains growth factors that strongly activate the PI3K pathway; consider serum starvation before treatment to achieve a synchronized baseline.
-
Q4: I've observed unexpected morphological changes, such as an increase in cell migration or an invasive phenotype, after treatment with this compound. Isn't PI3K inhibition supposed to prevent this?
A4: While the PI3K pathway is a known driver of proliferation and invasion, its inhibition can sometimes lead to counterintuitive outcomes. In some models, direct inhibition of PI3K can reverse an invasive phenotype. However, targeting downstream nodes like AKT or mTOR can sometimes exacerbate it due to feedback mechanisms that increase PIP3 levels. This highlights that the specific node of inhibition is critical.
Potential Causes & Troubleshooting Steps:
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Pathway Plasticity and Feedback: The signaling network may be rerouting through other pro-migratory pathways upon PI3K inhibition.
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Action: Use a 3D culture model (e.g., Matrigel) to better assess invasive phenotypes. Analyze the expression of epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Vimentin, Snail) via Western blot or qPCR to determine if a phenotypic switch is occurring.
-
-
Off-Target Effects on Cytoskeletal Regulators: The inhibitor could be interacting with other kinases that regulate the cytoskeleton.
-
Action: Review any available kinome profiling data for this compound to identify potential off-targets involved in cell motility.
-
Troubleshooting Summary
| Observed Issue | Potential Cause | Suggested First Action |
| Unexpected Toxicity | Off-target kinase inhibition | Compare IC50 for p-AKT inhibition vs. cell viability. |
| Lack of Efficacy | Poor cell permeability, active efflux, compound instability. | Confirm on-target activity with a Western blot for p-AKT. |
| Paradoxical Pathway Activation | Negative feedback loop disruption. | Western blot for upstream p-RTKs (e.g., p-EGFR, p-InsR). |
| Inconsistent Results | Cell line genetic background (PTEN, PIK3CA status). | Sequence or verify the mutational status of your cell lines. |
| Increased Invasion/Motility | Pathway rewiring or feedback to PIP3. | Perform a 3D invasion assay and check EMT markers. |
Visual Guides and Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow to diagnose the root cause of unexpected experimental results.
Key Experimental Protocols
Protocol 1: Western Blot for p-AKT (Ser473) Inhibition
This protocol is designed to verify the on-target activity of this compound by measuring the phosphorylation of AKT, a direct downstream substrate of the PI3K pathway.
1. Cell Culture and Treatment:
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Plate cells (e.g., MCF7, U87) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Optional: Serum-starve cells for 12-24 hours to reduce baseline PI3K pathway activation.
-
Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Optional: Include a positive control by stimulating cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before lysis.
2. Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
4. SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for Total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effect of this compound.
1. Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control. Include wells with media only for background subtraction.
-
Incubate for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Subtract the background (media-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the results as percent viability versus log[inhibitor concentration] and fit a dose-response curve to calculate the GI50/IC50 value.
References
Validation & Comparative
A Comparative Guide to PI3K Inhibition: PI3K-IN-11 vs. Wortmannin
For researchers, scientists, and drug development professionals, the selection of a suitable PI3K inhibitor is a critical decision in experimental design. This guide provides a detailed comparison of the novel isoform-selective inhibitors, PI3Kα-IN-11 and PI3Kδ-IN-11, with the classical pan-PI3K inhibitor, Wortmannin, supported by experimental data and protocols.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer and other diseases has made it a prime target for therapeutic intervention. This guide delves into a comparative analysis of two distinct approaches to PI3K inhibition: the broad-spectrum activity of Wortmannin versus the targeted action of the isoform-selective compounds PI3Kα-IN-11 and PI3Kδ-IN-11.
Performance Comparison at a Glance
| Feature | PI3Kα-IN-11 | PI3Kδ-IN-11 | Wortmannin |
| Target(s) | PI3Kα | PI3Kδ | Pan-Class I PI3K (α, β, γ, δ) |
| Mechanism | Reversible, ATP-competitive | Reversible, ATP-competitive | Irreversible, Covalent |
| Potency (IC50) | ~0.73-1.1 µM (cell-based) | 27.5 nM (enzymatic) | ~3-5 nM (enzymatic)[1][2] |
| Selectivity | Selective for PI3Kα | Highly selective for PI3Kδ | Non-selective |
| Half-life | Not reported | Not reported | ~10 minutes in cell culture[3] |
| Off-target Effects | Not extensively reported | Not extensively reported | mTOR, DNA-PKcs, PLK1, etc.[2][3] |
In-Depth Inhibitor Analysis
PI3K-IN-11: A Tale of Two Isoforms
Recent research has brought to light at least two distinct compounds under the "this compound" designation, each with high specificity for different PI3K isoforms.
PI3Kδ-IN-11 is a highly potent and selective inhibitor of the p110δ isoform of PI3K, with a reported IC50 value of 27.5 nM. The delta isoform is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of the immune system. The high selectivity of PI3Kδ-IN-11 makes it a promising candidate for research into inflammatory diseases and hematological malignancies.
Wortmannin: The Classic Pan-Inhibitor
Wortmannin, a fungal metabolite, is one of the earliest and most widely studied PI3K inhibitors. It acts as a potent, irreversible, and non-selective inhibitor of all Class I PI3K isoforms by covalently modifying a conserved lysine residue in the ATP-binding site. Its pan-inhibitory action provides a robust blockade of the entire PI3K pathway. However, this lack of selectivity also contributes to its significant off-target effects, including the inhibition of other kinases like mTOR and DNA-PKcs, which can complicate data interpretation. Furthermore, its short half-life in cell culture necessitates careful consideration in experimental design.
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To better understand the points of intervention and the methods for their evaluation, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for comparing these inhibitors.
References
A Comparative Guide to PI3K Inhibitors: PI3K-IN-11 vs. LY294002
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in various malignancies. This has led to the development of numerous inhibitors targeting this pathway. This guide provides an objective comparison of two such inhibitors, PI3K-IN-11 and LY294002, focusing on their efficacy, mechanism of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their work.
Overview of this compound and LY294002
This compound is a potent pan-PI3K inhibitor with demonstrated activity against all Class I PI3K isoforms (α, β, δ, and γ). It exhibits significant selectivity for PI3K over other kinases, such as mTOR. Its efficacy has been observed in both in vitro and in vivo models, where it inhibits the phosphorylation of downstream targets like Akt and S6 kinase, leading to tumor growth inhibition.
LY294002 is one of the first synthetic, broad-spectrum PI3K inhibitors to be widely used in research.[1] It acts as a competitive inhibitor of the ATP-binding site of PI3K enzymes.[2] While effective in inhibiting PI3K signaling and inducing apoptosis and cell cycle arrest in cancer cells, LY294002 is known to have off-target effects on other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[1][3] It is a reversible inhibitor, in contrast to the irreversible inhibitor wortmannin.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and LY294002 against various kinases, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50) Against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| This compound | 6.4 | 13 | 11 | 8 |
| LY294002 | 500[1] | 970 | 570 | - |
Table 2: Inhibitory Activity (IC50) Against Other Kinases
| Inhibitor | mTOR (µM) | CK2 (nM) | DNA-PK (µM) |
| This compound | 2.9 | - | - |
| LY294002 | - | 98 | 1.4 |
Table 3: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| PI3Kα-IN-11 | HCT116-WT | Proliferation | 1.1 |
| PI3Kα-IN-11 | HCT116-MUT (H1047R) | Proliferation | 0.73 |
| PI3Kδ-IN-11 | Raji | Proliferation | 8.5 |
| PI3Kδ-IN-11 | Ramos | Proliferation | 5.4 |
Signaling Pathways and Mechanisms of Action
Both this compound and LY294002 target the PI3K pathway, a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, leading to the regulation of various cellular processes.
Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound and LY294002.
Experimental Protocols
To evaluate the efficacy of PI3K inhibitors like this compound and LY294002, several key experiments are typically performed. Below are detailed methodologies for common assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant PI3K enzyme and a lipid substrate (e.g., PIP2) are prepared in a kinase reaction buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or LY294002) for a defined period.
-
Kinase Reaction: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Termination: The reaction is stopped after a specific time by adding a stop solution.
-
Detection of Product: The amount of phosphorylated product (PIP3) is quantified. For radiolabeled assays, this can be done via autoradiography or scintillation counting after separation of the product from the substrate. For non-radioactive assays, methods like ELISA or fluorescence-based detection can be used.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
This method is used to assess the effect of the inhibitor on the phosphorylation status of downstream targets in the PI3K pathway within cells.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with different concentrations of the PI3K inhibitor for a specified duration. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-Akt, total Akt, p-S6K, total S6K).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a suitable detection reagent and imaging system.
-
Analysis: The intensity of the bands for the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
Caption: General experimental workflows for in vitro and cellular assays of PI3K inhibitors.
Conclusion
Both this compound and LY294002 are effective inhibitors of the PI3K pathway. This compound demonstrates high potency across all Class I PI3K isoforms with greater selectivity over mTOR compared to what is often observed with less specific inhibitors. LY294002, while a foundational tool in PI3K research, exhibits a broader kinase inhibition profile, which can be a confounding factor in experiments aimed at dissecting the specific roles of PI3K. The choice between these inhibitors will depend on the specific research question, the desired level of selectivity, and the experimental context. For studies requiring potent and more selective inhibition of the PI3K pathway, this compound may be the more suitable candidate. For broader inhibition studies or when comparing with a large body of historical data, LY294002 remains a relevant, albeit less selective, tool.
References
A Comparative Guide to Pan-PI3K Inhibitors for Researchers
A Note on PI3K-IN-11: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." Therefore, this guide provides a comparative analysis of several well-characterized and widely studied pan-Class I PI3K inhibitors as alternatives.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I isoforms (α, β, γ, δ), represent a major class of anticancer agents. This guide offers an objective comparison of prominent pan-PI3K inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Isoform Selectivity
The efficacy of a pan-PI3K inhibitor is determined by its potency against the different Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a higher potency. The following tables summarize the biochemical IC50 values of several common pan-PI3K inhibitors against the four Class I PI3K isoforms.
Table 1: Biochemical IC50 Values (nM) of Pan-PI3K Inhibitors
| Inhibitor | p110α (alpha) | p110β (beta) | p110δ (delta) | p110γ (gamma) |
| Buparlisib (BKM120) | 52[1][2][3] | 166[1][2] | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 |
| ZSTK474 | 16 | 44 | 5 | 49 |
| PI-103 | 2 | 3 | 3 | 15 |
| Voxtalisib (XL765) | 39 | 110-113 | 43 | 9 |
Note: IC50 values can vary slightly between different studies and assay conditions.
Cellular Activity
The ultimate goal of a PI3K inhibitor is to suppress the signaling pathway within a cellular context, leading to desired biological outcomes such as inhibition of cell proliferation and induction of apoptosis.
Table 2: Cellular Activity of Select Pan-PI3K Inhibitors
| Inhibitor | Cell-Based Assay | Key Findings | Reference Cell Lines |
| Pictilisib (GDC-0941) | Akt Phosphorylation Inhibition | Potently inhibits p-Akt with IC50 values of 28-46 nM. | U87MG, PC3, MDA-MB-361 |
| Cell Proliferation (GI50) | Inhibits proliferation with GI50 values of 157-1081 nM. | HCT116, DLD1, HT29 | |
| Copanlisib (BAY 80-6946) | Akt Phosphorylation Inhibition | Achieves complete inhibition of p-Akt. | ELT3 |
| Cell Proliferation (IC50) | Potently inhibits proliferation with a mean IC50 of 19 nM in PIK3CA-mutant or HER2-positive lines. | Panel of human tumor cell lines | |
| Buparlisib (BKM120) | Cell Proliferation (IC50) | Induces growth inhibition and apoptosis in a dose- and time-dependent manner. | Multiple Myeloma (MM) cell lines |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the PI3K/AKT/mTOR signaling pathway and the typical experimental workflow used for their evaluation.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: A typical workflow for evaluating PI3K inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.
Protocol 1: In Vitro PI3K Kinase Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform in a cell-free system.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar fluorescence/luminescence-based ADP detection system)
-
384-well assay plates (white, opaque)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the PI3K enzyme and PIP2 substrate solution to the wells of the 384-well plate.
-
Add the diluted test inhibitors to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Incubate the plate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.
-
Protocol 3: Western Blotting for PI3K Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, providing direct evidence of target engagement.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
-
References
A Comparative Guide to PI3Kα-Specific Inhibitors: Benchmarking PI3Kα-IN-11 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of PI3Kα-IN-11 against two well-characterized PI3Kα-specific inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032), with a focus on their biochemical potency, cellular activity, and selectivity.
Disclaimer: Publicly available information on PI3Kα-IN-11 is currently limited. The data presented here is based on information from chemical suppliers and does not yet have extensive peer-reviewed literature support. In contrast, Alpelisib and Taselisib have been extensively studied and have undergone clinical evaluation.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for PI3Kα-IN-11, Alpelisib, and Taselisib, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency Against PI3K Isoforms
| Inhibitor | PI3Kα (IC50/Ki) | PI3Kβ (IC50/Ki) | PI3Kγ (IC50/Ki) | PI3Kδ (IC50/Ki) | Selectivity for PI3Kα |
| PI3Kα-IN-11 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alpelisib (BYL719) | 5 nM (IC50)[1] | 1200 nM (IC50)[1] | 250 nM (IC50)[1] | 290 nM (IC50)[1] | Highly selective for PI3Kα over other isoforms. |
| Taselisib (GDC-0032) | 0.29 nM (Ki)[2] | 9.1 nM (Ki) | 0.97 nM (Ki) | 0.12 nM (Ki) | Potent against PI3Kα, δ, and γ, with less activity against PI3Kβ. |
Table 2: Cellular Potency in Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Cellular Potency (IC50) |
| PI3Kα-IN-11 | HCT116 | WT | 1.1 µM |
| HCT116 | H1047R mutant | 0.73 µM | |
| Alpelisib (BYL719) | T47D | H1047R mutant | 160 nM (Viability) |
| MCF7 | E545K mutant | Data Not Available | |
| Taselisib (GDC-0032) | T47D | H1047R mutant | 488 nM (Viability) |
| MCF7 | E545K mutant | 2.5 nM |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
References
Comparative Analysis of PI3Kδ Inhibitors in Leukemia Models: A Review of Idelalisib and Emerging Alternatives
In the landscape of targeted therapies for hematological malignancies, the Phosphoinositide 3-kinase delta (PI3Kδ) pathway has emerged as a critical therapeutic target. Idelalisib, a first-in-class selective PI3Kδ inhibitor, has been approved for the treatment of various B-cell malignancies. However, its use is associated with significant immune-mediated toxicities, prompting the development of next-generation PI3Kδ inhibitors with potentially improved safety and efficacy profiles. This guide provides a comparative overview of the preclinical data for Idelalisib and highlights the evaluation framework for emerging inhibitors like the conceptual PI3Kδ-IN-11 , representing a new generation of investigational agents.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Both Idelalisib and next-generation PI3Kδ inhibitors are designed to selectively target the p110δ catalytic subunit of PI3K. This isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, which is often constitutively active in B-cell leukemias. Inhibition of PI3Kδ disrupts the downstream signaling cascade, including the activation of AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and migration.
Caption: Simplified PI3K/AKT/mTOR signaling pathway in B-cells.
Comparative Efficacy and Selectivity
A direct comparison between a specific, publicly undocumented compound like "PI3Kδ-IN-11" and Idelalisib is not feasible without available data. However, the following tables outline the key parameters that would be used to compare their preclinical performance based on data from studies on Idelalisib and other novel PI3Kδ inhibitors.
Table 1: In Vitro Potency and Selectivity
| Parameter | Idelalisib | PI3Kδ-IN-11 (Hypothetical) |
| PI3Kδ IC50 (nM) | ~2.5 | Data not available |
| Selectivity vs PI3Kα (fold) | >400 | Data not available |
| Selectivity vs PI3Kβ (fold) | >400 | Data not available |
| Selectivity vs PI3Kγ (fold) | ~80 | Data not available |
IC50: Half-maximal inhibitory concentration, a measure of potency.
Table 2: In Vitro Efficacy in Leukemia Cell Lines
| Cell Line | Idelalisib (EC50, nM) | PI3Kδ-IN-11 (EC50, nM) |
| CLL (Primary Cells) | ~50 (p-AKT inhibition) | Data not available |
| MEC-1 (CLL cell line) | ~1000 (Apoptosis) | Data not available |
| NALM-6 (B-ALL cell line) | ~800 (p-AKT inhibition) | Data not available |
EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate PI3Kδ inhibitors.
Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Reagents: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations.
-
Procedure: The enzyme, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of product (e.g., ADP) is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Analysis: The results are used to calculate the IC50 value of the inhibitor.
Cell-Based Phospho-AKT Assay
This assay measures the inhibition of downstream signaling in a cellular context.
-
Cell Culture: Leukemia cells (e.g., primary CLL cells or cell lines) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the PI3Kδ inhibitor for a specified time.
-
Stimulation: Cells are stimulated with a B-cell receptor agonist (e.g., anti-IgM) to activate the PI3K pathway.
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated AKT (p-AKT) and total AKT are quantified using methods like Western Blotting or ELISA.
-
Analysis: The ratio of p-AKT to total AKT is calculated to determine the inhibitory effect of the compound.
Apoptosis Assay
This assay quantifies the induction of programmed cell death in cancer cells following treatment.
-
Cell Treatment: Leukemia cells are treated with the inhibitor at different concentrations for 24-72 hours.
-
Staining: Cells are stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Conclusion
While Idelalisib has demonstrated clinical efficacy, the quest for PI3Kδ inhibitors with an improved therapeutic window continues. The evaluation of novel compounds, conceptually represented here by "PI3Kδ-IN-11," against established benchmarks like Idelalisib is a critical component of preclinical drug development. Such comparisons rely on a standardized set of in vitro and in vivo assays to rigorously assess potency, selectivity, and cellular efficacy. Future research will likely focus on identifying next-generation inhibitors that retain or exceed the anti-leukemic activity of Idelalisib while minimizing the off-target and immune-related toxicities that can limit its clinical utility.
Dual Blockade Strategy: A Comparative Guide to PI3K and MEK Inhibitor Synergy in Cancer Cells
A deep dive into the synergistic anti-tumor activity achieved by the combined inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways. This guide provides a comparative analysis of preclinical data for researchers, scientists, and drug development professionals.
The development of targeted therapies has revolutionized oncology, yet tumor resistance remains a significant hurdle. Cancer cells often exploit redundant or compensatory signaling pathways to evade the effects of single-agent drugs. A prime example of this is the intricate crosstalk between the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) cascades. This guide examines the compelling preclinical evidence for combining PI3K inhibitors, such as PI3K-IN-11, with MEK inhibitors to achieve synergistic tumor cell killing, particularly in cancers harboring mutations in genes like KRAS and PIK3CA.
The Rationale for Dual Inhibition
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two of the most frequently hyperactivated signaling networks in human cancers, driving cell proliferation, survival, and growth.[1][2] These pathways are not isolated; they engage in significant crosstalk. For instance, RAS can directly activate PI3K, and feedback loops exist where inhibition of one pathway can lead to the compensatory upregulation of the other.[1][3]
Specifically, treatment with a MEK inhibitor alone can lead to a relief of negative feedback mechanisms, resulting in the activation of PI3K/AKT signaling, which promotes cell survival and confers resistance.[3] Conversely, PI3K pathway activation, through mutations in PIK3CA or loss of the tumor suppressor PTEN, has been shown to reduce sensitivity and cause resistance to MEK inhibitors in KRAS-mutant cancers. This molecular interplay provides a strong rationale for a dual-inhibition strategy, which is necessary to preemptively block these escape routes, leading to enhanced anti-tumor activity and the induction of apoptosis.
Comparative Efficacy in Colorectal Cancer Cell Lines
Preclinical studies have consistently demonstrated that combining PI3K and MEK inhibitors results in marked synergistic growth inhibition across various cancer cell lines, particularly those with co-occurring mutations in the RAS and PI3K pathways. The tables below summarize the growth inhibitory effects of representative compounds in well-characterized colorectal cancer (CRC) cell lines.
Table 1: Single-Agent Growth Inhibition (GI₅₀) in CRC Cell Lines
| Cell Line | KRAS Status | PIK3CA Status | PI3K Inhibitor (GDC-0941) GI₅₀ (nM) | MEK Inhibitor (PD0325901) GI₅₀ (nM) | Reference |
| HCT116 | G13D Mutant | H1047R Mutant | 1081 | 21 | |
| HT29 | Wild-Type | E545K Mutant | 157 | 6.5 | |
| DLD1 | G13D Mutant | Wild-Type | 1070 | 1460 |
GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.
Table 2: Synergistic Effects of PI3K and MEK Inhibitor Combinations
| Cell Line | PI3K Inhibitor | MEK Inhibitor | Observation | Reference |
| HCT116 | GDC-0941 | PD0325901 | Marked synergistic growth inhibition | |
| HT29 | GDC-0941 | PD0325901 | Marked synergistic growth inhibition | |
| HCT116 | GDC-0941 | Selumetinib (AZD6244) | Marked synergistic growth inhibition | |
| HT29 | GDC-0941 | Selumetinib (AZD6244) | Marked synergistic growth inhibition |
These data illustrate that while single-agent activity can be variable, the combination of PI3K and MEK inhibitors is broadly effective. Notably, studies have shown that specific pan-PI3K inhibitors like GDC-0941 exhibit greater synergy with MEK inhibitors compared to dual PI3K/mTOR inhibitors such as NVP-BEZ235, suggesting that potent mTOR inhibition may compromise the synergistic interaction.
Experimental Methodologies
Reproducible and rigorous experimental design is paramount in assessing drug synergy. Below are detailed protocols for key assays used to evaluate the combination of PI3K and MEK inhibitors.
Cell Viability (Sulforhodamine B - SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of single-agent inhibitors (e.g., this compound, MEK inhibitor) and their combinations for a 72-hour incubation period.
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound stain with 10 mM Tris base solution (pH 10.5).
-
Readout: Measure the absorbance at 510 nm using a plate reader. Data is used to calculate the GI₅₀ values.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with the drugs of interest for a specified period (e.g., 72 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing single cells to grow into colonies.
-
Fixation and Staining: Fix the colonies with a solution of acetic acid and methanol (1:7 vol/vol) and then stain with 0.5% crystal violet.
-
Analysis: Count the number of colonies (typically >50 cells). The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.
Western Blot Analysis
This technique is used to measure the levels of key proteins to confirm on-target pathway inhibition.
-
Cell Lysis: Treat cells with inhibitors for a defined period (e.g., 2-6 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2, and total ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. The intensity of phosphorylated protein bands is normalized to the corresponding total protein bands.
Conclusion
The strategy of combining PI3K and MEK inhibitors is supported by a strong mechanistic rationale and robust preclinical data. This dual-blockade approach effectively counteracts the compensatory signaling that leads to resistance, resulting in synergistic growth inhibition and apoptosis in various cancer models, especially those with KRAS and PIK3CA mutations. The provided data and protocols offer a framework for further investigation into this promising therapeutic combination. Future studies and clinical trials will be crucial to define the optimal inhibitor pairings, dosing schedules, and patient populations who are most likely to benefit from this targeted combination therapy.
References
Validating PI3K Pathway Inhibition: A Comparative Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent over-activation in various human cancers has made it a prime target for therapeutic intervention.[2][3] Consequently, robust and reliable methods to validate the efficacy of PI3K pathway inhibitors are essential. This guide provides a comparative overview of common methods for validating PI3K pathway inhibition by analyzing the phosphorylation status of its key downstream markers.
The PI3K Signaling Cascade: Key Downstream Markers
Activation of the PI3K/AKT/mTOR pathway is a multi-step process that promotes cell growth, protein synthesis, and survival.[2] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Activated Akt, phosphorylated at key residues such as Thr308 and Ser473, proceeds to phosphorylate a multitude of downstream substrates. Therefore, assessing the phosphorylation status of Akt and its subsequent targets serves as a reliable readout of PI3K pathway activity. Key downstream markers for validating PI3K inhibition include:
-
Phospho-Akt (p-Akt): As the central node downstream of PI3K, the phosphorylation levels of Akt at Ser473 and Thr308 are direct indicators of pathway activation. A decrease in p-Akt levels is a primary indicator of effective PI3K or Akt inhibition.
-
Phospho-mTOR (p-mTOR): Akt directly phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and protein synthesis.
-
Phospho-S6 Ribosomal Protein (pS6): A downstream effector of the mTOR complex 1 (mTORC1), the phosphorylation of S6 is a widely used marker for mTORC1 activity and, by extension, PI3K/Akt signaling.
-
Phospho-4E-BP1 (p4E-BP1): mTORC1 also phosphorylates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which relieves its inhibition on protein translation.
Conversely, the tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a crucial negative regulator of the pathway by dephosphorylating PIP3 back to PIP2, thus antagonizing PI3K activity. Loss of PTEN function is a common mechanism of PI3K pathway hyperactivation in cancer.
Comparative Analysis of Detection Methodologies
Several immunoassays can be employed to measure the phosphorylation of downstream markers. The choice of method depends on factors such as required throughput, sample type, and the desired nature of the data (quantitative vs. qualitative, spatial vs. bulk).
| Feature | Western Blotting | Immunohistochemistry (IHC) | In-Cell Western™ / Cell-Based ELISA |
| Principle | Protein separation by size, transfer to a membrane, and detection with specific antibodies. | Antibody-based detection of proteins within the context of tissue architecture. | Antibody-based detection of proteins directly in fixed and permeabilized cells in a microplate format. |
| Sample Type | Cell lysates, tissue homogenates. | Formalin-Fixed Paraffin-Embedded (FFPE) or frozen tissue sections. | Adherent cell cultures. |
| Throughput | Low to medium. | Medium to high (with automation and TMAs). | High. |
| Data Output | Semi-quantitative (band intensity). Provides protein size information. | Qualitative/Semi-quantitative (staining intensity, H-score). Provides spatial information and cellular localization. | Quantitative (fluorescence/luminescence signal). |
| Pros | Gold standard for specificity confirmation (verifies protein size). Widely used and established. | Preserves tissue morphology. Allows for localization of signaling activity. | High throughput and quantitative. Lower sample requirement per data point. |
| Cons | Labor-intensive, lower throughput, can be difficult to quantify accurately. | Can be subject to variability in fixation and antigen retrieval. Quantification can be subjective. | Provides no information on protein size. Limited to cell culture models. |
Experimental Workflow for Inhibitor Validation
A typical workflow for assessing the efficacy of a PI3K pathway inhibitor involves cell treatment, sample preparation, and downstream analysis using one of the methods described above.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt and Total Akt
This protocol is adapted for the analysis of phosphorylated proteins and emphasizes the use of phosphatase inhibitors to preserve the phosphorylation state of the target proteins.
1. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
2. Protein Extraction:
-
After treating cells with the PI3K inhibitor, wash them twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration.
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
4. SDS-PAGE and Membrane Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
For loading control, strip the membrane and re-probe with an antibody for Total Akt or a housekeeping protein like β-actin.
Protocol 2: Immunohistochemistry (IHC) for p-S6 in FFPE Tissues
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues, for instance from preclinical xenograft models treated with a PI3K inhibitor.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by distilled water.
2. Antigen Retrieval:
-
Perform heat-mediated antigen retrieval using a suitable buffer (e.g., Tris/EDTA buffer, pH 9.0) by heating the slides in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
3. Staining Procedure:
-
Wash slides with PBS or TBS.
-
Circle the tissue with a hydrophobic barrier pen.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash slides and apply a protein blocking solution (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody (e.g., anti-p-S6) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides and incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash again and apply a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with Hematoxylin.
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
Data Presentation and Interpretation
Quantitative data from Western blots or cell-based assays should be summarized in tables to facilitate comparison between different treatment conditions. A significant reduction in the ratio of phosphorylated protein to total protein indicates effective pathway inhibition.
Table 2: Example Data - Western Blot Densitometric Analysis of p-Akt (Ser473) Inhibition
| Treatment Group | Concentration (nM) | p-Akt / Total Akt Ratio (Normalized to Control) | % Inhibition |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| Inhibitor A | 10 | 0.65 ± 0.06 | 35% |
| Inhibitor A | 100 | 0.21 ± 0.04 | 79% |
| Inhibitor A | 1000 | 0.05 ± 0.02 | 95% |
| Inhibitor B | 10 | 0.88 ± 0.09 | 12% |
| Inhibitor B | 100 | 0.52 ± 0.07 | 48% |
| Inhibitor B | 1000 | 0.15 ± 0.03 | 85% |
Data are presented as mean ± standard deviation from three independent experiments.
For IHC, a semi-quantitative H-score can be calculated by multiplying the staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) by the percentage of positive cells. A marked decrease in the H-score for a phospho-marker in the inhibitor-treated group compared to the vehicle control indicates target engagement in the tissue.
By selecting the appropriate downstream markers and analytical methods, researchers can effectively validate the activity of PI3K pathway inhibitors, providing crucial data for preclinical and clinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of PI3K Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro activity of phosphoinositide 3-kinase (PI3K) inhibitors in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these targeted therapies.
While specific experimental data for the compound "PI3K-IN-11" is not publicly available at this time, this guide presents a cross-validation of the activity of other well-characterized PI3K inhibitors—Copanlisib, Alpelisib, and Buparlisib (BKM120)—across different cancer cell lines. The methodologies and data presentation formats provided herein can serve as a template for the evaluation of this compound as data becomes available.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many types of cancer, making it a prime target for therapeutic intervention. PI3K inhibitors are designed to block the activity of the PI3K enzyme, thereby inhibiting downstream signaling and impeding tumor progression.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention.
Comparative Activity of PI3K Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Copanlisib, Alpelisib, and Buparlisib (BKM120) in a panel of cancer cell lines. IC50 values represent the concentration of an inhibitor required to reduce a biological activity by 50% and are a common measure of drug potency.
Table 1: Copanlisib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| KPL-4 | Breast Cancer | Mutant | 19 (mean)[1] |
| BT20 | Breast Cancer | - | 20-200[1] |
| HuCCT-1 | Cholangiocarcinoma | KRAS G12D | 147[2] |
| EGI-1 | Cholangiocarcinoma | KRAS G12D | 137[2] |
| GIST-T1 | GIST | - | 54.5[3] |
| GIST-T1/670 | GIST (Imatinib-resistant) | - | 278.8 |
| Hep3B | Hepatocellular Carcinoma | - | 72.4 |
Table 2: Alpelisib (BYL719) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |
| KPL-4 | Breast Cancer | Mutant | - |
| HCC1954 | Breast Cancer | Mutant | - |
| SKBR3 | Breast Cancer | Wild-type | - |
| BT474 | Breast Cancer | Mutant | - |
| JIMT1 | Breast Cancer | Wild-type | Resistant |
| JuA1 | Hemangiosarcoma | Mutant | 11.26 (48h), 7.39 (72h) |
| JuB4 | Hemangiosarcoma | Mutant | 19.62 (48h), 18.23 (72h) |
| Re21 | Hemangiosarcoma | Wild-type | 52.85 (48h), 26.63 (72h) |
| MCF7 | Breast Cancer | Mutant | 0.43 |
| Kasumi-1 | Leukemia | - | 0.44 |
| L-363 | Myeloma | - | 0.26 |
Table 3: Buparlisib (BKM120) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |
| A204 | Rhabdomyosarcoma | - | ~0.6 |
| A4573 | Ewing Sarcoma | - | ~1.9 |
| MCF-7 | Breast Cancer | E545K Mutant | 0.173 |
| PCNSL patient-derived | CNS Lymphoma | - | 0.1-0.5 |
| U87MG | Glioblastoma | - | 1-2 |
| SNU-601 | Gastric Cancer | - | 0.816 |
| ARP-1 | Multiple Myeloma | - | 1-10 (24h) |
| MM.1S | Multiple Myeloma | - | <1 (24h) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the activity of PI3K inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the PI3K inhibitor (e.g., this compound or comparators) and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo® assay, add the reagent directly to the wells.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for PI3K Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm target engagement and pathway inhibition.
-
Cell Lysis: Treat cells with the PI3K inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Caption: A typical workflow for Western blot analysis of PI3K pathway inhibition.
Conclusion
The selection of an appropriate PI3K inhibitor for further development requires a thorough understanding of its activity profile across a range of relevant cancer models. This guide provides a framework for comparing the potency of different PI3K inhibitors and outlines the essential experimental protocols for generating robust and reproducible data. As more data on novel inhibitors like this compound becomes available, this comparative approach will be invaluable for making informed decisions in the drug discovery and development process.
References
Efficacy of PI3K Inhibition in PIK3CA Mutant vs. Wild-Type Cells: A Comparative Analysis
A guide for researchers, scientists, and drug development professionals on the differential efficacy of PI3K inhibitors based on PIK3CA mutation status. This guide uses representative PI3K inhibitors, Alpelisib (a PI3Kα-selective inhibitor) and Pictilisib (a pan-PI3K inhibitor), to illustrate the therapeutic potential and underlying mechanisms, as specific comparative data for PI3K-IN-11 was not publicly available.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer.[2] These mutations lead to constitutive activation of the PI3K/AKT/mTOR pathway, making it a prime target for cancer therapy. This guide provides a comparative overview of the efficacy of PI3K inhibitors in cancer cells with PIK3CA mutant versus wild-type status.
This compound: A Profile
This compound is a potent inhibitor of Class I PI3K isoforms. While direct comparative studies of its efficacy in PIK3CA mutant versus wild-type cells are not extensively documented in publicly available literature, its biochemical profile provides a basis for predicted activity. The inhibitor demonstrates strong activity against PI3Kα (the isoform encoded by PIK3CA), suggesting it would be effective in cancers harboring activating mutations in this gene.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (µM) |
| This compound | 6.4 | 13 | 8 | 11 | 2.9 |
Comparative Efficacy of Representative PI3K Inhibitors
To illustrate the differential effect based on PIK3CA status, data from well-characterized PI3K inhibitors, the PI3Kα-selective inhibitor Alpelisib (BYL719) and the pan-PI3K inhibitor Pictilisib (GDC-0941), are presented.
In Vitro Cell Viability
Studies consistently show that cancer cell lines with PIK3CA mutations are more sensitive to PI3Kα-selective inhibitors than their wild-type counterparts.
| Inhibitor | Cell Line | Cancer Type | PIK3CA Status | IC50 / GI50 (µM) |
| Pictilisib (GDC-0941) | MCF-7 | Breast Cancer | Mutant (E545K) | 7.14[3] |
| Pictilisib (GDC-0941) | MDA-MB-231 | Breast Cancer | Wild-Type | 19.57[3] |
| Pictilisib (GDC-0941) | HT29 | Colorectal Cancer | Mutant (E545K) | 0.157[4] |
| Pictilisib (GDC-0941) | HCT116 | Colorectal Cancer | Mutant (H1047R) | 1.081 |
| Pictilisib (GDC-0941) | DLD1 | Colorectal Cancer | Mutant (E545K) | 1.070 |
Clinical Efficacy
Clinical trial data further corroborates the enhanced efficacy of PI3K inhibitors in patients with PIK3CA-mutant tumors.
| Inhibitor | Trial | Patient Population | PIK3CA Status | Clinical Benefit Rate |
| Alpelisib (BYL719) | Phase Ib | ER+/HER2- Metastatic Breast Cancer | Mutant | 44% |
| Alpelisib (BYL719) | Phase Ib | ER+/HER2- Metastatic Breast Cancer | Wild-Type | 20% |
Signaling Pathways and Experimental Workflows
The efficacy of PI3K inhibitors is rooted in their ability to block the downstream signaling cascade that promotes cancer cell survival and proliferation.
The evaluation of PI3K inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PI3K inhibitor efficacy. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (both PIK3CA mutant and wild-type) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete culture medium. Remove the old medium and add 100 µL of the various concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Western Blot for p-AKT (Ser473)
This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the PI3K inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject PIK3CA mutant or wild-type cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the PI3K inhibitor (e.g., via oral gavage) daily at a predetermined dose. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups for both PIK3CA mutant and wild-type xenografts.
Conclusion
The available evidence strongly indicates that the PIK3CA mutation status is a key determinant of sensitivity to PI3K inhibitors. Specifically, inhibitors targeting the PI3Kα isoform, such as Alpelisib, demonstrate significantly greater efficacy in cancers harboring PIK3CA mutations. This differential sensitivity underscores the importance of patient stratification based on tumor genetics to maximize the therapeutic benefit of targeted therapies. While specific data for this compound in this context is limited, its potent inhibition of PI3Kα suggests it would follow a similar pattern of enhanced activity in PIK3CA-mutant cells. Further preclinical and clinical studies are warranted to confirm this and to fully elucidate its therapeutic potential.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape of PI3K Inhibitors: A Comparative Analysis
A detailed examination of the selectivity profiles of key PI3K inhibitors reveals distinct off-target patterns with significant implications for therapeutic development and clinical outcomes. This guide provides a comparative analysis of the off-target profiles of prominent PI3K inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in navigating the complexities of PI3K-targeted therapies.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While PI3K inhibitors have emerged as a promising class of anti-cancer agents, their clinical utility can be hampered by off-target effects, leading to toxicity and limiting their therapeutic window. Understanding the off-target profiles of these inhibitors is therefore paramount for the development of safer and more effective cancer treatments.
This comparative guide delves into the selectivity and off-target interactions of several key PI3K inhibitors, including the isoform-selective inhibitors Alpelisib, Taselisib, and Idelalisib, as well as broader-acting pan-PI3K inhibitors. By summarizing quantitative data, outlining experimental protocols, and visualizing key cellular pathways and workflows, this guide aims to provide a comprehensive resource for the scientific community.
Comparative Selectivity Profiles of PI3K Inhibitors
The selectivity of PI3K inhibitors is a crucial determinant of their therapeutic index. The following tables summarize the in vitro inhibitory activity (IC50) of selected PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, δ) and a panel of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: On-Target Selectivity of PI3K Inhibitors (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Primary Target(s) |
| Alpelisib | 4.6 | 1,156 | 250 | 290 | PI3Kα[1] |
| Taselisib | 0.29 | 9.1 | 0.97 | 0.12 | PI3Kα, γ, δ[2][3] |
| Idelalisib | 8,600 | 4,000 | 2,100 | 19 | PI3Kδ[4][5] |
| Buparlisib | 52 | 166 | 262 | 116 | Pan-PI3K |
| Pictilisib | 3 | 33 | 75 | 3 | Pan-PI3K |
Table 2: Off-Target Kinase Inhibition Profile of Selected PI3K Inhibitors (% Inhibition at 1 µM)
| Kinase | Alpelisib | Taselisib | Idelalisib | Buparlisib | Pictilisib |
| mTOR | - | - | - | Moderate | Moderate |
| DNA-PK | - | - | - | Low | Low |
| CLK1 | - | - | - | >80% | - |
| CLK2 | - | - | - | >80% | - |
| CLK4 | - | - | - | >80% | - |
| JAK1 (JH2) | - | - | - | - | 89% |
| Other | Minimal off-target activity reported | Data not readily available in a comprehensive panel | No significant off-target activity at 10 nM; No significant binding to a broad panel of kinases at 10 µM | Highly selective for PI3K/mTOR at 1 µM | Highly selective for PI3K/mTOR at 1 µM |
Visualizing the PI3K Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of PI3K inhibition and the methods used to assess off-target effects, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for PI3K inhibitor off-target profiling.
Experimental Protocols
A comprehensive assessment of a drug's off-target profile relies on a combination of robust experimental techniques. Below are detailed methodologies for key experiments cited in the analysis of PI3K inhibitor selectivity.
Kinome Scanning (e.g., KINOMEscan™)
Objective: To quantitatively measure the binding of a test compound to a large panel of kinases.
Methodology:
-
Compound Preparation: The PI3K inhibitor is typically dissolved in DMSO to create a stock solution, which is then diluted to the desired screening concentration (e.g., 1 µM or 10 µM).
-
Binding Assay: The assay is based on a competitive binding platform. A DNA-tagged kinase is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor.
-
Competition: The test compound competes with the immobilized inhibitor for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff (e.g., 10% or 35%). For confirmed hits, a dose-response curve is generated to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
Objective: To assess target engagement and identify off-targets of a compound within a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the PI3K inhibitor or a vehicle control (e.g., DMSO) for a specific duration.
-
Heating: The treated cells are then heated to a range of temperatures.
-
Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein at each temperature is quantified using methods such as Western blotting, mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling - TPP), or immunoassays.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the inhibitor compared to the control indicates a direct binding interaction. A positive shift suggests stabilization, while a negative shift suggests destabilization.
Chemoproteomics (e.g., Kinobeads)
Objective: To identify the protein targets and off-targets of a compound from a complex biological sample, such as a cell lysate, in a competitive binding format.
Methodology:
-
Lysate Preparation: A cell or tissue lysate is prepared under conditions that preserve the native state and activity of kinases.
-
Competitive Binding: The lysate is incubated with various concentrations of the PI3K inhibitor.
-
Affinity Purification: "Kinobeads," which are sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors, are added to the lysate. Kinases that are not bound by the test compound will bind to the Kinobeads.
-
Elution and Digestion: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted and digested into peptides.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: By comparing the amount of each kinase pulled down in the presence of the inhibitor to a vehicle control, a profile of the inhibitor's targets and off-targets can be generated.
Discussion of Off-Target Profiles
The data presented in the tables and the principles outlined in the experimental protocols highlight the diverse selectivity profiles of PI3K inhibitors.
-
Alpelisib demonstrates high selectivity for the PI3Kα isoform, which is frequently mutated in cancer. Its relatively clean off-target profile is a key advantage, potentially leading to a better therapeutic window. However, on-target toxicities such as hyperglycemia are still a clinical challenge.
-
Taselisib exhibits potent inhibition of PI3Kα, γ, and δ isoforms. While this broader activity may offer efficacy in a wider range of tumors, it can also contribute to a less favorable side-effect profile, including gastrointestinal toxicities.
-
Idelalisib is highly selective for the PI3Kδ isoform, which is primarily expressed in hematopoietic cells. This selectivity is intended to minimize off-target effects in non-hematological tissues. However, it is associated with immune-mediated toxicities such as colitis and pneumonitis. A kinase screening assay at 10 nM did not reveal significant off-target activity.
-
Pan-PI3K inhibitors like Buparlisib and Pictilisib target all four Class I PI3K isoforms. While this broad inhibition can be effective in tumors with various PI3K pathway alterations, it is often associated with a higher incidence of off-target effects and on-target toxicities, which has limited their clinical development. For instance, Buparlisib was found to have off-target activity against CLK kinases at higher concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K-IN-11 and Other Novel PI3K Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, PI3K-IN-11, against a panel of newly developed and established PI3K inhibitors. This document outlines performance data from biochemical and cellular assays, details experimental methodologies, and visualizes key biological and experimental processes.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] PI3K inhibitors are broadly classified into pan-inhibitors, which target all four Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors, designed to target specific isoforms, often to improve the therapeutic window and reduce toxicity.[2][3] This guide focuses on benchmarking the performance of this compound, a potent and highly selective inhibitor of the PI3Kα isoform, against other inhibitors with varying selectivity profiles.
Note on this compound: Publicly available data for a compound explicitly named "this compound" is limited. Based on available information and naming conventions, this guide will use data for Serabelisib (also known as INK-1117, MLN-1117, and TAK-117) as a proxy for this compound. Serabelisib is a well-characterized, potent, and selective oral PI3Kα inhibitor.[2]
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Serabelisib) and a selection of other PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound (Serabelisib) | Isoform-Selective (α) | 21 | >2100 | >2100 | >2100 |
| Alpelisib (BYL719) | Isoform-Selective (α) | 5 | 1200 | 250 | 290 |
| Pictilisib (GDC-0941) | Pan-PI3K (α/δ preference) | 3 | 33 | 75 | 3 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Copanlisib (BAY 80-6946) | Pan-PI3K (α/δ preference) | 0.5 | 3.7 | 6.4 | 0.7 |
| Duvelisib | Isoform-Selective (δ/γ) | 410 | 1810 | 2.5 | 1 |
| Idelalisib | Isoform-Selective (δ) | 8600 | 4000 | 2100 | 2.5 |
Data compiled from multiple sources.[2] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Visualization of Key Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by PI3K inhibitors.
Preclinical Evaluation Workflow for a Novel PI3K Inhibitor
Caption: A typical preclinical workflow for the development of a novel PI3K inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the evaluation and comparison of PI3K inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Protocol)
This protocol is for determining the biochemical potency (IC50) of inhibitors against purified PI3K isoforms. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, etc.)
-
Lipid substrate (e.g., PIP2:PS)
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
ATP solution
-
Test inhibitors (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Opaque-walled 384-well plates
Procedure:
-
Enzyme/Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in PI3K Reaction Buffer to the desired working concentration.
-
Compound Plating: Dispense 0.5 µL of serially diluted inhibitor or vehicle (DMSO) into the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well. Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 10-50 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to vehicle controls. Determine IC50 values by fitting the data to a four-parameter dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo® Protocol)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity. It is used to determine the potency of inhibitors in a cellular context (EC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)
Procedure:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 10 µL of 10X serially diluted inhibitor to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well with a luminometer.
-
Data Analysis: Calculate the percent viability for each inhibitor concentration relative to vehicle-treated cells. Determine EC50 values by fitting the data to a dose-response curve.
Western Blotting for PI3K Pathway Inhibition
This method is used to confirm that the inhibitor engages its target within the cell by measuring the phosphorylation status of key downstream effectors, such as AKT (at Ser473) and S6 Ribosomal Protein.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with the desired concentrations of the PI3K inhibitor for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.
References
Navigating the Synergy: A Comparative Guide to PI3K Inhibitors in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy is forging a new frontier in cancer treatment. A key pathway of interest in this synergistic approach is the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer and plays a crucial role in immune cell function. This guide provides a comparative analysis of a representative pan-PI3K inhibitor, Copanlisib, with isoform-specific PI3K inhibitors, Idelalisib (PI3Kδ) and Alpelisib (PI3Kα), in the context of their combination with immunotherapy.
The Rationale for Combination: PI3K Inhibition and Immunotherapy
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its hyperactivation is a common feature in many cancers.[1] Beyond its role in tumor cells, the PI3K pathway is also instrumental in the function of immune cells.[4] The δ and γ isoforms of PI3K are predominantly expressed in immune cells and are involved in their development, activation, and differentiation.
In the tumor microenvironment, activation of the PI3K pathway can lead to an immunosuppressive milieu by promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Therefore, inhibiting the PI3K pathway can have a dual effect: directly targeting cancer cells and modulating the tumor microenvironment to be more favorable for an anti-tumor immune response. This immunomodulatory effect provides a strong rationale for combining PI3K inhibitors with immunotherapies like checkpoint inhibitors. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects and improved tumor control.
Comparative Analysis of PI3K Inhibitors in Combination with Immunotherapy
This section compares the performance of Copanlisib (a pan-PI3K inhibitor), Idelalisib (a PI3Kδ-selective inhibitor), and Alpelisib (a PI3Kα-selective inhibitor) when combined with immunotherapy, based on available preclinical and clinical data.
Data Presentation
| Inhibitor (Target) | Combination Immunotherapy | Cancer Model | Key Efficacy Findings | Immunomodulatory Effects | Reference |
| Copanlisib (pan-PI3K; α, δ) | Anti-PD-1 | Bladder Cancer (murine syngeneic) | Improved overall survival (65 days vs. 37 days for anti-PD-1 alone and 48 days for copanlisib alone). | Increased CD8+ T-cell infiltration, decreased Treg infiltration, upregulation of CD80, CD86, MHC-I, and MHC-II in dendritic cells. | |
| Idelalisib (PI3Kδ) | Tumor Vaccine | Lung Cancer (murine model) | Significant reduction in tumor volume. | Decreased number of suppressive Tregs and increased number of vaccine-induced CD8+ T cells within the tumor. | |
| Alpelisib (PI3Kα) | Anti-PD-1 | Melanoma (murine model) | Enhanced tumor growth inhibition and improved survival. | Not explicitly detailed in the provided search results. General PI3K inhibition can downregulate PD-L1. | General concept supported by |
| ZSTK474 (pan-PI3K) | Anti-PD-1 | Murine tumor models | Stronger and more durable inhibition of tumor growth with an optimized treatment protocol. | Selective Treg suppression and activation of tumor antigen-specific CD8+ T cells, leading to an expansion of memory CD8+ T cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key experiments cited in the validation of PI3K inhibitors in combination with immunotherapy.
In Vivo Murine Tumor Model for Combination Therapy
-
Cell Line and Animal Model: Murine bladder cancer cells (e.g., UPPL) are used. C57BL/6 mice are chosen as the syngeneic model.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Treatment Groups: Mice are randomized into four groups: vehicle control, PI3K inhibitor alone (e.g., copanlisib), immunotherapy alone (e.g., anti-PD-1 antibody), and the combination of the PI3K inhibitor and immunotherapy.
-
Dosing and Administration: The PI3K inhibitor is administered as per the established preclinical dosing schedule. The anti-PD-1 antibody is typically administered intraperitoneally.
-
Efficacy Endpoints: Tumor growth is monitored by measuring tumor volume at regular intervals. Overall survival is also recorded.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Immune cell populations (e.g., CD8+ T cells, Tregs) are analyzed by flow cytometry.
-
Cytokine Analysis: The expression of immunostimulatory cytokines and granzyme B in the tumor microenvironment is measured.
In Vitro T-cell Activation and Differentiation Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or cancer patients. Naive CD8+ T cells are then isolated using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: Naive CD8+ T cells are stimulated with anti-CD3/anti-CD28 antibodies in the presence or absence of a PI3K inhibitor (e.g., ZSTK474).
-
Analysis of Differentiation: After a period of incubation, the differentiation of CD8+ T cells into memory T cells is assessed by flow cytometry using markers such as CD45RA and CCR7.
-
Functional Assays: The cytotoxic capacity and cytokine production of the differentiated T cells can be further evaluated.
Visualizing the Mechanisms
Diagrams of signaling pathways and experimental workflows can aid in the comprehension of complex biological processes and study designs.
Caption: PI3K signaling pathway and points of inhibition.
Caption: Preclinical validation workflow.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K pathway inhibitors: potential prospects as adjuncts to vaccine immunotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K Signaling to Overcome Tumor Immunosuppression: Synergistic Strategies to Enhance Cancer Vaccine Efficacy | MDPI [mdpi.com]
A Comparative Guide to the Resistance Profiles of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides an objective comparison of the resistance profiles of different classes of PI3K inhibitors, supported by experimental data, to aid in the strategic development and application of these targeted agents.
Introduction to PI3K Inhibitors and Resistance
PI3K inhibitors are broadly classified into two main categories: pan-PI3K inhibitors , which target all four class I PI3K isoforms (α, β, γ, and δ), and isoform-selective PI3K inhibitors , which are designed to target one or more specific isoforms.[1] While both classes have shown clinical utility, the emergence of drug resistance remains a significant challenge, limiting their long-term efficacy.[2]
Resistance to PI3K inhibitors can arise through various mechanisms, including:
-
Feedback Loop Activation: Inhibition of the PI3K pathway can trigger compensatory feedback loops, often involving the reactivation of receptor tyrosine kinases (RTKs) through transcription factors like FOXO.[3]
-
Compensatory Pathway Activation: Cancer cells can bypass PI3K inhibition by activating parallel signaling pathways, such as the MAPK/ERK pathway.
-
Genetic Alterations: Acquired mutations or amplifications in genes within the PI3K pathway or downstream effectors can render the inhibitors ineffective.[2]
-
Upregulation of Other Kinases: Increased expression and activity of other kinases, such as PIM kinases, can mediate resistance by maintaining downstream signaling independent of AKT.[4]
This guide will delve into the specific resistance profiles of key pan-PI3K and isoform-selective inhibitors, presenting comparative data to inform future research and clinical strategies.
Comparative Analysis of PI3K Inhibitor Resistance
The following tables summarize quantitative data on the resistance profiles of selected PI3K inhibitors from preclinical studies. The data highlights the fold-change in IC50 values observed in resistant cancer cell lines compared to their sensitive parental counterparts and outlines the key mechanisms of resistance identified.
Pan-PI3K Inhibitors
| Inhibitor | Cancer Type | Resistant Cell Line Model | Fold Increase in IC50 | Key Resistance Mechanisms | Reference(s) |
| Buparlisib (BKM120) | Breast Cancer | Endocrine-resistant breast cancer cells | Not specified | Reactivation of PI3K/mTOR signaling | |
| Copanlisib (BAY 80-6946) | Marginal Zone Lymphoma | VL51 cell line | >50-fold | Upregulation of cytokine signaling (IL1A, IL1B, CXCR4), NF-κB, MAPK, and JAK-STAT pathways | |
| Pictilisib (GDC-0941) | Breast Cancer | PIK3CA-mutant breast cancer cell line | Not specified | Amplification of the mutant PIK3CA allele |
Isoform-Selective PI3K Inhibitors
| Inhibitor | Selectivity | Cancer Type | Resistant Cell Line Model | Fold Increase in IC50 | Key Resistance Mechanisms | Reference(s) |
| Alpelisib (BYL719) | p110α | Breast Cancer | T47D breast cancer cells | Not specified | Upregulation of PIM kinases (PIM1, PIM2, PIM3) | |
| Idelalisib (CAL-101) | p110δ | Follicular Lymphoma | WSU-FSCCL cell line | >7-fold (from 140 nM to >1 µM) | Acquired PIK3CA mutations | |
| Duvelisib (IPI-145) | p110δ/γ | Marginal Zone Lymphoma | VL51 (Copanlisib-resistant) | 50-fold (cross-resistance) | Upregulation of cytokine, NF-κB, MAPK, and JAK-STAT signaling |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the resistance profiles of PI3K inhibitors.
Development of Resistant Cell Lines
-
Objective: To generate cancer cell line models with acquired resistance to a specific PI3K inhibitor.
-
Methodology:
-
Parental cancer cell lines are continuously cultured in the presence of a PI3K inhibitor.
-
The initial concentration of the inhibitor is typically at or near the IC50 value.
-
The concentration is gradually increased over several months as the cells adapt and develop resistance.
-
The establishment of a resistant phenotype is confirmed by a significant increase in the IC50 value compared to the parental cells, as determined by cell viability assays.
-
Cell Viability and IC50 Determination
-
Objective: To quantify the cytotoxic or cytostatic effect of PI3K inhibitors and determine the half-maximal inhibitory concentration (IC50).
-
Methodology (MTT/CellTiter-Glo Assay):
-
Cells (both parental and resistant) are seeded in 96-well plates at a predetermined density.
-
The following day, cells are treated with a serial dilution of the PI3K inhibitor.
-
After a specified incubation period (e.g., 72 or 96 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The data is normalized to untreated controls, and dose-response curves are generated to calculate the IC50 values. A higher IC50 value in a cell line indicates greater resistance.
-
Western Blot Analysis for Pathway Activity
-
Objective: To assess the activation state of the PI3K signaling pathway and downstream effectors.
-
Methodology:
-
Cells are treated with the PI3K inhibitor for a defined period.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for key signaling proteins (e.g., phospho-AKT, total AKT, phospho-S6K).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added for detection.
-
The resulting bands are visualized, and their intensity is quantified to determine the level of protein phosphorylation, indicating pathway activity.
-
Gene Expression Profiling
-
Objective: To identify changes in gene expression associated with resistance.
-
Methodology (RNA-Seq):
-
RNA is extracted from both parental and resistant cell lines.
-
The quality and quantity of the RNA are assessed.
-
RNA sequencing is performed to generate a comprehensive profile of the transcriptome.
-
Bioinformatic analysis is then used to identify differentially expressed genes between the sensitive and resistant cells, providing insights into potential resistance mechanisms.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to PI3K inhibitor action and resistance.
References
Safety Operating Guide
Personal protective equipment for handling PI3K-IN-11
Essential Safety and Handling Guide for PI3K-IN-11
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a research compound. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its potent nature as a kinase inhibitor, it should be handled with caution to avoid exposure through inhalation, skin contact, or ingestion. The following personal protective equipment is mandatory for all procedures involving this compound.
Summary of Required Personal Protective Equipment (PPE)
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | ASTM D6978 rated gloves are recommended. A disposable, back-closing gown is preferred. ANSI Z87.1 certified eyewear. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | Change gloves immediately if contaminated. A back-closing gown with knit cuffs is recommended. Goggles should provide a full seal. A NIOSH-approved N95 or higher respirator is required. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Use impermeable gloves and gown. Goggles should protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Heavy-duty, chemical-resistant gloves are recommended. |
This table synthesizes recommendations from multiple sources for handling potent chemical compounds in a laboratory setting.[2][3][4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and maintain the integrity of this compound. All handling of the solid compound must be conducted in a certified chemical fume hood.[2]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Confirm the recommended storage conditions, which are typically -20°C for the powder and -80°C for solutions, away from direct sunlight.
-
Store in a clearly labeled, designated, and secure location.
2. Preparation for Use:
-
Before handling, ensure all required PPE is correctly donned.
-
Prepare a designated workspace within a chemical fume hood by lining it with disposable, absorbent bench paper.
3. Weighing the Solid Compound:
-
Use dedicated spatulas and weighing boats inside the fume hood.
-
Handle the solid carefully to avoid generating dust.
4. Solution Preparation:
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to prevent splashing.
-
Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.
5. Post-Handling:
-
Decontaminate all equipment and the work area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weighing papers, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for handling solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Immediate Safety Information: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and contamination.
1. Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
2. Assess and Secure:
-
If the spill is flammable, turn off all ignition sources.
-
Assess the extent of the spill from a safe distance. For large or highly hazardous spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
3. Spill Cleanup (for minor, manageable spills by trained personnel):
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill by creating a dike around the edges with an absorbent material like vermiculite or cat litter.
-
Add the absorbent material to the spill, working from the outside in.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment.
-
Properly package and label all cleanup materials as hazardous waste.
4. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Consult the Safety Data Sheet (SDS).
-
In all cases of exposure, seek immediate medical attention.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
